molecular formula C10H6ClNO2 B089183 7-Chloroquinoline-4-carboxylic acid CAS No. 13337-66-1

7-Chloroquinoline-4-carboxylic acid

货号: B089183
CAS 编号: 13337-66-1
分子量: 207.61 g/mol
InChI 键: TXYVRYRRTQYTHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloroquinoline-4-carboxylic acid serves as a synthetically tractable building block in medicinal chemistry, particularly for developing novel therapeutics targeting oncological and infectious diseases. Research has identified derivatives of quinoline-4-carboxylic acid as potent inhibitors of eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that is a promising target in cancer therapy due to its role as a convergence point for numerous oncogenic signaling pathways. These inhibitors engage a novel pocket in the RNA groove of eIF4A, exhibiting a unique RNA-competitive, ATP-uncompetitive mechanism of action that interferes with proper RNA binding and suppresses helicase activity . Furthermore, this chemical scaffold shows significant promise in the discovery of antileishmanial agents. In silico target identification and pharmacokinetic profiling studies suggest that 2-aryl-quinoline-4-carboxylic acid derivatives are high-affinity inhibitors of Leishmania major N-myristoyltransferase (LmNMT), a potential molecular target for combating the neglected tropical disease leishmaniasis . Additional research explores the use of related (7-chloroquinoline-4-ylthio)carboxylic acid derivatives as regulators for the microclonal propagation of plants, indicating potential applications in agricultural science .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYVRYRRTQYTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346167
Record name 7-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13337-66-1
Record name 7-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 7-Chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical characteristics, synthesis, reactivity, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.

Core Physicochemical Properties

This compound is a solid, white to off-white compound. Its core structure consists of a quinoline ring system chlorinated at the 7-position and featuring a carboxylic acid group at the 4-position. This arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule and its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1][2]
Appearance White to off-white solid[2][3]
CAS Number 13337-66-1[1][4]
Predicted pKa 0.75 ± 0.10[3]
Storage Temperature Room temperature[1][3]

Synthesis and Reactivity

The synthesis of quinoline-4-carboxylic acids can be achieved through various methods, including the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid.[5] For instance, 7-chloro-2-phenyl-quinoline-4-carboxylic acid can be synthesized from 3-chloroaniline, benzaldehyde, and pyruvic acid.

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The carboxylic acid group can undergo esterification, and the quinoline ring can be further functionalized.[6] Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8]

Biological Significance and Applications

The 7-chloroquinoline scaffold is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[1][7] Derivatives of this compound have been investigated for a range of therapeutic applications:

  • Antimalarial Activity: It is a key intermediate in the synthesis of antimalarial drugs that are thought to inhibit hemozoin formation in malaria parasites.[1]

  • Anticancer Properties: Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6][9][10] Some have shown potent cytotoxic effects, inducing apoptosis and DNA/RNA damage in cancer cells.[6]

  • Anti-inflammatory and Antimicrobial Properties: The core structure is also explored for designing new bioactive molecules with potential anti-inflammatory and antimicrobial activities.[1]

  • Neuroprotective Potential: Derivatives of 4-amino-7-chloroquinoline have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising target for the development of neuroprotective therapeutics for Parkinson's disease.[11]

  • Antiviral Research: A derivative, 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol, has been investigated as a potential inhibitor of the SARS-CoV-2 main protease.[12]

Spectroscopic Data

The spectroscopic characteristics of this compound are consistent with its chemical structure, containing both a quinoline ring and a carboxylic acid functional group.

Spectroscopy Characteristic Features
Infrared (IR) A very broad O–H stretching absorption from 2500 to 3300 cm⁻¹. A C=O stretching absorption between 1710 and 1760 cm⁻¹.[13][14]
¹H NMR The acidic proton of the carboxyl group typically appears as a broad singlet near 12 δ.[14][15] Aromatic protons on the quinoline ring will appear in the downfield region.
¹³C NMR The carboxyl carbon atom absorbs in the range of 165 to 185 δ.[14][15] Carbons of the quinoline ring will also be present.
Mass Spectrometry Characteristic fragmentation patterns include the loss of the hydroxyl group (17 amu) and the subsequent loss of carbon monoxide (28 amu) from the carboxylic acid moiety.[15]

Experimental Protocols

Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [16]

This synthesis is a two-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate.

Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step.

Step B: Cyclization and Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Heat 1 liter of Dowtherm A to vigorous boiling in a 5-liter round-bottomed flask equipped with an air condenser.

  • Pour the product from Step A into the boiling Dowtherm A through the condenser and continue heating for 1 hour. A significant portion of the cyclized product will crystallize.

  • Cool the mixture, filter the solid, and wash it with two 400-ml portions of Skellysolve B to remove impurities.

  • Air-dry the filter cake.

  • Mix the dried solid with 1 liter of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.

  • Cool the saponification mixture and separate the aqueous solution from any residual oil.

  • Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid until it is acidic to Congo red paper.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.

  • The dried acid should weigh between 190–220 g (85–98% yield) and melts at approximately 266°C with effervescence.[16]

Visualized Workflow: Synthesis and Derivatization

The following diagram illustrates a generalized synthetic pathway for producing 7-chloroquinoline derivatives, highlighting the role of key intermediates.

G A m-Chloroaniline + Ethyl Ethoxymethylenemalonate B Ethyl α-carbethoxy-β-m- chloroanilinoacrylate A->B Condensation C 7-Chloro-4-hydroxy-3- quinolinecarboxylic acid B->C Cyclization & Saponification D This compound (Target Intermediate) C->D Decarboxylation & Further Modification E Bioactive Derivatives (Antimalarials, Anticancer agents, etc.) D->E Functionalization (e.g., amination, esterification)

Caption: Synthetic pathway from precursors to this compound and its bioactive derivatives.

References

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid (CAS: 13337-66-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carboxylic acid, a heterocyclic building block, is a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its quinoline scaffold is a common feature in numerous therapeutic agents, most notably the 4-aminoquinoline antimalarials such as chloroquine. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of this compound. Detailed experimental protocols and visual diagrams of relevant biological pathways and synthetic routes are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature with a high melting point, indicative of its crystalline nature. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 13337-66-1
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Melting Point 281-282 °C
Boiling Point (Predicted) 382.1 ± 22.0 °C
Density (Predicted) 1.469 ± 0.06 g/cm³
Appearance Solid
Solubility Soluble in many organic solvents

Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction, a versatile method for constructing the quinoline ring system. This process involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization, saponification, and decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (A Key Precursor)

This protocol, adapted from a procedure for a closely related precursor, outlines the fundamental steps that can be modified for the synthesis of this compound. The key difference would be the starting aniline.

Materials:

  • 3-Chloroaniline

  • Ethyl ethoxymethylenemalonate

  • Dowtherm A (or another high-boiling solvent)

  • Sodium hydroxide (10% aqueous solution)

  • Concentrated hydrochloric acid

  • Paraffin oil

Procedure:

  • Condensation: A mixture of 3-chloroaniline and ethyl ethoxymethylenemalonate is heated to form the corresponding anilinomethylenemalonate.

  • Cyclization: The anilinomethylenemalonate is added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce cyclization, yielding the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Saponification: The resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide to yield the sodium salt of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Decarboxylation: The 7-chloro-4-hydroxyquinoline-3-carboxylic acid is then heated in a high-boiling solvent like paraffin oil to induce decarboxylation, affording 7-chloro-4-hydroxyquinoline.[2]

To obtain this compound, the final decarboxylation step would be omitted and the initial cyclization product would be the target molecule.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation (to related compound) A 3-Chloroaniline C Anilinomethylenemalonate Intermediate A->C B Ethyl ethoxymethylenemalonate B->C D Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C->D Heat (e.g., Dowtherm A) E 7-Chloro-4-hydroxyquinoline-3-carboxylic acid D->E 1. NaOH (aq) 2. HCl F 7-Chloro-4-hydroxyquinoline E->F Heat (e.g., Paraffin Oil)

Gould-Jacobs reaction pathway for a related quinoline.

Spectral Data Analysis

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the expected spectral data.

Technique Expected Features
¹H NMR Aromatic protons on the quinoline ring, a deshielded carboxylic acid proton signal.
¹³C NMR Carbonyl carbon of the carboxylic acid, aromatic carbons of the quinoline ring.
IR Spectroscopy Broad O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=C and C=N stretching of the quinoline ring, and a C-Cl stretch.
Mass Spectrometry Molecular ion peak, fragmentation pattern showing loss of CO₂ and other characteristic fragments.
Infrared (IR) Spectroscopy

The IR spectrum of a closely related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, has been studied, providing insights into the expected vibrational modes.[3] Key expected absorptions for this compound include:

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of a carboxylic acid dimer.

  • C=O stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group.

  • C=C and C=N stretches: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the quinoline ring.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 800-600 cm⁻¹.

Biological Activity and Applications

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. The 7-chloroquinoline moiety is a well-established pharmacophore, particularly in the field of antimalarial drug discovery.

Antimalarial Activity

The most prominent application of 7-chloroquinoline derivatives is in the treatment of malaria. Chloroquine, a 4-aminoquinoline, is a classic example. The mechanism of action of these compounds is believed to involve the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[4]

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization ToxicEffects Parasite Lysis Heme->ToxicEffects Drug 7-Chloroquinoline Derivative (e.g., Chloroquine) Drug->Heme Inhibits Biocrystallization

Inhibition of hemozoin formation by 7-chloroquinoline derivatives.
Anticancer Activity

Derivatives of 7-chloroquinoline have also been investigated for their potential as anticancer agents. Some of these compounds have been shown to act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell VEGF VEGF VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Drug 7-Chloroquinoline Kinase Inhibitor Drug->VEGFR Inhibits

Inhibition of the VEGFR signaling pathway by 7-chloroquinoline derivatives.

Application in Drug Synthesis

This compound is a versatile starting material for the synthesis of more complex molecules. For instance, it can be a precursor to 4,7-dichloroquinoline, a key intermediate in the synthesis of chloroquine.[6]

Experimental Workflow: Synthesis of Chloroquine from a 7-Chloroquinoline Precursor

This workflow illustrates the synthetic steps to produce chloroquine, highlighting the importance of the 7-chloroquinoline core.

Chloroquine_Synthesis_Workflow Start 7-Chloro-4-hydroxyquinoline (from precursor acid) Intermediate 4,7-Dichloroquinoline Start->Intermediate Chlorination (e.g., POCl₃) Product Chloroquine Intermediate->Product Reagent 4-Amino-1-diethylaminopentane Reagent->Product Condensation

Synthetic workflow for chloroquine production.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of antimalarial and potential anticancer agents underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and biological applications, offering valuable information for researchers working with this versatile chemical scaffold. Further exploration of its derivatives holds promise for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloroquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities. Special emphasis is placed on its role as a key scaffold in the development of therapeutic agents, particularly in the context of its mechanism of action involving DNA gyrase and its modulation of the NR4A2 signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound with the CAS Number 13337-66-1 is This compound . It is crucial to distinguish this compound from its isomer, 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS Number 86-47-5).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂-
Molecular Weight 207.61 g/mol -
CAS Number 13337-66-1[1]
Appearance White to off-white solid[2]
Melting Point 281-282 °C[2]
Boiling Point (Predicted) 382.1 ± 22.0 °C[2]
pKa (Predicted) 0.75 ± 0.10[2]
Solubility Slightly soluble in DMSO and Methanol.[3]

Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Doebner-von Miller reaction, the Combes synthesis, and the Pfitzinger reaction. The Doebner reaction, in particular, is well-suited for the synthesis of quinoline-4-carboxylic acids.

General Synthetic Approach: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4] For the synthesis of this compound, 3-chloroaniline would be the appropriate starting aniline.

Reaction Scheme:

A proposed workflow for this synthesis is outlined below.

Doebner_Synthesis_Workflow Reactants Reactants: - 3-Chloroaniline - Aldehyde (e.g., Benzaldehyde) - Pyruvic Acid - Solvent (e.g., Ethanol) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Mixing Heating Reflux Reaction_Mixture->Heating Cooling Cooling Heating->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Crude_Product Crude 7-Chloroquinoline- 4-carboxylic acid Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 7-Chloroquinoline- 4-carboxylic acid Recrystallization->Pure_Product

Caption: Proposed workflow for the synthesis of this compound via the Doebner reaction.

Detailed Experimental Protocol (Adapted from Pfitzinger Reaction)

Materials:

  • 6-Chloroisatin

  • A suitable carbonyl compound (e.g., a ketone or aldehyde)

  • Potassium hydroxide (or other strong base)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of 6-chloroisatin and the carbonyl compound is dissolved in ethanol in a round-bottom flask.

  • A solution of potassium hydroxide in water is added to the mixture.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is acidified with hydrochloric acid until precipitation of the product is complete.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[8] The aromatic C-H and C=C stretching vibrations of the quinoline ring will also be present.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Biological Activity and Mechanism of Action

The 7-chloroquinoline scaffold is a key pharmacophore in many biologically active compounds, most notably the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[10][11]

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone carboxylic acids are a well-established class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but is unable to re-ligate it. This leads to the accumulation of DNA damage and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication Cycle cluster_1 Inhibition by this compound Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Binding Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Ternary_Complex Stable Ternary Complex: DNA-Gyrase-Quinolone DNA_Gyrase->Ternary_Complex Replication DNA Replication Supercoiled_DNA->Replication Quinolone 7-Chloroquinoline- 4-carboxylic acid Quinolone->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Inhibition of Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolone carboxylic acids.

Modulation of the NR4A2 (Nurr1) Signaling Pathway

Recent studies have highlighted the role of 4-amino-7-chloroquinoline derivatives as modulators of the Nuclear Receptor 4A2 (NR4A2), also known as Nurr1. NR4A2 is a transcription factor that plays a critical role in the development and maintenance of dopaminergic neurons. Dysregulation of the NR4A2 signaling pathway has been implicated in neurodegenerative disorders such as Parkinson's disease. Certain 7-chloroquinoline derivatives have been shown to act as agonists of NR4A2, promoting its transcriptional activity and exhibiting neuroprotective effects in preclinical models. This suggests a potential therapeutic application for compounds like this compound in the treatment of neurodegenerative diseases.

NR4A2_Signaling cluster_0 Cell 7CQ4CA 7-Chloroquinoline- 4-carboxylic acid (or derivative) NR4A2 NR4A2 (Nurr1) Nuclear Receptor 7CQ4CA->NR4A2 Binds and Activates Nucleus Nucleus NR4A2->Nucleus Target_Genes Target Gene Expression (e.g., Tyrosine Hydroxylase, DAT) Nucleus->Target_Genes Promotes Transcription Neuroprotection Neuroprotective Effects Target_Genes->Neuroprotection

References

Molecular weight of 7-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably antimalarial drugs.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
CAS Number 13337-66-1[1]
MDL Number MFCD00034451[1]
Storage Temperature Room Temperature, Sealed in Dry[1]
SMILES Code O=C(C1=CC=NC2=CC=C(Cl)C=C12)O[1]

Note: A related but distinct compound, 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (CAS: 86-47-5), has a molecular weight of 223.61 g/mol and the formula C₁₀H₆ClNO₃. It is important to distinguish between these two structures in experimental design.

Synthesis and Experimental Protocols

The synthesis of quinoline-4-carboxylic acid derivatives often follows established methodologies such as the Doebner-von Miller reaction or related cyclization strategies. Below is a representative protocol for the synthesis of a structurally similar compound, 7-chloro-2-phenyl-quinoline-4-carboxylic acid, which illustrates the general principles involved.

Synthesis of 7-chloro-2-phenyl-quinoline-4-carboxylic acid

This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

  • Reactants:

    • 3-Chloroaniline

    • Benzaldehyde

    • Pyruvic acid[2]

  • Procedure (General Doebner-von Miller Reaction Principle):

    • A mixture of 3-chloroaniline and benzaldehyde is prepared, often in an alcoholic solvent.

    • Pyruvic acid is added to the mixture.

    • The reaction is typically heated under reflux for several hours to facilitate the cyclization and formation of the quinoline ring system.

    • Upon cooling, the product precipitates from the reaction mixture.

    • The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried. Recrystallization can be performed to achieve higher purity.

The logical workflow for this synthesis is visualized below.

G Reactant1 3-Chloroaniline Process Condensation Reaction (Doebner-von Miller) Reactant1->Process Reactant2 Benzaldehyde Reactant2->Process Reactant3 Pyruvic Acid Reactant3->Process Product 7-chloro-2-phenyl- quinoline-4-carboxylic acid Process->Product

Caption: General synthesis pathway for a quinoline-4-carboxylic acid derivative.

Biological and Pharmaceutical Relevance

7-Chloroquinoline derivatives are foundational scaffolds in drug discovery. The 7-chloro substituent is a key feature in several widely used antimalarial drugs.

Role as a Chloroquine Intermediate

This compound and its close analogs are vital precursors in the industrial synthesis of chloroquine and hydroxychloroquine. The general synthetic pathway involves the conversion of a 7-chloro-4-hydroxyquinoline derivative to the highly reactive 4,7-dichloroquinoline intermediate. This intermediate is then subjected to nucleophilic substitution with an appropriate amine side chain to yield the final drug substance.

The workflow from a related precursor to the critical 4,7-dichloroquinoline intermediate is outlined below.

G Start 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid Step1 Decarboxylation (Heat in Paraffin Oil) Start->Step1 Intermediate1 7-Chloro-4-hydroxyquinoline Step1->Intermediate1 Step2 Chlorination (Phosphorus Oxychloride) Intermediate1->Step2 End 4,7-Dichloroquinoline (Key Intermediate) Step2->End

References

The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas. Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoline-4-carboxylic acids, with a focus on their anticancer, antibacterial, antiviral, and anti-inflammatory properties. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for their biological evaluation.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][3]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway for nucleotide supply. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[4][6]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate catalyzes Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid->DHODH inhibits

DHODH Inhibition by Quinoline-4-carboxylic Acids
Other Anticancer Mechanisms

Beyond DHODH inhibition, certain quinoline-4-carboxylic acid derivatives have been shown to inhibit other key enzymes implicated in cancer, such as:

  • Sirtuin 3 (SIRT3): Some derivatives act as selective SIRT3 inhibitors, inducing G0/G1 phase cell cycle arrest and cell differentiation in leukemic cell lines.[6][7]

  • Histone Deacetylases (HDACs): Certain derivatives exhibit inhibitory activity against HDACs, particularly HDAC3, leading to the induction of apoptosis and G2/M cell cycle arrest.[8][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.

Compound/DerivativeTargetCell LineActivity (IC50/EC50)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)Not specifiedMCF-7 (Breast)82.9% growth reduction[3]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)DHODHA375 (Melanoma)IC50 = 5.0 µM[5]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)DHODHA375 (Melanoma)IC50 = 6.8 µM[5]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3MLLr leukemic cell linesPotent inhibitory activity[6][7]
2-Phenylquinoline-4-carboxylic acid derivative (D28)HDAC3K562 (Leukemia)Potent in vitro anticancer activity[8][9]

Antibacterial Activity

Quinolone-4-carboxylic acids, a closely related class, are well-established antibacterial agents. The broader family of quinoline-4-carboxylic acids also exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[2][10]

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[11] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Supercoiled DNA Supercoiled DNA DNA Gyrase DNA Gyrase Supercoiled DNA->DNA Gyrase Relaxed DNA Relaxed DNA DNA Gyrase->Relaxed DNA catalyzes DNA Replication DNA Replication Relaxed DNA->DNA Replication Bacterial Growth Bacterial Growth DNA Replication->Bacterial Growth Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid->DNA Gyrase inhibits COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid->COX-2 inhibits MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

References

7-Chloroquinoline-4-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 7-Chloroquinoline-4-carboxylic Acid and Its Derivatives

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[1][2][3] Among its many variations, the 7-chloroquinoline nucleus is of particular interest, serving as a crucial intermediate in the synthesis of established drugs like the antimalarial chloroquine.[2][4] this compound and its derivatives have emerged as a focal point of research, demonstrating significant potential in drug development. These compounds leverage the rigid, planar structure of the quinoline ring, which can be readily modified to create diverse molecular libraries.[5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of the 7-Chloroquinoline Scaffold

The synthesis of 7-chloroquinoline derivatives often begins with precursors like 4,7-dichloroquinoline or involves building the quinoline ring system through cyclization reactions. A common industrial method to produce 4,7-dichloroquinoline, a key intermediate, starts from 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester.[6] The process involves hydrolysis, decarboxylation, and subsequent chlorination.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline

A representative industrial preparation method involves a multi-step process starting from 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester.[6]

  • Hydrolysis: The starting ester is hydrolyzed using a 10% sodium hydroxide solution, followed by acidification with 10% hydrochloric acid to a pH of 3-4. This precipitates the intermediate, 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid.[6]

  • Decarboxylation: The resulting carboxylic acid is heated in a high-boiling point solvent such as paraffin oil to 230-250°C for approximately 30-50 minutes.[6][7] This step removes the carboxylic acid group at the 3-position to yield 7-chloroquinolin-4-ol (also known as 4-hydroxyl-7-chloroquinoline). The product is then cooled, filtered, and washed to achieve a high yield (98-100%).[6][7]

  • Chlorination: The 7-chloroquinolin-4-ol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) in a solvent such as toluene. The mixture is heated to reflux for several hours. After cooling, the product, 4,7-dichloroquinoline, is obtained.[6]

This precursor, 4,7-dichloroquinoline, is a versatile starting material for a wide range of derivatives, typically through nucleophilic substitution at the C4 position.[5][8]

G General Synthesis Workflow for 4,7-dichloroquinoline A 4-Hydroxyl-7-chloro-quinoline -3-carboxylic acid ethyl ester B 4-Hydroxyl-7-chloro-quinoline -3-carboxylic acid A->B 1. Hydrolysis (NaOH) 2. Acidification (HCl) C 7-Chloroquinolin-4-ol B->C Decarboxylation (Heat, ~230°C) D 4,7-Dichloroquinoline C->D Chlorination (POCl3)

Caption: A simplified workflow for the industrial synthesis of 4,7-dichloroquinoline.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, which are detailed below.

Anticancer Activity

The 7-chloroquinoline scaffold is a component of several approved anti-cancer kinase inhibitors, including Lenvatinib and Bosutinib.[9] Extensive research has focused on creating novel derivatives with potent antiproliferative effects.

  • Mechanism of Action: Many quinoline-based compounds function as kinase inhibitors against growth factor receptors like EGFR and Src kinase.[9] Another mechanism involves the inhibition of topoisomerases and interaction with DNA, leading to cell cycle arrest and apoptosis.[10]

  • Hybrid Molecules: Novel hybrids combining the 7-chloroquinoline moiety with other biologically active structures, such as benzimidazole, have been synthesized.[9] These compounds have been tested against a panel of cancer cell lines, including breast (MCF-7), colorectal (HCT-116, CaCo-2), leukemia (CCRF-CEM, HL-60), and cervical (HeLa) cancer lines.[1][9]

  • Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the quinoline and associated rings significantly influence cytotoxic potential. For instance, Morita-Baylis-Hillman adducts of 7-chloroquinoline demonstrated that adducts with a nitro group in the ortho position of an attached benzaldehyde ring had expressive cytotoxic potential.[1] In another study, 7-chloroquinoline-benzimidazole hybrids without a substituent at the C-5 position of the benzimidazole ring showed an increase in selectivity.[9]

Table 1: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

Compound Type Cancer Cell Line IC50 (µM) Reference
7-chloroquinoline-benzimidazole hybrid (12d) CCRF-CEM (Leukemia) 2.0 ± 0.3 [9]
7-chloroquinoline-benzimidazole hybrid (8d) Hut78 (T-cell lymphoma) 4.8 ± 0.5 [9]
MBHA/7-chloroquinoline hybrid (ortho-nitro) MCF-7 (Breast) 4.60 [1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast) >80% growth reduction [10]
Chalcone derivative (19) LNCaP (Prostate) 6.95 ± 1.62 µg/mL [8]

| Thioalkylquinoline derivative (78) | A549 (Lung) | 1.1 ± 0.2 |[5] |

IC50: The concentration of a drug that gives half-maximal response. MBHA: Morita-Baylis-Hillman adduct.

Antimicrobial Activity

Quinolone carboxylic acids are a major class of antibacterial agents.[11] Their mechanism of action is primarily the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11][12] This inhibition leads to breaks in the bacterial DNA and ultimately cell death.[12]

  • Spectrum of Activity: Newer generations of quinolones exhibit broad-spectrum activity against both Gram-negative and Gram-positive bacteria.[11][12] Derivatives of 7-chloroquinoline have been synthesized and evaluated for their antibacterial effects against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[13]

  • Structure-Activity Relationship (SAR): The introduction of different functional groups can modulate the antimicrobial potency. For example, novel quinoline-thiazole derivatives have shown significant activity; one compound was found to be eight times more effective than the standard drug chloramphenicol against methicillin-resistant S. aureus (MRSA).[14]

G Mechanism of Quinolone Antibacterial Action cluster_0 Bacterial Cell DNA_relaxed Relaxed Bacterial DNA DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_relaxed->DNA_gyrase binds to DNA_supercoiled Supercoiled DNA Replication DNA Replication & Transcription DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled introduces negative supercoils DNA_broken DNA Strand Breaks DNA_gyrase->DNA_broken Cell_death Bacterial Cell Death DNA_broken->Cell_death Quinolone 7-Chloroquinoline Derivative Quinolone->DNA_gyrase Inhibits ligase activity

Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives prevents DNA supercoiling.

Table 2: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

Compound Type Bacterial Strain MIC (µg/mL) Reference
Quinoline-Thiazole hybrid (4g) MRSA (Clinical Isolate) 3.91 [14]
Quinoline-Thiazole hybrid (4m) S. aureus (ATCC 6538) 7.81 [14]
Quinoline-Thiazole hybrid (4m) E. coli (ATCC 35218) 7.81 [14]

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a4) | S. aureus | 64 |[13] |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Antifungal and Antimalarial Activities
  • Antifungal Activity: The 7-chloroquinoline scaffold has also been explored for antifungal properties. A series of 7-chloro-4-arylhydrazonequinolines were evaluated against various oral fungi, including several Candida and Rhodutorula species.[15] Certain compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole.[15]

  • Antimalarial Activity: 7-chloroquinoline is the core of chloroquine, a historically significant antimalarial drug.[4] Its derivatives often act by inhibiting heme crystallization in the malaria parasite, a crucial detoxification pathway.[8] Numerous studies have focused on synthesizing 7-chloroquinoline derivatives, such as chalcones and thioacetamidoalquilates, which show potent inhibition of β-hematin (hemozoin) formation.[8]

Conclusion

This compound and its derivatives represent a versatile and highly valuable scaffold in modern drug discovery. The extensive body of research highlights their significant potential as anticancer, antibacterial, antifungal, and antimalarial agents. The ease of chemical modification at the C4 position allows for the creation of large libraries of compounds, enabling detailed structure-activity relationship studies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, developing compounds with dual-target mechanisms to overcome drug resistance, and exploring novel hybrid structures to enhance therapeutic efficacy and selectivity. The continued investigation of this privileged chemical scaffold promises to yield next-generation therapeutic agents for a range of challenging diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Quinoline Carboxylic Acids

This technical guide provides a comprehensive overview of the discovery and history of quinoline carboxylic acids, tracing their origins from early chemical synthesis to their pivotal role in the development of modern antibacterial agents.

The Genesis of Quinoline: From Coal Tar to Chemical Synthesis

The story of quinoline carboxylic acids begins with the discovery of their parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol" ("white oil" in Greek).[1][2] A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound by distilling the antimalarial alkaloid quinine with potassium hydroxide, which he called "Chinoilin" or "Chinolein".[1] It was later recognized by August Hoffmann that these two substances were, in fact, identical.[1]

The structural determination of quinoline, a fusion of a benzene ring and a pyridine ring, was a significant breakthrough, paving the way for laboratory synthesis.[2] This advancement was crucial, as it liberated chemists from the reliance on coal tar isolation.[2] Several foundational synthetic methods were developed during this period, establishing the chemical groundwork for future modifications, including the creation of quinoline carboxylic acids.

Key early syntheses of the quinoline core include:

  • Skraup Synthesis (1880): The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

  • Combes Quinoline Synthesis (1888): The condensation of anilines with β-diketones.[1][3]

  • Doebner-von Miller Reaction: Utilizes anilines and α,β-unsaturated carbonyl compounds.[1]

  • Friedländer Synthesis (1882): The reaction of a 2-aminobenzaldehyde with a compound containing a methylene group alpha to a carbonyl.[1][3]

  • Pfitzinger Reaction: Employs isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[1][4]

  • Gould-Jacobs Reaction: Starts from an aniline and ethyl ethoxymethylenemalonate, a versatile method for producing the 4-hydroxy-3-quinolinecarboxylic acid core.[1]

These methods provided the fundamental tools to construct the quinoline scaffold, which would later be functionalized to create potent therapeutic agents.

The Serendipitous Discovery of Antibacterial Activity: Nalidixic Acid

The transition from simple quinoline compounds to medically significant quinoline carboxylic acids occurred in the mid-20th century. The breakthrough came from an unexpected direction during research into antimalarial drugs. In 1962, George Lesher and his colleagues at Sterling Drug were working on the synthesis of chloroquine, a well-known antimalarial agent.[5][6] During this work, they isolated a byproduct with a 1,8-naphthyridine core (structurally similar to quinoline) that exhibited unexpected antibacterial activity.[5][6][7]

This compound was nalidixic acid , the first synthetic quinolone antibiotic.[7][8] Although technically a naphthyridine, it is universally considered the predecessor to the entire quinolone class of antibiotics.[5] Introduced clinically in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and found its niche in treating urinary tract infections (UTIs).[5][7][9]

Following this discovery, other first-generation quinolones were introduced in the 1970s, including pipemidic acid, oxolinic acid, and cinoxacin.[5] However, these offered only marginal improvements over nalidixic acid.[5]

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

A major leap in the development of quinolone carboxylic acids occurred with the introduction of a fluorine atom at the C-6 position of the core structure. This modification dramatically enhanced the potency and broadened the spectrum of antibacterial activity.

  • Norfloxacin , the first of these fluoroquinolones , demonstrated this enhanced activity.[10]

  • Second-generation fluoroquinolones, such as ciprofloxacin and ofloxacin , were introduced in the mid-1980s. They offered significant improvements, including high activity against Gram-negative bacteria and expanded coverage of some Gram-positive and atypical pathogens.[10][11][12]

  • Third-generation agents like levofloxacin further improved the activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[10]

  • Fourth-generation fluoroquinolones, including moxifloxacin and trovafloxacin , possess the broadest spectrum, with enhanced activity against anaerobic bacteria.[5][10]

These structural modifications transformed the quinolones from niche UTI treatments into broad-spectrum antibiotics used for a wide range of systemic infections.[11]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids are bactericidal agents that exert their effect by disrupting bacterial DNA replication.[5] Their primary molecular targets are two essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV .[13]

These enzymes are critical for managing the topology of DNA during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.

Quinolones interfere with the "resealing" (ligation) step of this process.[14] They form a stable ternary complex with the enzyme and the cleaved DNA.[13] This blockage leads to the accumulation of double-stranded DNA breaks, which arrests DNA replication and ultimately triggers cell death.[14] Because they convert these essential enzymes into toxic agents that fragment the chromosome, quinolones are often referred to as "topoisomerase poisons".[14]

Data Summary: Generations of Quinolone Antibiotics

The evolution of quinolone carboxylic acids is best understood by their generational classification, which reflects their expanding spectrum of activity.

GenerationKey CompoundsYear of Discovery/IntroductionPrimary Spectrum of Activity
First Nalidixic Acid, Pipemidic Acid, Oxolinic Acid1962 (Nalidixic Acid)[5]Narrow spectrum, primarily against Gram-negative enteric bacteria (UTIs).[5]
Second Norfloxacin, Ciprofloxacin, OfloxacinMid-1980s[11]Broadened spectrum with excellent Gram-negative coverage and moderate Gram-positive activity.[10][11]
Third Levofloxacin, Gatifloxacin, Sparfloxacin~1990sEnhanced activity against Gram-positive bacteria, especially S. pneumoniae, and atypical pathogens.[10]
Fourth Moxifloxacin, Trovafloxacin, GemifloxacinLate 1990s - Early 2000sBroadest spectrum, including improved activity against anaerobic bacteria.[5][10]

Experimental Protocols: Synthesis of a Quinoline-4-Carboxylic Acid

The Doebner reaction is a classic and direct method for synthesizing 2-substituted quinoline-4-carboxylic acids. It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][4]

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid via Doebner Reaction

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Ethanol (as solvent)

  • Reflux condenser and heating mantle

  • Stirring apparatus

  • Beakers, flasks, and filtration apparatus

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Pyruvic Acid: While stirring, slowly add pyruvic acid (1.1 eq) to the mixture. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product, 2-phenylquinoline-4-carboxylic acid, may precipitate from the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification (Acid-Base Extraction):

    • Suspend the crude solid in water and add a 5% sodium bicarbonate solution to dissolve the acidic product as its sodium salt.

    • Filter the solution to remove any neutral, insoluble impurities.

    • Transfer the filtrate to a clean beaker and cool it in an ice bath.

    • Slowly acidify the filtrate by adding 1 M hydrochloric acid dropwise while stirring. The quinoline-4-carboxylic acid will precipitate out as a solid.

  • Final Collection and Drying: Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Visualizations

Historical Development of Quinolone Carboxylic Acids

G cluster_1800 19th Century cluster_1900 20th Century r1834 1834: Quinoline isolated from coal tar (Runge) r1880 1880: Skraup Synthesis for quinoline core r1834->r1880 Chemical Foundation r1962 1962: Nalidixic Acid discovered (Lesher) r1880->r1962 Synthetic Precursor r1970 1970s: First Fluoroquinolones (e.g., Flumequine) r1962->r1970 Fluorination r1980 ~1985: 2nd Gen (Ciprofloxacin) r1970->r1980 Spectrum Broadening r1990 ~1995: 3rd & 4th Gen (Levofloxacin, Moxifloxacin) r1980->r1990 Enhanced Activity

Caption: Timeline of key discoveries in quinoline and quinolone carboxylic acid history.

Quinolone Mechanism of Action

G cluster_b Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Enzymes DNA Gyrase & Topoisomerase IV DNA->Enzymes Unwinding/ Replication Enzymes->DNA Resealing Ternary Ternary Complex (Quinolone-Enzyme-DNA) Enzymes->Ternary Quinolone Quinolone Drug Quinolone->Enzymes Inhibits Ligase Activity Breaks Double-Strand DNA Breaks Ternary->Breaks Stabilizes Cleavage Death Cell Death Breaks->Death Replication Blocked

Caption: Quinolones inhibit DNA gyrase/topoisomerase IV, causing lethal DNA breaks.

Experimental Workflow: Doebner Synthesis

G start Start: Reagents (Aniline, Aldehyde, Pyruvic Acid) step1 1. Mix reagents in Ethanol start->step1 step2 2. Heat to Reflux (4-6 hours) step1->step2 step3 3. Cool to precipitate crude product step2->step3 step4 4. Isolate via Filtration step3->step4 step5 5. Purify: Dissolve in NaHCO3(aq) step4->step5 Purification step6 6. Acidify with HCl to re-precipitate step5->step6 step7 7. Filter and Dry pure product step6->step7 end_node End: Pure Quinoline- 4-Carboxylic Acid step7->end_node

Caption: Workflow for the synthesis of a quinoline-4-carboxylic acid via the Doebner reaction.

References

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic Acid and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 7-Chloroquinoline-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The quinoline core is a key pharmacophore found in numerous natural and synthetic bioactive molecules. The presence of a chlorine atom at the 7-position and a carboxylic acid group at the 4-position of the quinoline ring system provides a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as drug candidates.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13337-66-1[1][2]
Molecular Formula C₁₀H₆ClNO₂[1]
Molecular Weight 207.61 g/mol [1]
Melting Point 250 °C (decomposition)[3]
Appearance Solid
SMILES C1=CC2=C(C=C1Cl)N=C(C=C2)C(=O)O
InChI InChI=1S/C10H6ClNO2/c11-6-2-1-5-4-7(10(13)14)12-9(5)3-8(6)4/h1-4H,(H,13,14)

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its analogs can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Gould-Jacobs Reaction

A primary and versatile method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold, a direct precursor to 4-chloroquinoline derivatives, is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid

This protocol describes the synthesis of a key intermediate which can be subsequently converted to this compound.

  • Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate.

    • A mixture of m-chloroaniline (127.5 g, 1.0 mole) and ethyl ethoxymethylenemalonate (233 g, 1.1 moles) is heated on a steam bath for 1 hour.

    • The ethanol produced during the reaction is allowed to evaporate. The resulting warm product is used directly in the next step.

  • Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid.

    • In a 5-liter round-bottomed flask equipped with an air condenser, 1 liter of Dowtherm A is heated to vigorous boiling.

    • The product from Step 1 is poured into the boiling Dowtherm A through the condenser.

    • Heating is continued for 1 hour, during which the cyclized product crystallizes.

    • The mixture is cooled, filtered, and the filter cake is washed with Skellysolve B to remove impurities.

  • Step 3: Saponification.

    • The air-dried filter cake is mixed with 1 liter of 10% aqueous sodium hydroxide and refluxed until the solid ester dissolves (approximately 1 hour).

    • The saponification mixture is cooled, and the aqueous solution is separated from any oily residues.

    • The solution is then acidified with concentrated hydrochloric acid or 10% sulfuric acid.

    • The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration, washed with water, and dried. The yield is typically between 85-98%.

Doebner-von Miller Reaction

The Doebner-von Miller reaction provides a direct route to quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or an aldehyde and a ketone that can form one in situ), and pyruvic acid.

Pfitzinger Reaction

The Pfitzinger reaction is another classical method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Biological Activities and Analogs

Analogs of this compound have been extensively investigated for their therapeutic potential, particularly as anticancer and antimalarial agents. The biological activity is often modulated by the nature and position of substituents on the quinoline ring and modifications of the carboxylic acid group.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 7-chloroquinoline derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table of Anticancer Activity of 7-Chloroquinoline Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine)VariousVaries[4]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 5d HuT780.4[5]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 8d HuT781.8[5]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 12d HuT780.6[5]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6 MV4-11 (Leukemia)7.2 (SIRT3 inhibition)[6]
4-Oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester 8 U266 (Multiple Myeloma)0.17 (STAT3 phosphorylation inhibition)[7]
7-tert-butyl-substituted quinoline CA-4 analog 65 MCF-7 (Breast)0.02-0.04[8]
Oxazolone-bridged CA-4 analog 66 MCF-7 (Breast)0.019-0.042[8]
Antimalarial Activity

The 7-chloroquinoline scaffold is the backbone of several well-known antimalarial drugs, most notably chloroquine. Research continues in the development of new analogs to combat the emergence of drug-resistant strains of Plasmodium falciparum.

Table of Antimalarial Activity of 7-Chloroquinoline Analogs

CompoundPlasmodium falciparum StrainIC₅₀ (µM)Reference
ChloroquineDrug-sensitive strainsVaries[9]
Chloroquine Acetamide Hybrid CQPA-26 NF54 (Chloroquine-sensitive)1.29
4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid 4b K1 (Chloroquine-resistant)0.033[10]
4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid 4b 3D7 (Chloroquine-sensitive)0.014[10]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound and its analogs are often attributed to their ability to modulate specific cellular signaling pathways. Two key pathways that have been identified as targets are the STAT3 and SIRT3 signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[11] Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[11] Several quinoline-4-carboxylic acid derivatives have been shown to inhibit the STAT3 pathway, primarily by preventing the phosphorylation of STAT3, which is a critical step for its activation and subsequent translocation to the nucleus.[7]

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation DNA DNA Dimerization->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Inhibitor 7-Chloroquinoline-4-carboxylic acid analogs Inhibitor->JAK Inhibit

STAT3 Signaling Pathway and Inhibition.
SIRT3 Signaling Pathway

Sirtuin 3 (SIRT3) is a NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress response.[12][13] In the context of cancer, SIRT3 can act as both a tumor suppressor and an oncogene depending on the cellular context.[13] Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, leading to cell cycle arrest and differentiation in leukemic cells.[6]

SIRT3_Signaling_Pathway Mitochondria Mitochondria SIRT3 SIRT3 Deacetylation Deacetylation SIRT3->Deacetylation Substrates Mitochondrial Protein Substrates (e.g., Ac-SOD2, Ac-IDH2) Substrates->Deacetylation Active_Substrates Active Mitochondrial Proteins Deacetylation->Active_Substrates Metabolism Metabolism & ROS Homeostasis Active_Substrates->Metabolism Inhibitor 2-(4-Acrylamidophenyl)-quinoline- 4-carboxylic acid analogs Inhibitor->SIRT3 Inhibit

SIRT3 Signaling Pathway and Inhibition.

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Cells Treat cells with compounds Incubate1->Treat_Cells Incubate2 Incubate 24-72h Treat_Cells->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals (DMSO) Incubate3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of the MTT Assay.
STAT3 Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibition of STAT3 transcriptional activity.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compounds and a STAT3 activator (e.g., IL-6).

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the inhibitory effect of the compounds on STAT3 transcriptional activity.[14]

SIRT3 Deacetylase Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT3.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing SIRT3 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.

  • Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 350-360 nm and emission at 450-465 nm).[15][16]

  • Data Analysis: Calculate the percentage of SIRT3 inhibition by the test compounds.

Conclusion

This compound and its analogs constitute a promising class of compounds with significant potential for the development of new anticancer and antimalarial drugs. Their versatile synthesis and the possibility of fine-tuning their biological activity through structural modifications make them attractive scaffolds for medicinal chemists. Further research into their mechanism of action and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical applications. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

The Ascendant Role of Functionalized Quinolines in Oncology: A Technical Guide to their Antiproliferative Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its inherent ability to intercalate with DNA and interact with various enzymatic targets has made it a cornerstone for the development of a diverse array of antiproliferative compounds. This technical guide provides an in-depth exploration of the antiproliferative properties of functionalized quinolines, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of functionalized quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative quinoline derivatives, offering a comparative overview of their potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Hybrids Compound 12e MGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Compound 24d K562 (Leukemia)0.009-0.016CA-4-
Quinoline-based Hybrids Compound QH-17 MCF-7 (Breast)2.6--
4-Aminoquinoline Derivatives Compound 10g Various Human Tumor Lines< 1.0--
Quinoline-Hydrazone Derivatives 2,6-dichloro hydrazoneSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)--
2,4-Disubstituted Quinolines N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01 - 77.67 (%)--
Tubulin Inhibitors Compound 42 HepG-2 (Liver)0.261--

Table 1: IC50 Values of Various Functionalized Quinolines Against Cancer Cell Lines. [1][2][3][4][5][6]

Core Mechanisms of Antiproliferative Action

Functionalized quinolines exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular processes simultaneously.[1][7][8][9] Key mechanisms include:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[1][5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, most commonly at the G2/M phase, thereby preventing cell division.[1][4]

  • Inhibition of Angiogenesis: By interfering with the formation of new blood vessels, quinolines can starve tumors of essential nutrients and oxygen.[1][9]

  • Disruption of Cell Migration: Certain derivatives can inhibit the migratory and invasive potential of cancer cells, which is crucial for preventing metastasis.[1][9]

  • Enzyme Inhibition: Quinolines are known to inhibit a range of enzymes critical for cancer cell survival and proliferation, including topoisomerases, protein kinases, and tubulin polymerization.[2][7]

Signaling Pathways Modulated by Functionalized Quinolines

The antiproliferative effects of quinoline derivatives are underpinned by their ability to modulate key signaling pathways that govern cell fate.

G cluster_0 Quinoline Derivative cluster_1 Cellular Response Quinoline Quinoline p53 p53 Quinoline->p53 activates transcriptional activity Bax Bax p53->Bax upregulates Apoptosis Apoptosis Bax->Apoptosis induces

Caption: p53/Bax-dependent apoptotic pathway induced by a representative quinoline derivative.[5]

G cluster_0 Quinoline Derivative cluster_1 Cell Proliferation Pathway Quinoline Quinoline PI3K PI3K Quinoline->PI3K inhibits mTOR mTOR Quinoline->mTOR inhibits Akt Akt PI3K->Akt Akt->mTOR Proliferation Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline-chalcone hybrids.[10]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the standard methodologies employed in the evaluation of the antiproliferative properties of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of quinoline derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for the MTT assay to determine the cytotoxicity of quinoline compounds.[1][11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cancer cells are seeded and treated with the quinoline compound for a specified duration.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to generate a histogram that shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[4][12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline derivative for a predetermined time.

  • Staining: Cells are harvested and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.

  • Incubation: The cells are incubated in the dark to allow for staining.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Primarily necrotic cells[4]

Conclusion

Functionalized quinolines represent a highly promising and versatile class of compounds in the development of novel anticancer therapeutics. Their diverse mechanisms of action, coupled with the potential for synthetic modification to enhance potency and selectivity, underscore their significance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of oncology through the exploration of quinoline-based agents. Further investigation into structure-activity relationships and in vivo efficacy will be crucial in translating the potent in vitro activities of these compounds into clinically effective cancer treatments.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 7-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carboxylic acid stands as a core structural motif in a multitude of biologically active compounds, ranging from antimalarials to potent anti-cancer agents. While extensive research has illuminated the mechanisms of its various derivatives, the intrinsic mode of action of the parent compound remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of the probable mechanisms of action of this compound by extrapolating from the known activities of its closely related analogs. It details potential molecular targets and signaling pathways implicated in its observed antiproliferative and antimicrobial effects. Furthermore, this document provides comprehensive experimental protocols and visual workflows to empower researchers in their investigation of this and similar quinoline-based compounds.

Postulated Mechanisms of Action

Direct experimental evidence elucidating the specific molecular targets of this compound is limited in the current scientific literature. However, based on the well-documented activities of the 7-chloroquinoline scaffold and quinolone carboxylic acids, several putative mechanisms can be proposed. These primarily encompass antiproliferative effects through the induction of apoptosis and cell cycle arrest, and antimicrobial action via the inhibition of essential bacterial enzymes.

Antiproliferative and Cytotoxic Effects

Derivatives of 7-chloroquinoline have consistently demonstrated potent activity against a range of cancer cell lines. The underlying mechanisms are believed to involve the initiation of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis is a critical pathway for the elimination of damaged or cancerous cells. It can be initiated through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase enzymes, which execute the dismantling of the cell.

Several derivatives of 7-chloroquinoline have been shown to induce apoptosis in cancer cells.[1] Molecular docking studies on these derivatives suggest potential interactions with key regulatory proteins in apoptotic and survival pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1), Src tyrosine kinase, and the PI3K/mTOR signaling pathway.[1] It is plausible that this compound may exert a similar, albeit potentially less potent, pro-apoptotic effect by subtly influencing these or related cellular targets.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.

The diagram below illustrates the potential convergence of these pathways leading to apoptosis, which may be influenced by this compound.

Potential Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 7-Chloroquinoline- 4-carboxylic acid Compound->Death_Receptors Potential Influence Compound->Mitochondria Potential Influence

Fig. 1: Potential Apoptotic Pathways

In addition to apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing the proliferation of malignant cells. Studies on 7-chloroquinoline derivatives have reported cell cycle arrest in both the G0/G1 and G2/M phases.[1][2] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, G2/M arrest can be a consequence of DNA damage, which activates signaling cascades that prevent the cell from entering mitosis.

It is hypothesized that this compound could similarly interfere with the cell cycle progression, although the specific checkpoint and molecular mediators would require experimental verification.

The following diagram depicts a simplified workflow for investigating cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis Start Cancer Cell Culture Treatment Treat with This compound (and controls) Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Quantify Cell Population in G0/G1, S, and G2/M Phases Flow_Cytometry->Analysis

Fig. 2: Cell Cycle Analysis Workflow
Antimicrobial Mechanism

The quinolone carboxylic acid moiety is the cornerstone of a major class of antibiotics. Their mechanism of action is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a prerequisite for the initiation of replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, quinolone carboxylic acids effectively block bacterial DNA synthesis, leading to bacterial cell death. Given its structure, it is highly probable that this compound shares this fundamental antimicrobial mechanism.

The logical relationship of this inhibitory action is presented below.

Antimicrobial Mechanism of Action Compound 7-Chloroquinoline- 4-carboxylic acid DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blockage leads to

Fig. 3: Antimicrobial Inhibition Pathway

Quantitative Data Summary

Compound Target/Cell Line Activity Metric Value Reference
7-Chloroquinoline DerivativesVarious Cancer Cell LinesIC50Micromolar (µM) Range[1][4]
This compound--Data Not Available-

Key Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Cell Viability and IC50 Determination (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in the different phases of the cell cycle after treatment.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Detection of Apoptotic Markers by Western Blot

This protocol allows for the detection of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin.

Conclusion

This compound represents a foundational scaffold with significant therapeutic potential. While its precise mechanism of action requires further dedicated investigation, the existing body of knowledge on related compounds strongly suggests a multifaceted role in inducing cancer cell death through apoptosis and cell cycle arrest, as well as a probable antimicrobial activity via the inhibition of bacterial topoisomerases. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the intricate biological activities of this and other quinoline-based molecules, ultimately paving the way for the development of novel therapeutic agents.

References

Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data for 7-Chloroquinoline-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the quinoline class. The quinoline scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The presence of the chlorine atom at the 7-position and the carboxylic acid group at the 4-position significantly influences its physicochemical properties and potential biological interactions. This document provides a detailed overview of the spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₆ClNO₂[3]

  • Molecular Weight: 207.62 g/mol

  • CAS Number: 13337-66-1[4]

  • Structure:

C C---C 5 || | || 8 C---N---C 4--COOH \ / \ / C---C 1 \ // 2 C | H

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The spectrum is recorded on a 300 or 400 MHz spectrometer. Data processing involves Fourier transformation, phase correction, and baseline correction. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Expected Data: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring and the carboxylic acid proton. The acidic proton of the carboxylic acid is characteristically deshielded and appears as a broad singlet at a very high chemical shift (δ 10-13 ppm).[5][6] The aromatic protons will appear in the range of δ 7.0-9.0 ppm, with their specific shifts and coupling patterns determined by their position on the quinoline ring and the electronic effects of the substituents.

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0Doublet (d)~4.5
H-37.6 - 7.8Doublet (d)~4.5
H-58.1 - 8.3Doublet (d)~9.0
H-67.5 - 7.7Doublet of Doublets (dd)~9.0, ~2.0
H-88.0 - 8.2Doublet (d)~2.0
-COOH11.0 - 13.0Broad Singlet (br s)N/A

Note: These are predicted values based on typical chemical shifts for quinoline derivatives and general NMR principles. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg) is typically used in 0.6 mL of a deuterated solvent. The spectrum is acquired on a spectrometer operating at 75 or 100 MHz, often using proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected Data: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-185 ppm region.[7] The aromatic carbons will resonate in the 115-150 ppm range.[8]

Carbon PositionExpected Chemical Shift (δ, ppm)
C-2150 - 152
C-3121 - 123
C-4145 - 148
C-4a128 - 130
C-5127 - 129
C-6128 - 130
C-7136 - 138
C-8120 - 122
C-8a148 - 150
-COOH168 - 172

Note: These are predicted values. Specific shifts can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectra are commonly recorded using an FT-IR spectrometer. For solid samples like this compound, the data can be obtained by preparing a KBr (potassium bromide) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Expected Data: The IR spectrum provides information about the functional groups present in the molecule. For this compound, the most characteristic absorptions are from the carboxylic acid group and the aromatic quinoline ring.[9][10]

Wavenumber Range (cm⁻¹)Vibration TypeDescription
3300 - 2500O-H stretch (Carboxylic acid)Very broad and strong, due to hydrogen bonding.[10]
~1710C=O stretch (Carboxylic acid)Strong and sharp, characteristic of a carbonyl group.[10]
1600 - 1450C=C and C=N stretch (Aromatic)Multiple medium to strong bands.
1320 - 1210C-O stretch (Carboxylic acid)Medium intensity.[9]
~850 - 800C-H bend (Aromatic)Out-of-plane bending, indicative of substitution pattern.
~750C-Cl stretchMedium to weak intensity.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra can be obtained using various ionization techniques. For a molecule like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.[11] The sample is dissolved in a suitable solvent (e.g., methanol/dichloromethane) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Expected Data: The mass spectrum will show the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻ depending on the mode) and various fragment ions resulting from the cleavage of the parent molecule.

  • Molecular Ion Peak: The expected exact mass for C₁₀H₆ClNO₂ is 207.0087. The mass spectrum should show a prominent peak at m/z ≈ 207 (for the ³⁵Cl isotope) and a smaller peak at m/z ≈ 209 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.

  • Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[6] Another likely fragmentation is the loss of CO₂ (M-44) to form a 7-chloroquinoline cation.

UV-Vis Spectroscopy

Experimental Protocol: A UV-Vis spectrum is recorded by dissolving a small, accurately weighed amount of the sample in a UV-grade solvent (e.g., ethanol or chloroform) to prepare a dilute solution.[12] The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Expected Data: While simple carboxylic acids absorb at wavelengths too low to be useful (~210 nm)[5], the quinoline ring system is a strong chromophore. Therefore, this compound is expected to exhibit characteristic π → π* transitions in the UV region. The spectrum will likely show multiple absorption bands, with a strong absorption maximum (λ_max) expected between 220-250 nm and another set of bands with finer structure between 300-330 nm, which is characteristic of the quinoline nucleus.

Synthesis Workflow

The synthesis of quinoline-4-carboxylic acids can often be achieved through the Gould-Jacobs reaction. The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow start_material 3-Chloroaniline intermediate1 Anilinoacrylate Intermediate start_material->intermediate1 Condensation reagent1 Ethyl ethoxymethylenemalonate reagent1->intermediate1 intermediate2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate intermediate1->intermediate2 Heat cyclization Thermal Cyclization (e.g., Dowtherm A) cyclization->intermediate2 intermediate3 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid intermediate2->intermediate3 Hydrolysis saponification Saponification (e.g., NaOH) saponification->intermediate3 final_product 7-Chloro-4-hydroxyquinoline intermediate3->final_product Heat decarboxylation Decarboxylation decarboxylation->final_product

Caption: Generalized Gould-Jacobs reaction pathway for quinoline synthesis.

References

Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its versatile structure has given rise to a vast array of derivatives with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4] This technical guide provides an in-depth exploration of quinoline derivatives, covering their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Quantitative Data

Quinoline derivatives have demonstrated remarkable efficacy across a range of therapeutic areas, including the treatment of cancer, malaria, bacterial infections, and neurodegenerative diseases. The biological activity of these compounds is often quantified by parameters such as the half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and half-maximal effective concentration (EC50). The following tables summarize key quantitative data for representative quinoline derivatives in various therapeutic categories.

Anticancer Activity

Quinoline-based compounds exhibit anticancer properties through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with critical signaling pathways like the PI3K/Akt/mTOR pathway.[5][6][7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid 12e MGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
Quinoline Derivative 91b1 AGS (Gastric)4.28 µg/mL[8]
KYSE150 (Esophageal)4.17 µg/mL[8]
KYSE450 (Esophageal)1.83 µg/mL[8]
Quinoline-Chalcone Hybrid 6 HL60 (Leukemia)0.59[6]
Phenylsulfonylurea Derivative 7 HepG-2 (Liver)2.71[6]
A549 (Lung)7.47[6]
MCF-7 (Breast)6.55[6]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) MCF-7 (Breast)39.0[9]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) MCF-7 (Breast)40.0[9]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) HL-60 (Leukemia)19.88 ± 3.35 µg/mL[9]
Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs in history.[10][11] Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite.[7][11]

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
Chloroquine K1 (Multidrug-resistant)0.255 ± 0.049[12]
4-Aminoquinoline Hydrazone 2 K1 (Multidrug-resistant)0.026 (72h)[12]
Quinoline-pyrimidine hybrid 32 D10 (Chloroquine-sensitive)0.070[11]
Dd2 (Chloroquine-resistant)0.157[11]
4-((4-((7-chloroquinolin-4-yl) amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile 24 Dd2 (Chloroquine-resistant)0.0558[11]
1-(4-(4-((4-((2-(7-chloroquinolin-4-yl)hydrazinyl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)-3-hydroxyindolin-2-one 14 W2 (Chloroquine-resistant)0.069[11]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline 56 W2 (Chloroquine-resistant)1.4[10]
Quinoline-sulfonamide hybrid 89 W2 (Chloroquine-resistant)3.60[10]
Antibacterial Activity

Fluoroquinolones, a major class of quinoline-based antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6c MRSA0.75[13]
VRE0.75[13]
MRSE2.50[13]
Quinolone coupled hybrid 5d S. aureus (MRSA)4-16[14]
E. faecium (VRE)4-16[14]
E. coli0.125-8[14]
Quinoline derivative 11 S. aureus6.25[5]
Quinoline derivative 24 E. coli3.125[5]
S. aureus3.125[5]
Quinoline-based dihydrotriazine 93a-c S. aureus2[5]
E. coli2[5]
Neuroprotective Activity

Certain quinoline derivatives have shown promise in the context of neurodegenerative diseases by exhibiting antioxidant and neuroprotective properties.[15][16]

Compound/DerivativeCell LineEC50 (µM)ConditionReference
QN23 SH-SY5YNot specifiedOxidative stress
8-Hydroxyquinoline SH-SY5YNot specifiedHigh glucose
Clioquinol SH-SY5YNot specifiedHigh glucose[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of quinoline derivatives, including synthesis and biological evaluation.

Synthesis of Quinoline Derivatives

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines.[8][10][11][18][19]

  • Reaction: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Procedure:

    • To a solution of the 2-aminoaryl aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the carbonyl compound with an α-methylene group (1-1.2 equivalents).

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

    • Reflux the reaction mixture for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with a cold solvent, and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The Skraup synthesis is a classic method for producing the parent quinoline ring.[20][21][22][23]

  • Reaction: Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

  • Procedure:

    • Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol.

    • Heat the mixture to approximately 100-110 °C.

    • Add aniline to the mixture.

    • Slowly add the oxidizing agent (e.g., nitrobenzene) dropwise to control the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to 140-160 °C for several hours.

    • Cool the reaction mixture and carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Extract the distillate with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

    • Purify the crude quinoline by vacuum distillation.

Biological Evaluation Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][5][9][13]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[2][6][14][21][24][25][26]

  • Procedure:

    • Prepare a series of twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

    • Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[24]

    • Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

    • Incubate the plate at 37 °C for 16-20 hours.[14]

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

This fluorescence-based assay is a common method for evaluating the in vitro activity of compounds against Plasmodium falciparum.[3][23][27][28][29][30]

  • Principle: The SYBR Green I dye intercalates with the DNA of the parasites, and the resulting fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

  • Procedure:

    • Maintain a culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.

    • In a 96-well plate, add serial dilutions of the quinoline derivatives.

    • Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well. Include a drug-free control and an uninfected red blood cell control.

    • Incubate the plate for 72 hours under appropriate conditions (e.g., 37 °C, 5% CO2, 5% O2, 90% N2).[28][30]

    • After incubation, lyse the red blood cells and parasites by adding a lysis buffer containing SYBR Green I dye.

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]

    • Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.

    • Determine the IC50 value by plotting a dose-response curve.

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.[17][31][32][33]

  • Model: Human neuroblastoma SH-SY5Y cells are often used as a model for dopaminergic neurons, and a neurotoxin like MPP+ (1-methyl-4-phenylpyridinium) is used to induce a Parkinson's disease-like pathology.

  • Procedure:

    • Culture SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the quinoline derivative for a specified time (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a fixed concentration of MPP+ to the wells (excluding the control wells).

    • Incubate the cells for an additional 24-48 hours.

    • Assess cell viability using the MTT assay as described in section 2.2.1.

    • The neuroprotective effect is determined by the ability of the quinoline derivative to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which quinoline derivatives exert their therapeutic effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and mechanisms of action.

Anticancer Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

Several anticancer quinoline derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[12][34][30][35][36]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Heme_Polymerization_Inhibition Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion by parasite Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization Fluoroquinolone_Mechanism DNA Bacterial DNA Replication DNA Replication DNA->Replication Template for Gyrase DNA Gyrase (Topoisomerase II) Gyrase->DNA Introduces negative supercoils CellDeath Bacterial Cell Death Gyrase->CellDeath Inhibition leads to TopoIV Topoisomerase IV TopoIV->DNA Decatenates replicated chromosomes TopoIV->CellDeath Inhibition leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase Inhibits Fluoroquinolone->TopoIV Inhibits Neuroprotective_CREB_Pathway NeurotrophicFactors Neurotrophic Factors Receptor Receptor NeurotrophicFactors->Receptor Binds to SignalingCascade Signaling Cascade Receptor->SignalingCascade Activates CREB CREB SignalingCascade->CREB Activates GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Promotes NeuronalSurvival Neuronal Survival & Plasticity GeneExpression->NeuronalSurvival Leads to Quinoline Neuroprotective Quinoline Derivative Quinoline->SignalingCascade Modulates

References

Methodological & Application

Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gould-Jacobs reaction is a cornerstone in synthetic organic chemistry for the preparation of quinolines and, more specifically, 4-hydroxyquinoline derivatives.[1] First reported in 1939, this thermal cyclization method has become indispensable in medicinal chemistry and drug development due to the quinolone scaffold's prevalence in a wide range of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[2] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] Modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields, making it a highly efficient route for synthesizing key pharmaceutical intermediates.[4][5]

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a multi-step sequence:

  • Condensation: The process begins with a nucleophilic attack by the aniline's amino group on the ethoxymethylenemalonate ester. This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[1]

  • Thermal Cyclization: The crucial step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization.[1][2] This intramolecular reaction forms the quinoline ring system. The high energy requirement can be met through conventional heating in high-boiling solvents (like diphenyl ether) or more efficiently with microwave irradiation.[2][4]

  • Tautomerization: The resulting cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[1]

  • Saponification & Decarboxylation (Optional): To obtain the unsubstituted 4-hydroxyquinoline, the ester group is typically hydrolyzed to a carboxylic acid using a base like sodium hydroxide (saponification).[1] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[1][2]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism Reactants Aniline + Alkoxymethylenemalonate Ester Intermediate1 Anilidomethylenemalonate (Intermediate) Reactants->Intermediate1 Condensation (-EtOH) Intermediate2 4-Oxo-quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High Temp, >250°C) Product1 4-Hydroxyquinoline-3-carboxylic Acid Intermediate2->Product1 Saponification (e.g., NaOH) Product2 4-Hydroxyquinoline Product1->Product2 Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Applications in Drug Development

The Gould-Jacobs reaction is a vital tool for synthesizing the quinolone core structure found in numerous pharmaceuticals. Its applications include:

  • Quinolone Antibiotics: Many broad-spectrum antibiotics are based on the quinolone scaffold, and this reaction provides a direct route to their synthesis. Notable examples include nalidixic acid, rosoxacin, and oxolinic acid.[1][2][6]

  • Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a key intermediate for several antimalarial agents, utilizes this reaction.[1]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The syntheses of floctafenine and glafenine, both fenamate-class NSAIDs, rely on the Gould-Jacobs reaction.[1]

  • Other Bioactive Molecules: The reaction is also used to synthesize precursors for compounds that act as antagonists at central benzodiazepine receptors and various other heterocyclic systems with potential biological activity.[1]

Experimental Protocols

The choice of heating method is critical for the success of the Gould-Jacobs cyclization. While traditional methods using high-boiling solvents are effective, microwave-assisted synthesis offers significant advantages in terms of reaction time and yield.[4]

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure and provides rapid and efficient cyclization.[4]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Acetonitrile (ice-cold) for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[4] The excess DEEM acts as a reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 1 to 20 minutes).[4] Monitor the internal pressure, which can reach up to 24 bar.[4]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[4]

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product purity and yield using analytical techniques such as HPLC-MS.[4] The product is typically of high purity (>95%).[4]

Protocol 2: Conventional High-Temperature Synthesis

This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Cyclohexane or other non-polar solvent for precipitation

Procedure:

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration. The reaction progress can be monitored by TLC. Using an inert, high-boiling solvent can increase cyclization yields to as high as 95%.[2]

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product.

  • Washing and Drying: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Experimental_Workflow General Experimental Workflow A 1. Mix Reactants (Aniline + DEEM) in Reaction Vessel B 2. High-Temperature Heating (Microwave or Conventional Reflux) A->B C 3. Cool to Room Temperature B->C D 4. Isolate Crude Product (Precipitation & Filtration) C->D E 5. Wash Product (e.g., with cold Acetonitrile) D->E F 6. Dry Under Vacuum E->F G 7. Analyze Product (HPLC-MS, NMR) F->G

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Quantitative Data and Reaction Optimization

The efficiency of the Gould-Jacobs cyclization is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [4]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
325020111
4300202428
530052247

Data sourced from a Biotage application note.[4]

Analysis:

  • Higher temperatures are crucial for the intramolecular cyclization. At 250 °C, very little product is formed even after 20 minutes (Entries 1 & 3), with the reaction stalling at the intermediate stage.[4]

  • Increasing the temperature to 300 °C significantly boosts the yield (Entry 2).[4]

  • However, prolonged reaction times at high temperatures can lead to product degradation, as seen by the decrease in yield from 5 minutes to 20 minutes at 300 °C (compare Entry 5 and Entry 4).[4]

  • The optimal conditions in this study were found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[4] This highlights the need for careful optimization of both temperature and time to maximize yield and minimize degradation.[4]

References

Application Notes and Protocols for the Analytical Characterization of 7-Chloroquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Chloroquinoline-4-carboxylic acid (C₁₀H₆ClNO₂) is a quinoline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its precise characterization is critical for ensuring the quality, purity, and consistency of final drug products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, intended for researchers, scientists, and drug development professionals. The methods covered include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective for determining purity and assaying the compound's concentration. The method separates the target analyte from synthesis-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is suitable due to the chromophoric nature of the quinoline ring system.

Experimental Protocol

  • Sample Preparation : Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as needed for analysis.

  • Chromatographic System : Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions : Set up the instrument according to the parameters outlined in Table 1.

  • Injection : Inject 10 µL of the prepared sample solution into the HPLC system.

  • Data Acquisition : Monitor the chromatogram at the specified wavelength. The retention time of the main peak corresponds to this compound.

  • Analysis : Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, use a calibration curve prepared from certified reference standards.

Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min (dependent on exact system)

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter HPLC HPLC System Setup Filter->HPLC Inject Inject Sample HPLC->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity/ Assay Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

NMR spectroscopy is the most powerful technique for unambiguous structural confirmation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. For this compound, NMR is used to verify the substitution pattern on the quinoline ring and confirm the presence of the carboxylic acid group.

Experimental Protocol

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).

Data Presentation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H > 12.0broad sCarboxylic Acid (-COOH)
~ 8.9sH-2
~ 8.2dH-5
~ 8.1dH-8
~ 7.8ddH-6
¹³C ~ 168sCarboxylic Acid (C=O)
~ 148sC-4
~ 145sC-8a
~ 142sC-2
~ 135sC-7
~ 128sC-5
~ 127sC-6
~ 125sC-4a
~ 120sC-8
~ 118sC-3

Note: Actual chemical shifts may vary slightly.

Workflow Diagram

NMR_Workflow Prep Sample Preparation (Dissolve in DMSO-d6) Acquire Data Acquisition (1H and 13C Spectra) Prep->Acquire Process Data Processing (Fourier Transform, Phasing) Acquire->Process Analyze Spectral Analysis (Assign Peaks) Process->Analyze Confirm Structure Confirmation Analyze->Confirm

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to its vibrational modes. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid O-H and C=O groups, aromatic C=C bonds, and the C-Cl bond. The O-H stretch of a carboxylic acid is particularly distinctive, appearing as a very broad band.[1]

Experimental Protocol

  • Sample Preparation : No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly on the ATR crystal. For the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing their wavenumbers to correlation charts.

Data Presentation

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
1725 - 1700Strong, SharpC=O StretchCarboxylic Acid
1610 - 1500MediumC=C / C=N StretchAromatic Ring
1320 - 1210MediumC-O StretchCarboxylic Acid
850 - 750StrongC-Cl StretchAryl Halide

Workflow Diagram

IR_Workflow cluster_flow IR Analysis Logical Flow Sample Place Sample on ATR Crystal Spectrum Acquire Sample Spectrum Sample->Spectrum Background Acquire Background Spectrum Background->Spectrum Assign Assign Peaks to Functional Groups Spectrum->Assign Result Functional Group Confirmation Assign->Result

Caption: Logical flow for functional group analysis using IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[2]

Experimental Protocol

  • Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup : Use an ESI-MS system. The analysis can be performed in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode. Negative ion mode is often preferred for carboxylic acids.

  • Infusion : Introduce the sample solution into the ion source via direct infusion or through an LC system.

  • Data Acquisition : Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak. For HRMS data, use the accurate mass to calculate the elemental formula and compare it with the theoretical formula (C₁₀H₆ClNO₂).

Data Presentation

Table 4: Mass Spectrometry Data

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₀H₆ClNO₂-
Molecular Weight 223.0087-
[M+H]⁺ (Positive Mode) 224.0160m/z 224.016 ± 5 ppm
[M-H]⁻ (Negative Mode) 222.0014m/z 222.001 ± 5 ppm
Key Fragment ([M-H-CO₂]⁻) 177.0116m/z 177.012 ± 5 ppm

Workflow Diagram

MS_Workflow Sample Prepare Dilute Solution Infuse Infuse into ESI Source Sample->Infuse Ionize Generate Ions (Positive/Negative) Infuse->Ionize Analyze Analyze m/z Ratio (TOF or Orbitrap) Ionize->Analyze Detect Detect Molecular Ion Peak Analyze->Detect Confirm Confirm MW and Formula (HRMS) Detect->Confirm

Caption: Experimental workflow for mass spectrometry analysis.

Elemental Analysis for Empirical Formula Confirmation

Application Note

Elemental analysis (or CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is used to confirm the empirical formula of a synthesized compound. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match provides strong evidence for the compound's elemental composition and purity.

Experimental Protocol

  • Sample Preparation : Ensure the sample is pure and thoroughly dried to remove residual solvents and water, as these will affect the results.

  • Submission : Accurately weigh 2-3 mg of the pure, dry sample into a tin capsule.

  • Combustion : The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection : The resulting gases are separated by gas chromatography and measured by a thermal conductivity detector.

  • Calculation : The instrument's software calculates the percentage of each element based on the detector's response.

Data Presentation

Table 5: Elemental Analysis Data

ElementTheoretical %Experimental %Acceptance Criteria
Carbon (C) 53.71To be determined± 0.4%
Hydrogen (H) 2.70To be determined± 0.4%
Nitrogen (N) 6.26To be determined± 0.4%

Workflow Diagram

CHN_Workflow Start Prepare Pure, Dry Sample Combust High-Temperature Combustion Start->Combust Separate Gas Separation (GC) Combust->Separate Detect Detection (TCD) Separate->Detect Compare Compare Experimental vs. Theoretical % Detect->Compare End Confirm Empirical Formula Compare->End

References

Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolones are a major class of synthetic antibiotics with a broad spectrum of activity against various bacterial pathogens. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The structural integrity and purity of these compounds are critical for their efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and purity assessment of quinolone derivatives. This application note provides detailed protocols and data for the ¹H and ¹³C NMR analysis of common quinolone derivatives, serving as a comprehensive guide for researchers in the field.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for representative quinolone derivatives. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinolone Derivatives

Proton Assignment Ciprofloxacin (DMSO-d₆) Levofloxacin (DMSO-d₆) [3]Moxifloxacin (DMSO-d₆) [4]Nalidixic Acid (DMSO-d₆) [5]
H-28.66 (s)8.67 (s)8.78 (s)9.17 (s)
H-57.89 (d, J=13.0 Hz)7.55 (d, J=13.5 Hz)7.81 (d, J=13.6 Hz)8.60 (d, J=8.2 Hz)
H-87.55 (d, J=8.0 Hz)7.15 (d, J=8.5 Hz)-7.60 (d, J=8.2 Hz)
Piperazine/Pyrrolidine Protons3.20-3.40 (m), 2.90-3.10 (m)4.30-4.50 (m), 3.30-3.70 (m), 2.80-3.00 (m)3.80-4.20 (m), 2.80-3.20 (m), 1.60-2.00 (m)-
Cyclopropyl Protons1.10-1.30 (m), 3.50-3.60 (m)-0.80-1.20 (m), 3.60-3.80 (m)-
N-Ethyl Protons---4.64 (q, J=7.2 Hz), 1.43 (t, J=7.2 Hz)
C-Methyl Protons-1.45 (d, J=6.5 Hz)-2.71 (s)
O-Methyl Protons--3.95 (s)-
Carboxylic Acid Proton~15.0 (br s)~15.1 (br s)~14.9 (br s)14.87 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinolone Derivatives

Carbon Assignment Ciprofloxacin (DMSO-d₆) [6]Levofloxacin (DMSO-d₆) [3]Moxifloxacin (DMSO-d₆) [4]Nalidixic Acid (DMSO-d₆)
C-2148.5147.8149.2147.8
C-3109.8111.5107.5111.2
C-4176.5176.4175.8176.9
C-4a138.9138.5139.1136.7
C-5111.2 (d, J=22.9 Hz)114.2 (d, J=23.0 Hz)107.1 (d, J=24.0 Hz)124.2
C-6153.2 (d, J=246.0 Hz)154.1 (d, J=248.0 Hz)152.8 (d, J=250.0 Hz)129.5
C-7145.1145.8144.9157.1
C-8107.3106.5118.5120.8
C-8a120.1120.5124.3149.3
Piperazine/Pyrrolidine Carbons49.5, 45.350.2, 49.8, 46.152.3, 50.1, 48.7, 28.9-
Cyclopropyl Carbons34.9, 7.8-35.2, 8.1-
N-Ethyl Carbons---46.5, 14.8
C-Methyl Carbons-18.2-18.1
O-Methyl Carbon--61.2-

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the quinolone derivative for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount depends on the molecular weight and solubility of the compound.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for many quinolones due to its high solubilizing power. Other potential solvents include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and heavy water (D₂O).[5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4 cm to allow for proper shimming.[7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample.

1D ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-16 ppm.

1D ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-200 ppm.

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons.

Standard instrument parameters for these 2D experiments are often sufficient, but optimization of acquisition and processing parameters may be necessary for low concentration samples.[10]

Protocol 3: Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Structure Elucidation:

    • Analyze the chemical shifts, coupling constants (J-values), and integration of the ¹H NMR spectrum.

    • Utilize the ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Use 2D NMR data (COSY, HSQC, HMBC) to connect the different spin systems and build the molecular structure.[11]

Mandatory Visualizations

Quinolone Mechanism of Action

Quinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. They stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[12]

Quinolone_Mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic entry Cell Entry (Porin Channels) quinolone->entry 1. Uptake dna_gyrase DNA Gyrase (Topoisomerase II) entry->dna_gyrase 2. Target Binding topo_iv Topoisomerase IV entry->topo_iv 2. Target Binding cleaved_complex Stable Quinolone-Enzyme-DNA Cleavage Complex dna_gyrase->cleaved_complex 3. Inhibition topo_iv->cleaved_complex 3. Inhibition replication_fork Replication Fork replication_fork->cleaved_complex 4. Collision ds_breaks Double-Strand DNA Breaks cleaved_complex->ds_breaks 5. Formation cell_death Bacterial Cell Death ds_breaks->cell_death 6. Lethal Event

Caption: Mechanism of action of quinolone antibiotics in a bacterial cell.

Experimental Workflow for NMR Analysis

The systematic workflow from sample receipt to final structural confirmation is crucial for efficient and accurate analysis.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR (if needed) start Start: Quinolone Sample sample_prep Sample Preparation (Protocol 1) start->sample_prep nmr_acquisition NMR Data Acquisition (Protocol 2) sample_prep->nmr_acquisition proton_nmr ¹H NMR nmr_acquisition->proton_nmr carbon_nmr ¹³C NMR nmr_acquisition->carbon_nmr data_processing Data Processing (Protocol 3) spectral_analysis Spectral Analysis (1D & 2D) data_processing->spectral_analysis structure_elucidation Structure Elucidation & Verification spectral_analysis->structure_elucidation cosy COSY spectral_analysis->cosy for complex structures hsqc HSQC spectral_analysis->hsqc for complex structures hmbc HMBC spectral_analysis->hmbc for complex structures end End: Final Report structure_elucidation->end proton_nmr->data_processing carbon_nmr->data_processing cosy->structure_elucidation hsqc->structure_elucidation hmbc->structure_elucidation

Caption: Experimental workflow for the NMR analysis of quinolone derivatives.

References

Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinoline-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. This scaffold is a cornerstone in the development of antimalarial, anticancer, anti-inflammatory, and antiviral agents. Its versatile reactivity allows for modifications at various positions, leading to the generation of diverse molecular libraries with a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound and its key derivative, 4,7-dichloroquinoline, in the synthesis of notable active pharmaceutical ingredients (APIs).

Applications in Drug Synthesis

The 7-chloroquinoline core is a privileged structure in medicinal chemistry, primarily due to its presence in the antimalarial drug Chloroquine. Beyond its historical significance in combating malaria, this scaffold has been extensively explored for other therapeutic applications.

  • Antimalarial Agents: The most prominent application is in the synthesis of Chloroquine and its analogues. The 7-chloro group is crucial for the antimalarial activity of these compounds.

  • Anticancer Agents: Derivatives of 7-chloroquinoline have been investigated as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in solid tumors. Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a functionalized quinoline core.[1]

  • Neuroprotective Agents: Recent studies have explored 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for Parkinson's disease by targeting the nuclear receptor NR4A2.[2]

  • Anti-inflammatory and Anticonvulsant Agents: Various derivatives have shown potential as anti-inflammatory and anticonvulsant agents in preclinical studies.

Key Synthetic Intermediates and Reactions

A common and crucial intermediate derived from this compound is 4,7-dichloroquinoline . This intermediate serves as a versatile building block for the introduction of various functionalities at the 4-position via nucleophilic aromatic substitution.

Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline-3-carboxylic acid involves a two-step process: decarboxylation followed by chlorination.

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

Step 1: Decarboxylation of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid to 7-Chloro-4-quinolinol

  • Suspend 40g of 7-chloro-4-hydroxyquinoline-3-carboxylic acid in 120 mL of paraffin oil in a 250 mL three-necked flask equipped with a stirrer.

  • Heat the mixture to 230-250 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and wash the solid with toluene to obtain 7-chloro-4-hydroxyquinoline.

Step 2: Chlorination of 7-Chloro-4-quinolinol to 4,7-Dichloroquinoline

  • In a 250 mL three-necked flask, add 120 mL of toluene and 30g of 7-chloro-4-hydroxyquinoline.

  • While stirring, add 76.84g of phosphorus oxychloride (POCl₃).

  • Slowly heat the mixture to 100 °C and reflux for 3 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Carefully quench the reaction by pouring the mixture into a separatory funnel containing ice and water.

  • Extract the aqueous layer with ether.

  • Combine the organic extracts and wash with 10% hydrochloric acid.

  • Cool the combined acidic extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or methanol to obtain pure 4,7-dichloroquinoline.[3]

Quantitative Data for the Synthesis of 4,7-Dichloroquinoline

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
17-Chloro-4-hydroxyquinoline7-Chloro-4-hydroxyquinoline-3-carboxylic acid-Paraffin oil230-2500.5-1~98-
24,7-Dichloroquinoline7-Chloro-4-hydroxyquinolinePOCl₃Toluene100386-90>99

Synthesis of Active Pharmaceutical Ingredients (APIs)

Synthesis of Chloroquine

Chloroquine is synthesized by the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.

Experimental Protocol: Synthesis of Chloroquine

  • Heat a mixture of 4,7-dichloroquinoline and an excess of 4-diethylamino-1-methylbutylamine at 180 °C.[4]

  • After the reaction is complete, cool the mixture and dissolve it in an appropriate solvent.

  • Wash the solution with water to remove the excess amine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Chloroquine.

  • The crude product can be further purified by recrystallization or conversion to its phosphate salt.

Quantitative Data for the Synthesis of Chloroquine

ProductStarting MaterialsReaction Temperature (°C)
Chloroquine4,7-Dichloroquinoline, 4-Diethylamino-1-methylbutylamine180
Synthesis of Bosutinib

Bosutinib is a potent kinase inhibitor. A key step in its synthesis involves the reaction of a 4-chloro-3-cyanoquinoline derivative with 2,4-dichloro-5-methoxyaniline, followed by the introduction of the side chain.

Experimental Protocol: Synthesis of Bosutinib Intermediate

Step 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • Reflux a mixture of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile and 2,4-dichloro-5-methoxyaniline in 2-ethoxyethanol.[5]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of Bosutinib

  • React the product from Step 1 with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a suitable solvent like DMF.

  • Heat the reaction mixture to facilitate the alkylation.

  • After completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain Bosutinib.

Quantitative Data for a Synthetic Route to Bosutinib

StepProductStarting MaterialsReagentsSolventYield (%)Purity (HPLC, %)
14-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline-2-ethoxyethanol--
2BosutinibProduct from Step 1, 1-(3-chloropropyl)-4-methylpiperazine dihydrochlorideK₂CO₃, NaIDMF13.7 (overall)98.9

Signaling Pathways and Biological Targets

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinoline-based inhibitors, such as Bosutinib, target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Bosutinib Bosutinib (Quinoline Inhibitor) Bosutinib->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by quinoline-based drugs.

NR4A2 Signaling in Parkinson's Disease

Nuclear receptor related 1 protein (Nurr1), encoded by the NR4A2 gene, is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons in the brain.[2] Dysfunction of NR4A2 has been linked to Parkinson's disease. Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of NR4A2, promoting its neuroprotective functions.

NR4A2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Neuroprotective Effects NR4A2_Agonist 4-Amino-7-chloroquinoline Derivative (Agonist) NR4A2_inactive NR4A2 (inactive) NR4A2_Agonist->NR4A2_inactive Binding & Activation NR4A2_active NR4A2 (active) NR4A2_inactive->NR4A2_active Translocation DNA DNA (NBRE/NurRE) NR4A2_active->DNA RXR RXR RXR->DNA Transcription Target Gene Expression DNA->Transcription Dopaminergic_Survival Dopaminergic Neuron Survival & Function Transcription->Dopaminergic_Survival Anti_inflammatory Anti-inflammatory Response Transcription->Anti_inflammatory

Caption: NR4A2 signaling pathway activation by 4-amino-7-chloroquinoline derivatives.

Experimental Workflows

General Workflow for API Synthesis from this compound

API_Synthesis_Workflow Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Intermediate1 7-Chloro-4-quinolinol Decarboxylation->Intermediate1 Chlorination Chlorination (e.g., POCl₃) Intermediate1->Chlorination Intermediate2 4,7-Dichloroquinoline Chlorination->Intermediate2 Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Nucleophilic_Substitution Functionalized_Quinoline Functionalized 7-Chloroquinoline Derivative Nucleophilic_Substitution->Functionalized_Quinoline Further_Modification Further Synthetic Modifications (Optional) Functionalized_Quinoline->Further_Modification API Final API (e.g., Chloroquine, Bosutinib) Functionalized_Quinoline->API Further_Modification->API Purification Purification & Characterization API->Purification

Caption: General synthetic workflow from the starting intermediate to the final API.

Conclusion

This compound and its derivatives remain highly relevant and versatile intermediates in pharmaceutical research and development. The synthetic accessibility and the amenability to a wide range of chemical transformations make the 7-chloroquinoline scaffold a valuable starting point for the discovery and development of new therapeutic agents targeting a variety of diseases. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based drug candidates.

References

Applications of 7-Chloroquinoline Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, most notably the antimalarial drug chloroquine. In recent years, there has been a burgeoning interest in repurposing and developing 7-chloroquinoline derivatives as potential anticancer agents. These compounds have demonstrated a wide spectrum of activities against various cancer types, operating through diverse mechanisms of action. This document provides detailed application notes on the anticancer properties of 7-chloroquinoline derivatives, protocols for their evaluation, and a summary of their efficacy.

Application Notes

7-Chloroquinoline derivatives have emerged as a versatile class of compounds in cancer research, exhibiting cytotoxic and cytostatic effects through multiple mechanisms. Their applications span from direct induction of cancer cell death to modulation of cellular processes that contribute to tumor survival and progression.

1. Induction of Apoptosis: A primary mechanism by which 7-chloroquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, certain 7-chloroquinoline-benzimidazole hybrids have been shown to cause disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway, leading to the activation of caspases and subsequent cell death.[1]

2. Cell Cycle Arrest: Many 7-chloroquinoline derivatives have been observed to halt the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation.[2] These compounds can induce arrest at various phases of the cell cycle, most commonly at the G0/G1 or G2/M checkpoints.[2] This effect is often mediated by the modulation of key cell cycle regulatory proteins.

3. Autophagy Modulation: Autophagy is a cellular recycling process that can either promote cell survival or cell death depending on the context. Chloroquine, a well-known 7-chloroquinoline derivative, is a widely studied autophagy inhibitor.[3][4] It functions by disrupting lysosomal function, leading to the accumulation of autophagosomes and ultimately cell death.[4] Newer 7-chloroquinoline derivatives have been developed to be more potent autophagy inhibitors than chloroquine, showing promise in overcoming drug resistance in cancer cells that rely on autophagy for survival.[3][5] Interestingly, some novel derivatives have been found to induce autophagy, suggesting a complex role for this scaffold in modulating this pathway.[6]

4. Inhibition of Kinase Signaling: Some 7-chloroquinoline derivatives have been designed to target specific signaling pathways that are often dysregulated in cancer. For example, certain derivatives act as kinase inhibitors, targeting enzymes like c-Src, which are crucial for cancer cell growth and metastasis.[1]

5. Activity in Drug-Resistant Cancers: A significant advantage of some 7-chloroquinoline derivatives is their ability to exert cytotoxic effects in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. This suggests their potential utility in treating refractory cancers.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative 7-chloroquinoline derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in micromolar (µM).

Table 1: Anticancer Activity of 7-Chloroquinoline-Benzimidazole Hybrids

CompoundCell LineCancer TypeIC50 (µM)Reference
5d CCRF-CEMAcute Lymphoblastic Leukemia0.4 - 8[1]
HuT78T-cell Lymphoma0.4 - 8[1]
8d CCRF-CEMAcute Lymphoblastic Leukemia0.4 - 8[1]
HuT78T-cell Lymphoma0.4 - 8[1]
12d CCRF-CEMAcute Lymphoblastic Leukemia0.4 - 8[1]
HuT78T-cell Lymphoma0.4 - 8[1]

Table 2: Anticancer Activity of 7-Chloroquinoline Hydrazone Derivatives

CompoundCell LineCancer TypeGI50 (µM)Reference
23 VariousLeukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastSubmicromolar[7]
14 SNB-75CNS CancerNot specified[7]
15 SNB-75CNS CancerNot specified[7]
18 BT-549Breast CancerNot specified[7]

Table 3: Anticancer Activity of 7-Chloro-(4-thioalkylquinoline) Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
47-50 CCRF-CEMAcute Lymphoblastic Leukemia0.55 - 2.74
53, 54 CCRF-CEMAcute Lymphoblastic Leukemia0.55 - 2.74
57 CCRF-CEMAcute Lymphoblastic Leukemia0.55 - 2.74
59-70 CCRF-CEMAcute Lymphoblastic Leukemia0.55 - 2.74
72-82 CCRF-CEMAcute Lymphoblastic Leukemia0.55 - 2.74

Table 4: Anticancer Activity of Morita-Baylis-Hillman Adducts of 7-Chloroquinoline

CompoundCell LineCancer TypeIC50 (µmol L-1)Reference
14 MCF-7Breast Cancer4.60[8]
HCT-116Colorectal CancerNot specified[8]
HL-60Promyelocytic LeukemiaNot specified[8]
NCI-H292Lung CancerNot specified[8]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer activity of 7-chloroquinoline derivatives.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of 7-chloroquinoline derivatives on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 7-chloroquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 7-chloroquinoline derivatives.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells treated with 7-chloroquinoline derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the 7-chloroquinoline derivative at the desired concentration and for the appropriate time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of 7-chloroquinoline derivatives on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Materials:

  • Cancer cells treated with 7-chloroquinoline derivatives

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the 7-chloroquinoline derivative. Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Autophagy Markers (LC3B and p62)

Objective: To assess the modulation of autophagy by 7-chloroquinoline derivatives by detecting the levels of key autophagy-related proteins.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a marker of autophagy induction. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, its accumulation can indicate inhibition of autophagic flux.

Materials:

  • Cancer cells treated with 7-chloroquinoline derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Analyze the LC3-II/LC3-I ratio and p62 levels.

Visualizations

Signaling_Pathway_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 7CQ_Derivative 7-Chloroquinoline Derivative Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) 7CQ_Derivative->Death_Receptor Activates Mitochondrion Mitochondrion 7CQ_Derivative->Mitochondrion Induces MOMP Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates

Caption: Induction of Apoptosis by 7-Chloroquinoline Derivatives.

Signaling_Pathway_Autophagy cluster_markers Biomarker Changes 7CQ_Derivative 7-Chloroquinoline Derivative (e.g., Chloroquine) Lysosome Lysosome 7CQ_Derivative->Lysosome Inhibits Acidification Autolysosome Autolysosome 7CQ_Derivative->Autolysosome Blocks Fusion/ Maturation LC3 LC3-I to LC3-II Conversion (Increased Ratio) 7CQ_Derivative->LC3 p62 p62/SQSTM1 Accumulation 7CQ_Derivative->p62 Lysosome->Autolysosome Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: Inhibition of Autophagy by 7-Chloroquinoline Derivatives.

Experimental_Workflow_Screening Start Start: Synthesized 7-CQ Derivatives Cell_Culture Cancer Cell Culture Start->Cell_Culture MTT_Assay Primary Screening: MTT Assay Cell_Culture->MTT_Assay Hit_Selection Hit Selection (IC50 < Threshold) MTT_Assay->Hit_Selection Apoptosis_Assay Secondary Assay: Annexin V/PI Flow Cytometry Hit_Selection->Apoptosis_Assay Active Compounds CellCycle_Assay Secondary Assay: Cell Cycle Analysis Hit_Selection->CellCycle_Assay Active Compounds Autophagy_Assay Secondary Assay: Western Blot (LC3B, p62) Hit_Selection->Autophagy_Assay Active Compounds Data_Analysis Data Analysis & Mechanism Elucidation Hit_Selection->Data_Analysis Inactive Compounds Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Autophagy_Assay->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: Workflow for Anticancer Screening of 7-CQ Derivatives.

References

Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, a quinoline derivative with potential therapeutic applications.[1][2] The synthesis is a three-step process starting from the commercially available 4,7-dichloroquinoline.[1][2] This compound and its analogs are of interest to researchers in drug discovery due to their potential as anticancer, antibacterial, antifungal, and antiparasitic agents.[1][2][3]

Data Presentation

The synthesis involves an N-oxidation, a C2-amide formation, and a C4 nucleophilic aromatic substitution (SNAr) reaction. The yields for each step are summarized in the table below.

StepReactionProductYield (%)
1N-Oxidation4,7-Dichloroquinoline 1-oxide81-87%
2C2-Amide FormationN-(4,7-Dichloroquinolin-2-yl)benzamide92%
3C4-Amination (SNAr)N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide92%

Experimental Protocols

The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is performed in three sequential steps.[1][2]

Step 1: Preparation of 4,7-Dichloroquinoline 1-oxide

This step involves the oxidation of the nitrogen atom in the quinoline ring.[2]

  • Reagents:

    • 4,7-Dichloroquinoline

    • m-Chloroperbenzoic acid (m-CPBA) or 30% Hydrogen peroxide and Acetic acid

    • Chloroform or Acetic acid

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure using m-CPBA: [2]

    • Dissolve 4,7-dichloroquinoline (1 mmol) in chloroform (2.5 mL) in a 10 mL flask with stirring.

    • Gradually add m-CPBA (1.2 mmol).

    • Stir the reaction mixture at room temperature for 5 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a sodium bicarbonate solution.

    • Extract the organic phase with ethyl acetate (3 x 20 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent by distillation to yield 4,7-dichloroquinoline 1-oxide.

  • Alternative Procedure using Hydrogen Peroxide: [2]

    • An alternative method yielding 87% involves using a mixture of acetic acid and 30% hydrogen peroxide at 70 °C for 1 hour.[2]

Step 2: Synthesis of N-(4,7-Dichloroquinolin-2-yl)benzamide

This step involves the functionalization of the C2 position of the quinoline ring to form an amide.[2]

  • Reagents:

    • 4,7-Dichloroquinoline 1-oxide

    • Benzonitrile

    • Concentrated sulfuric acid (97%)

    • Dichloromethane

  • Procedure: [2]

    • Combine 4,7-dichloroquinoline 1-oxide with benzonitrile in dichloromethane.

    • Add concentrated sulfuric acid.

    • Heat the reaction mixture to 70 °C for 24 hours.

    • This reaction results in the formation of N-(4,7-dichloroquinolin-2-yl)benzamide with deoxygenation.[2]

Step 3: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

The final step is a nucleophilic aromatic substitution to introduce the morpholine moiety at the C4 position.[2]

  • Reagents:

    • N-(4,7-Dichloroquinolin-2-yl)benzamide

    • Morpholine

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Brine solution

  • Procedure: [2]

    • In a 10 mL crimper vial with a magnetic stirrer, mix N-(4,7-dichloroquinolin-2-yl)benzamide (1 mmol), morpholine (4 mmol), and K2CO3 (3 mmol) in DMF (2.5 mL).

    • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, treat the mixture with a brine solution.

    • A precipitate will form from the mother liquor.

    • Filter the precipitate and dry it in the air to obtain the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, as a very light orange solid.[2]

The structure of the final compound is confirmed by FT-IR, 1H-NMR, 13C-NMR, DEPT-135°, and ESI-MS techniques.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the three-step synthesis process.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C2-Amide Formation cluster_2 Step 3: C4-Amination (SNAr) A 4,7-Dichloroquinoline B 4,7-Dichloroquinoline 1-oxide A->B m-CPBA, CHCl3, rt, 5h (81% yield) C N-(4,7-Dichloroquinolin-2-yl)benzamide B->C Ph-C≡N, H2SO4, CH2Cl2, 70°C, 24h (92% yield) D N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide C->D Morpholine, K2CO3, DMF, 120°C, 24h (92% yield)

Caption: Three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.

Potential Signaling Pathways

While the specific signaling pathways for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide are not detailed in the provided literature, quinoline and morpholine derivatives are known to exhibit biological activities through various mechanisms.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have been shown to exert anticancer effects by inhibiting key cellular processes such as cell division and signaling.[4][5] One of the common mechanisms is the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.[6]

Anticancer_Pathway cluster_cell Cancer Cell A Quinoline Derivative (e.g., N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide) B Tubulin A->B Inhibits C Microtubule Formation (Polymerization) B->C Leads to D Mitotic Spindle Disruption C->D Disruption of E Cell Cycle Arrest D->E Causes F Apoptosis (Cell Death) E->F Induces

Caption: Potential anticancer mechanism of quinoline derivatives via tubulin inhibition.

Antifungal Activity of Morpholine Derivatives

Morpholine-containing compounds are known to have antifungal properties by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1]

Antifungal_Pathway cluster_fungus Fungal Cell A Morpholine Derivative B Ergosterol Biosynthesis Pathway A->B Inhibits C Ergosterol B->C Produces D Fungal Cell Membrane Integrity B->D Disruption leads to loss of C->D Maintains E Cell Lysis D->E Loss of integrity causes

References

Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid in Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinoline-4-carboxylic acid and its derivatives are pivotal precursors in the synthesis of a diverse array of functional dyes. The quinoline scaffold, a fused heterocyclic aromatic system, is a well-established chromophore and fluorophore. The presence of the chlorine atom at the 7-position and the carboxylic acid group at the 4-position offers versatile handles for synthetic modifications, enabling the fine-tuning of the photophysical properties of the resulting dyes. These dyes find applications in various high-tech fields, including bio-imaging, sensor technology, and materials science, owing to their often-favorable characteristics such as high molar extinction coefficients, significant Stokes shifts, and sensitivity to environmental polarity and pH.

The carboxylic acid moiety not only serves as a reactive site for conjugation to biomolecules or other substrates but also influences the solubility and electronic properties of the dye. Synthetic strategies often involve the modification of this carboxylic acid group or substitution reactions at the chloro position to extend the π-conjugated system and modulate the electron-donating or -withdrawing nature of the substituents, thereby controlling the absorption and emission wavelengths.

Synthesis of Quinoline-Based Dyestuffs

The synthesis of dyestuffs from this compound can be broadly categorized into two main pathways: modification of the carboxylic acid group and reactions involving the quinoline ring system, often through nucleophilic substitution of the chlorine atom or C-H activation. A common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, to facilitate amide or ester bond formation. This allows for the introduction of various functionalities that can tune the dye's properties.

Another significant strategy is the construction of styryl dyes. The Pfitzinger reaction, for instance, is a classical method for synthesizing quinoline-4-carboxylic acids from isatins, which can then be further functionalized. For this compound, derivatization often focuses on creating extended conjugated systems, for example, by forming styryl derivatives through condensation reactions.

Synthesis_Pathway General Synthesis Pathway for Quinoline Dyes A 7-Chloroquinoline- 4-carboxylic acid B Activation of Carboxylic Acid (e.g., SOCl2, EDC) A->B Step 1a E Condensation Reaction (e.g., with aldehyde) A->E Step 1b C Amide/Ester Formation B->C Step 2a D Functionalized Quinoline Dye C->D F Styryl Quinoline Dye E->F

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Styryl-quinoline-4-carboxylic Acids

This protocol describes a general method for the synthesis of 2-styryl-quinoline-4-carboxylic acid derivatives, which are known for their fluorescent properties. The reaction involves the condensation of a 2-methylquinoline precursor (which can be derived from this compound) with an aromatic aldehyde.

Materials:

  • 2-methyl-7-chloroquinoline-4-carboxylic acid

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: A mixture of 2-methyl-7-chloroquinoline-4-carboxylic acid (1 mmol), the desired aromatic aldehyde (1.2 mmol), and a catalytic amount of anhydrous zinc chloride in acetic anhydride (5 mL) is heated to reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 2-styryl-7-chloroquinoline-4-carboxylic acid derivative.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties are determined using UV-Vis and fluorescence spectroscopy.

Experimental_Workflow_Styryl_Dye Workflow for 2-Styryl-quinoline Dye Synthesis A Mix Reactants: 2-methyl-7-chloroquinoline-4-carboxylic acid, Aldehyde, ZnCl2, Acetic Anhydride B Reflux for 4-6 hours A->B C Cool and Precipitate in Ice Water B->C D Filter and Wash Solid C->D E Recrystallize from Ethanol/Water D->E F Characterize Product (NMR, MS, Spectroscopy) E->F

Caption: Experimental workflow for the synthesis of 2-styryl-quinoline dyes.

Quantitative Data

The photophysical properties of dyes derived from quinoline-4-carboxylic acid are highly dependent on the substituents and the solvent environment. The following table summarizes typical data for styrylquinoline derivatives.

CompoundSubstituent on Styryl MoietyAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
1 -H350420700.45
2 -N(CH₃)₂4105151050.68
3 -NO₂380490 (quenched)110<0.01

Note: The data presented are representative values for styrylquinoline dyes and may vary for derivatives of this compound. The presence of the electron-donating dimethylamino group typically leads to a red-shift in both absorption and emission spectra and an increase in quantum yield, while electron-withdrawing groups like the nitro group often quench the fluorescence.

Signaling Pathways and Applications

Quinoline-based fluorescent dyes are extensively used as probes in biological systems. Their fluorescence can be sensitive to local pH, polarity, and the presence of specific ions or biomolecules. For example, the nitrogen atom in the quinoline ring can act as a protonation site, leading to changes in fluorescence emission in response to pH variations. This property is valuable for developing pH sensors for cellular imaging.

pH_Sensing_Mechanism pH Sensing Mechanism of a Quinoline Dye A Quinoline Dye (Neutral Form) B Protonated Quinoline Dye A->B E Blue Shifted Emission A->E B->A F Red Shifted Emission B->F C Low pH (High [H+]) C->A Protonation D High pH (Low [H+]) D->B Deprotonation

Caption: Logical relationship of pH affecting quinoline dye fluorescence.

The ability to conjugate these dyes to proteins, nucleic acids, or other biomolecules via the carboxylic acid handle allows for targeted labeling and imaging. For instance, after activation, the carboxylic acid can react with primary amines on a protein to form a stable amide bond, tethering the fluorescent reporter to the molecule of interest. This is a cornerstone of modern fluorescence microscopy and diagnostic assays.

In drug development, fluorescently labeled drugs or drug carriers can be tracked within cells and tissues to study their uptake, distribution, and mechanism of action. The unique spectral properties of quinoline dyes make them suitable for such applications, providing insights into pharmacokinetics and pharmacodynamics at a molecular level.

Application Notes and Protocols for the In Vitro Evaluation of Novel Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolones are a class of broad-spectrum synthetic antibiotics that have been instrumental in treating a wide range of bacterial infections.[1] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for DNA replication, repair, and recombination. By targeting these enzymes, quinolones induce the formation of toxic enzyme-DNA cleavage complexes, leading to DNA fragmentation and ultimately, bacterial cell death.[4][5] The extensive use of quinolones has unfortunately led to the emergence of resistant bacterial strains, necessitating the development of novel derivatives with improved efficacy and the ability to overcome resistance mechanisms.[1][3]

These application notes provide a comprehensive guide to the essential in vitro assays required for the preliminary evaluation of novel quinolone derivatives. The protocols outlined below cover the determination of antibacterial activity, target enzyme inhibition, and cytotoxicity, which are critical steps in the early-stage drug discovery process.

Mechanism of Action: Quinolone-Induced DNA Damage

Quinolones interfere with the DNA ligation-relegation reaction catalyzed by DNA gyrase and topoisomerase IV.[2] This stabilizes a transient state where the DNA is cleaved, forming a quinolone-enzyme-DNA ternary complex.[2] This complex blocks the progression of replication forks and transcription machinery, leading to double-stranded DNA breaks and the initiation of DNA repair pathways like the SOS response.[4] If the damage is too extensive, it results in programmed cell death.

Quinolone_Mechanism cluster_Cell Bacterial Cell Quinolone Quinolone Derivative Enzymes DNA Gyrase & Topoisomerase IV Quinolone->Enzymes Enters cell & binds to enzymes Complex Ternary Cleavage Complex (Quinolone-Enzyme-DNA) Enzymes->Complex Stabilizes cleavage complex on DNA Replication DNA Replication Enzymes->Replication (Required for) DNA_Break Double-Strand DNA Breaks Complex->DNA_Break Leads to Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Induces

Caption: Quinolone mechanism of action targeting bacterial DNA topoisomerases.

Data Presentation: Summary of In Vitro Activity

The following tables summarize representative data for novel quinolone derivatives against various bacterial strains and cell lines. This data serves as an example of how to present findings from the described protocols.

Table 1: Antibacterial Activity (MIC) of Novel Quinolone Derivatives

Compound Bacterial Strain Gram Type MIC (µM) Reference
Derivative 5d Methicillin-sensitive S. aureus (MSSA) Gram-positive 0.25 [6]
Derivative 5d Methicillin-resistant S. aureus (MRSA) Gram-positive 0.125 [6]
Derivative 5d Vancomycin-resistant Enterococci (VRE) Gram-positive 8 [6]
Thiazolyl Quinolone [I] S. aureus ATCC 25923 Gram-positive 0.0047 - 0.3019 [7]
Thiazolyl Quinolone [I] Methicillin-resistant S. aureus (MRSA) Gram-positive 0.0047 - 0.3019 [7]
Compound Vd S. aureus Gram-positive (26 mm inhibition zone) [8]

| Compound Ve | K. pneumoniae | Gram-negative | (24 mm inhibition zone) |[8][9] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Novel Quinolone Derivatives

Compound Cell Line Cell Type IC₅₀ (µM) Reference
Derivative 32 MCF-7 Human Breast Cancer 4.3 [10]
Derivative 74 DU145 Human Prostate Cancer 1.56 [10]
Levofloxacin Derivative 11b MCF-7 Human Breast Cancer 1.69 - 4.76 [11]
Levofloxacin Derivative 11h A549 Human Lung Cancer 1.69 - 4.76 [11]
Quinolone Hybrid 65 SR-leukaemia Human Leukemia (33.25% growth inhibition) [10]

| Quinolone Hybrid 66 | UO-31 Renal | Human Kidney Cancer | (55.49% growth inhibition) |[10] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a quinolone derivative that visibly inhibits the growth of a microorganism. The broth microdilution method is described below.

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum prep_plates Dispense sterile broth into 96-well plate prep_inoculum->prep_plates serial_dilute Perform 2-fold serial dilutions of quinolone derivative across the plate prep_plates->serial_dilute add_controls Prepare positive (no drug) and negative (no bacteria) controls serial_dilute->add_controls inoculate Inoculate wells with bacterial suspension add_controls->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC determination by broth microdilution.

Materials and Reagents:

  • Novel quinolone derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a quinolone derivative to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Gyrase_Workflow start Start prep_mix On ice, prepare reaction mix: Assay Buffer, Relaxed pBR322 DNA, ATP start->prep_mix add_compound Aliquot mix and add quinolone derivative or solvent control (DMSO) prep_mix->add_compound add_enzyme Add diluted E. coli DNA Gyrase to start reaction add_compound->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction Stop reaction with Stop Buffer/Dye (contains SDS/EDTA) incubate->stop_reaction run_gel Load samples onto a 1% agarose gel containing Ethidium Bromide stop_reaction->run_gel electrophoresis Run gel electrophoresis (e.g., 90V for 90 min) run_gel->electrophoresis visualize Visualize DNA bands under UV transillumination electrophoresis->visualize analyze Analyze inhibition: Supercoiled DNA (inhibited) vs. Relaxed DNA (active enzyme) visualize->analyze finish End analyze->finish

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

Materials and Reagents:

  • E. coli DNA Gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)

  • Quinolone derivatives and a known inhibitor (e.g., ciprofloxacin)

  • Stop Buffer/Loading Dye (containing SDS, EDTA, and bromophenol blue)

  • Agarose, TAE buffer, Ethidium Bromide

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, relaxed plasmid DNA, ATP, and water.

  • Inhibitor Addition: Add varying concentrations of the novel quinolone derivative to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[12]

  • Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. The fully supercoiled DNA band will migrate fastest. Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed/intermediate bands compared to the no-inhibitor control.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of novel compounds on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.[11]

MTT_Workflow start Start seed_cells Seed human cells (e.g., HEK293, MCF-7) into a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow cell adherence seed_cells->incubate1 add_compound Treat cells with serial dilutions of quinolone derivative incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read_plate Measure absorbance at ~570nm using a plate reader solubilize->read_plate calculate_ic50 Calculate cell viability % and determine IC50 value read_plate->calculate_ic50 finish End calculate_ic50->finish

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Materials and Reagents:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7)[11][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the quinolone derivative. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability.

References

Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. Their derivatives exhibit a wide range of therapeutic properties, including antitumor, antimalarial, antibacterial, and antiviral activities.[1] The efficient construction of this quinoline scaffold is therefore of significant interest in medicinal chemistry and drug development. Three-component reactions have emerged as a powerful and atom-economical strategy for the synthesis of these complex molecules from simple starting materials in a single step. This document provides detailed application notes and experimental protocols for the three-component synthesis of quinoline-4-carboxylic acids, with a focus on methodologies relevant to researchers and professionals in the field.

Application Notes

The three-component synthesis of quinoline-4-carboxylic acids typically involves the condensation of an aniline, an aldehyde, and pyruvic acid, a classic method known as the Doebner reaction .[2][3] Variations of this approach, along with other named reactions like the Pfitzinger and Combes syntheses, offer versatile routes to a diverse range of substituted quinoline-4-carboxylic acids.

Key Advantages of Three-Component Syntheses:

  • Efficiency: Multiple bonds are formed in a single synthetic operation, reducing the number of steps, purification stages, and overall resource consumption.

  • Diversity-Oriented Synthesis: The modular nature of these reactions allows for the easy introduction of a wide variety of substituents on the quinoline core by simply changing the starting aniline or aldehyde.[4][5] This is particularly valuable in the generation of compound libraries for drug screening.

  • Green Chemistry: Many modern protocols focus on the use of environmentally benign solvents like water and ethanol, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation.[5][6][7][8]

Commonly Employed Synthetic Strategies:

  • Doebner Reaction: This is the most direct and widely used method for synthesizing quinoline-4-carboxylic acids. It involves the reaction of an aniline, an aldehyde, and pyruvic acid.[2][3]

  • Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a strong base to yield 2,3-disubstituted quinoline-4-carboxylic acids.[2][9]

  • Combes Quinoline Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines.[2][9][10]

Recent advancements have focused on the development of more efficient and environmentally friendly protocols. These include the use of various catalysts to improve reaction rates and yields, as well as the application of microwave and ultrasound technologies to accelerate the reactions.[8][11][12][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for the Doebner Synthesis of Quinoline-4-Carboxylic Acids

This protocol describes a general method for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Silica sulfuric acid)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the chosen solvent (5-10 mL).

  • Add the catalyst in the appropriate amount (e.g., 10 mol% of p-TSA).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-8 hours, depending on the substrates and catalyst), cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, acetic acid) to obtain the pure quinoline-4-carboxylic acid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Protocol 2: Microwave-Assisted Doebner Synthesis

This protocol utilizes microwave irradiation to accelerate the synthesis of quinoline-4-carboxylic acids.[8]

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol (3-5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stirrer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and p-TSA in ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 80-120 °C) for a short duration (typically 3-10 minutes).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

  • Purify the product by recrystallization if necessary.

Protocol 3: Ultrasound-Assisted Synthesis in Water

This protocol outlines an environmentally friendly synthesis using ultrasound irradiation in an aqueous medium.[11][12][15]

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Pyruvic acid (1.0 mmol)

  • Catalyst (e.g., Copper nanoparticles, SnCl₂·2H₂O)[7][11]

  • Water (5-10 mL)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, suspend the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the catalyst in water.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the mixture at a specific temperature (e.g., 50-70 °C) for the required time (typically 30-60 minutes).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the product with water and dry it.

  • Recrystallize from a suitable solvent to obtain the pure compound.

Data Presentation

The following tables summarize quantitative data from various reported three-component syntheses of quinoline-4-carboxylic acids, allowing for easy comparison of different methodologies.

Table 1: Comparison of Catalysts for the Doebner Synthesis of 2-phenylquinoline-4-carboxylic acid

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanolReflux845[1]
2p-TSAEthanolReflux385[4]
3Silica Sulfuric AcidEthanolReflux292[6]
4BF₃·THFMeCN652088[16]
5Sulfamic Acid1,4-dioxane/n-butanol12024-[17]

Table 2: Effect of Reaction Conditions on the Synthesis of Quinoline-4-Carboxylic Acids

EntryMethodCatalystSolventTimeYield (%)Reference
1Conventional Heatingp-TSAEthanol3 h - overnightLower[8]
2Microwave Irradiationp-TSAEthanol3-4 min50-80[8]
3Ultrasound IrradiationCopper NanoparticlesWater9-30 minHigh[7]
4Conventional HeatingH₂NSO₃HWater24 hLow[1][16]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the Doebner synthesis and a typical experimental workflow.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aniline Aniline Imine Imine Formation Aniline->Imine + Aldehyde Aldehyde Aldehyde PyruvicAcid Pyruvic Acid Enamine Enamine Intermediate Imine->Enamine + Pyruvic Acid (Enolate) Cyclization Cyclization Enamine->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Quinoline Quinoline-4-carboxylic acid Dehydration->Quinoline Experimental_Workflow start Start reactants Mix Reactants: Aniline, Aldehyde, Pyruvic Acid, Catalyst, Solvent start->reactants reaction Reaction Conditions: - Conventional Heating - Microwave Irradiation - Ultrasound Irradiation reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Workup: - Cool to RT - Filtration monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification characterization Characterization: NMR, IR, MP purification->characterization end End characterization->end

References

Application Notes and Protocols: Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a SARS-CoV-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). The information compiled includes in silico design, synthesis, and in vitro evaluation methodologies.

Introduction

The compound 4-[(7-Chloroquinoline-4-yl)amino]phenol has been identified as a promising candidate for antiviral therapy against SARS-CoV-2.[1][2][3] Computational modeling and subsequent in vitro studies have suggested its potential to inhibit the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication.[2][3] This document outlines the key experimental data and protocols associated with its development.

In Silico and In Vitro Quantitative Data

The following tables summarize the available quantitative data for 4-[(7-Chloroquinoline-4-yl)amino]phenol.

Table 1: In Silico and In Vitro Activity against SARS-CoV-2 Mpro

ParameterValueMethodSource
Predicted IC5012 nMANN-based QSAR model[2][4]
Binding Affinity-7.8 kcal/molMolecular Docking[2][4]
Experimental IC5012 nMIn vitro drug-release assay[5]

Table 2: Cytotoxicity Data

Cell LineCompoundConcentrationViabilityTime PointSource
A549 (Human Lung Adenocarcinoma)4-[(7-Chloroquinoline-4-yl)amino]phenol500 µM>50%48 and 72 hours[2]
L929 (Murine Fibroblast)4-[(7-Chloroquinoline-4-yl)amino]phenol500 µM~75%Not Specified[2]
A549Chloroquine>55.6 µMLoss of viability48 and 72 hours[2]
L929Chloroquine>55.6 µMLoss of viability48 and 72 hours[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow for the development and evaluation of 4-[(7-Chloroquinoline-4-yl)amino]phenol.

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Polyproteins pp1a, pp1ab Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocleavage NSPs Non-Structural Proteins (NSPs) Mpro->NSPs Cleavage of Polyproteins Replication_Complex Replication-Transcription Complex NSPs->Replication_Complex Assembly New_Virions New Virions Replication_Complex->New_Virions Replication & Assembly Inhibitor 4-[(7-Chloroquinoline-4-yl)amino]phenol Inhibitor->Mpro Inhibition

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

Experimental_Workflow In_Silico In Silico Design (QSAR, Molecular Docking) Synthesis Chemical Synthesis In_Silico->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Mpro_Assay In Vitro Mpro Inhibition Assay Characterization->Mpro_Assay Antiviral_Assay Cell-Based Antiviral Assay Mpro_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Antiviral_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Drug Development Workflow.

Experimental Protocols

Synthesis of 4-[(7-Chloroquinoline-4-yl)amino]phenol

This protocol is based on standard methods for the synthesis of 4-aminoquinoline derivatives.

Materials:

  • 4,7-dichloroquinoline

  • 4-aminophenol

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., methanol)

Procedure:

  • Combine 4,7-dichloroquinoline (1 equivalent) and 4-aminophenol (1.1 equivalents) in a reaction vessel containing ethanol.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with water.

  • Purify the product by recrystallization from a suitable solvent like methanol to obtain pure 4-[(7-Chloroquinoline-4-yl)amino]phenol.[6]

  • Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based Mpro substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 4-[(7-Chloroquinoline-4-yl)amino]phenol (dissolved in DMSO)

  • Positive control inhibitor (e.g., GC376)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of 4-[(7-Chloroquinoline-4-yl)amino]phenol in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add a fixed concentration of SARS-CoV-2 Mpro to each well (except for no-enzyme controls).

  • Add the diluted test compound or controls (DMSO vehicle, positive inhibitor) to the respective wells.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes at regular intervals.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based Antiviral Activity Assay

This protocol outlines a general method to evaluate the antiviral efficacy of the compound in a cell culture system.

Materials:

  • Vero E6 or Calu-3 cells

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • SARS-CoV-2 virus stock of known titer

  • 4-[(7-Chloroquinoline-4-yl)amino]phenol

  • Positive control antiviral (e.g., Remdesivir)

  • 96-well cell culture plates

  • Crystal violet staining solution or a method to quantify viral-induced cytopathic effect (CPE) or viral RNA (qRT-PCR).

Procedure:

  • Seed Vero E6 or Calu-3 cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-treat the cells with the diluted compound for a specified period (e.g., 1-2 hours) before infection.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • After the virus adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.

  • Incubate the plates for 48-72 hours.

  • Assess the antiviral activity by:

    • CPE Inhibition Assay: Stain the cells with crystal violet and quantify the cell viability by measuring the absorbance.

    • Plaque Reduction Assay: After infection, overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) with the test compound. After incubation, fix and stain the cells to visualize and count the plaques.

    • qRT-PCR: Isolate viral RNA from the cell supernatant or cell lysate and quantify the viral load using quantitative reverse transcription PCR.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the compound on mammalian cell lines.

Materials:

  • A549 and L929 cells

  • Cell culture medium

  • 4-[(7-Chloroquinoline-4-yl)amino]phenol

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A549 and L929 cells in separate 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of 4-[(7-Chloroquinoline-4-yl)amino]phenol and incubate for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

  • Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion

The available data suggests that 4-[(7-Chloroquinoline-4-yl)amino]phenol is a potent inhibitor of SARS-CoV-2 Mpro with a favorable in vitro cytotoxicity profile compared to chloroquine.[2] The provided protocols offer a framework for the synthesis, characterization, and evaluation of this and similar compounds as potential antiviral agents. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental chemical reaction for synthesizing substituted quinoline-4-carboxylic acids.[1] This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3] Quinoline-4-carboxylic acid and its analogues are significant structural motifs in numerous chemotherapeutic agents and are known to possess a wide range of medicinal properties, including antibacterial, antitumor, and antiviral activities.[4][5][6] The Pfitzinger reaction offers a versatile and efficient route to these valuable compounds, making it a cornerstone in medicinal chemistry and drug discovery.[2][3]

Mechanism of Action

The reaction mechanism of the Pfitzinger condensation proceeds through several key steps:[1][4]

  • Ring Opening : The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (an isatinate).[1][7]

  • Condensation : The aniline moiety of the intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[1][7]

  • Tautomerization : The imine can tautomerize to its enamine form.[1]

  • Cyclization and Dehydration : The enamine undergoes an intramolecular cyclization (Claisen-like condensation), followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[1][7]

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[5] The Pfitzinger reaction provides a direct pathway to quinoline-4-carboxylic acids, which are not only bioactive in their own right but also serve as crucial intermediates for more complex molecules.[2] For instance, derivatives of quinoline carboxylic acid have been investigated as potential HIV-1 inhibitors and are used in the synthesis of drugs like Cinchocaine.[4][8] The reaction's utility has been demonstrated in the synthesis of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target for anticancer and anti-inflammatory therapies.[9]

Quantitative Data Summary

The yield of the Pfitzinger condensation can vary significantly based on the substrates and reaction conditions used. The following table summarizes representative yields reported in the literature.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
IsatinAcetoneKOHModified procedure>60%[8]
IsatinAcetophenone33% KOHEthanol, Reflux, 12-13 hrsExcellent[6]
Isatin1,3-CyclohexanedioneKOHWater/EthanolLow (resin formation)[10]
IsatinBiacetylKOH---Failed (tar formation)[8]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol, 16 hrs36%[7]
5-Chloroisatin5,6-dimethoxy indanoneHClAcetic Acid, 75°C86%[7]
IsatinAcetylpyrazineKOH---~41%[8]

Note: Yields can be highly dependent on the specific reaction scale, purity of reagents, and workup procedures.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

Materials and Reagents:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Preparation of Base Solution : In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening : To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow as the isatin ring opens.[8] Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound : Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-13 hours.[6] The reaction should be monitored for completion using an appropriate method like Thin Layer Chromatography (TLC).

  • Workup and Precipitation : After the reflux period, allow the reaction mixture to cool to room temperature. Pour the dark solution into 150 mL of cold water. If any solid impurities are present, filter them off.

  • Acidification : Slowly and carefully acidify the filtrate with concentrated hydrochloric acid while stirring. The quinoline-4-carboxylic acid product will precipitate out of the solution. Continue adding acid until the solution is acidic to litmus or Congo Red paper (pH ~2).[8]

  • Isolation of Product : Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying : Wash the collected solid on the filter with several portions of cold deionized water to remove inorganic salts and residual acid. Allow the product to air dry, then dry to a constant weight in a vacuum oven at 100°C.[8]

  • Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Diagrams and Workflows

G A Prepare Base Solution (e.g., 33% KOH in Ethanol) B Dissolve Isatin (Stir for 30-45 min for ring opening) A->B Step 1 C Add Carbonyl Compound (e.g., Acetophenone) B->C Step 2 D Reflux Reaction Mixture (e.g., 12-13 hours) C->D Step 3 E Cool and Acidify (Precipitate product with conc. HCl) D->E Step 4 F Isolate Crude Product (Filter and wash with cold water) E->F Step 5 G Purify and Dry (Recrystallization and oven drying) F->G Step 6

Caption: Experimental workflow for the Pfitzinger condensation.

References

Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction, a multicomponent reaction (MCR), is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids.[1][2] This one-pot synthesis involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][3] Quinoline-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[4][5] This makes the Doebner reaction a valuable tool in drug discovery and development. These derivatives also serve as important intermediates for the synthesis of more complex bioactive molecules.[6]

Recent advancements in the Doebner reaction have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions, such as the use of green solvents and efficient catalysts.[7][8] Modified protocols, including the Doebner hydrogen-transfer reaction, have been developed to accommodate a broader range of substrates, particularly anilines with electron-withdrawing groups, which often give low yields in the conventional reaction.[4][9]

Reaction Mechanism

The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed.[1]

Proposed Mechanism 1: Aldol Condensation Pathway

This pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with aniline. Subsequent cyclization onto the benzene ring, followed by dehydration, yields the final quinoline-4-carboxylic acid.[1]

Proposed Mechanism 2: Schiff Base Formation Pathway

Alternatively, the reaction can initiate with the formation of a Schiff base from the aniline and the aldehyde. The enol form of pyruvic acid then reacts with the Schiff base. The subsequent steps of cyclization and dehydration are similar to the first proposed mechanism, leading to the formation of the quinoline-4-carboxylic acid.[1]

Doebner_Mechanism cluster_path1 Pathway 1: Aldol Condensation Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Aldehyde (-H₂O) Aldehyde Aldehyde PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid UnsaturatedKetoAcid β,γ-Unsaturated α-Ketocarboxylic Acid Enol->UnsaturatedKetoAcid + Aldehyde (Aldol Condensation) MichaelAdduct Michael Adduct UnsaturatedKetoAcid->MichaelAdduct + Aniline (Michael Addition) Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Adduct2 Aniline Derivative SchiffBase->Adduct2 + Enol of Pyruvic Acid Adduct2->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Quinoline-4-carboxylic Acid Dehydration->Product

Caption: Proposed reaction mechanisms for the Doebner synthesis of quinoline-4-carboxylic acids.

Applications in Drug Development

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry due to their diverse biological activities. They are key components in the development of:

  • Antitumor Agents: Certain derivatives have shown potent activity by inhibiting signaling pathways such as STAT3.[4]

  • Antibacterial Agents: This scaffold is central to the quinolone class of antibiotics.

  • Antimalarial Drugs: The quinoline core is famously found in quinine and its synthetic analogs.[4]

  • Antiviral and Antituberculosis Agents: Various derivatives have demonstrated efficacy against a range of viruses and Mycobacterium tuberculosis.[4]

  • SIRT3 Inhibitors: Specific derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[10]

Experimental Protocols

Below are generalized and specific protocols for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

General Experimental Workflow

The general workflow for a Doebner reaction is straightforward, making it amenable to library synthesis for drug discovery.

Doebner_Workflow A 1. Reactant Preparation (Aniline, Aldehyde, Pyruvic Acid) B 2. One-Pot Reaction Setup (Solvent, Catalyst) A->B C 3. Heating and Stirring (e.g., Reflux) B->C D 4. Reaction Monitoring (e.g., TLC, LC-MS) C->D E 5. Work-up (e.g., Quenching, Extraction) D->E F 6. Isolation and Purification (e.g., Crystallization, Chromatography) E->F G 7. Characterization (e.g., NMR, HRMS) F->G

Caption: A typical experimental workflow for the Doebner multicomponent reaction.
Protocol 1: Conventional Doebner Reaction

This protocol is a classical approach to the Doebner synthesis.

Materials:

  • Substituted Aniline (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Pyruvic Acid (1.0 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the aniline, aldehyde, and pyruvic acid.

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and stir for the required time (typically several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Modified Doebner Hydrogen-Transfer Reaction

This modified protocol is particularly useful for anilines bearing electron-withdrawing groups.[4]

Materials:

  • Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline) (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic Acid (1.0 mmol)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN) (10 mL)

Procedure:

  • In a reaction vessel, dissolve the substituted aniline in acetonitrile.

  • Add benzaldehyde and pyruvic acid to the solution.

  • Add the BF₃·THF catalyst at room temperature.

  • Heat the reaction mixture at the designated temperature (e.g., 80 °C) for 24 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform an appropriate aqueous work-up, which may include quenching with a basic solution and extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Green Synthesis Approach

This protocol utilizes an environmentally benign solvent system.[7]

Materials:

  • Substituted Aniline (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Pyruvic Acid (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Water and Ethylene Glycol (dual solvent system)

Procedure:

  • Combine the aniline, aldehyde, pyruvic acid, and p-TSA in a reaction flask.

  • Add the water and ethylene glycol solvent mixture.

  • Heat the reaction mixture (e.g., at 80-100 °C) for a shorter duration (e.g., 3 hours).[7]

  • Monitor the reaction's completion.

  • Cool the reaction mixture. The product often precipitates and can be isolated by filtration.

  • Wash the solid product with water and dry to obtain the pure quinoline-4-carboxylic acid.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions and their corresponding yields for the synthesis of different quinoline-4-carboxylic acid derivatives via the Doebner reaction.

Table 1: Comparison of Catalysts and Solvents for a Model Reaction

Reaction: 6-(trifluoromethoxy)aniline + Benzaldehyde + Pyruvic Acid[4][5]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1-EthanolReflux24Low
2H₂NSO₃HH₂O-24Low
3BF₃·THFMeCN8024Moderate
4BF₃·THFTHF8024Moderate
5p-TSAH₂O/Ethylene Glycol100385

Table 2: Substrate Scope of the Doebner Hydrogen-Transfer Reaction

Conditions: BF₃·THF, MeCN, 80 °C, 24 h[4]

EntryAniline SubstituentAldehydeProduct Yield (%)
14-CF₃BenzaldehydeGood
24-ClBenzaldehydeGood
34-BrBenzaldehydeGood
44-FBenzaldehydeGood
54-OMeBenzaldehydeGood
64-MeBenzaldehydeGood
7HBenzaldehyde dimethyl acetalGood

Conclusion

The Doebner multicomponent reaction is a robust and versatile method for synthesizing quinoline-4-carboxylic acids, which are of significant interest in drug development. The adaptability of the reaction conditions, including the use of various catalysts and solvent systems, allows for the efficient synthesis of a wide array of derivatives. The protocols and data presented herein provide a comprehensive guide for researchers to utilize and optimize the Doebner reaction in their synthetic endeavors. The development of greener and more efficient modifications further enhances the appeal of this classic named reaction in modern organic and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Chloroquinoline-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Gould-Jacobs reaction and subsequent hydrolysis and decarboxylation steps.

1. Low Yield in the Initial Condensation Reaction

  • Question: I am observing a low yield of the initial condensation product, diethyl 2-((3-chlorophenylamino)methylene)malonate. What could be the cause?

  • Answer: Low yields in the initial condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) can arise from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-chloroaniline spot disappears.[1][2]

    • Reaction Temperature: While this step is typically performed at a moderate temperature (e.g., on a steam bath), ensuring the temperature is sufficient to drive the reaction is important.[3]

    • Purity of Reactants: The purity of both 3-chloroaniline and DEEM is critical. Impurities can lead to side reactions and lower the yield of the desired product.

    • Moisture: The presence of moisture can hydrolyze the DEEM. Ensure all glassware is dry and use anhydrous conditions if necessary.

2. Low Yield and/or Byproduct Formation During Cyclization

  • Question: My cyclization of diethyl 2-((3-chlorophenylamino)methylene)malonate to ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is resulting in a low yield and/or the formation of significant byproducts. How can I optimize this step?

  • Answer: The high-temperature cyclization is a critical step and is often the primary source of yield loss.

    • Temperature and Reaction Time: This reaction requires high temperatures, typically in a high-boiling solvent like Dowtherm A or diphenyl ether.[3][4] However, prolonged heating or excessively high temperatures can lead to degradation of the product and decarboxylation. It is essential to find the optimal balance between temperature and reaction time. Microwave synthesis can be an effective alternative to conventional heating, often leading to higher yields and shorter reaction times.[4]

    • Regioisomer Formation: A significant challenge with using 3-chloroaniline is the potential for the formation of the undesired 5-chloro-4-hydroxyquinoline-3-carboxylic acid isomer in addition to the desired 7-chloro product.[5] The ratio of these isomers can be influenced by the reaction conditions.

    • Incomplete Cyclization: If the temperature is too low or the reaction time too short, the cyclization may be incomplete, leaving unreacted intermediate. Monitoring the reaction by TLC or HPLC is recommended to ensure completion.[1][6]

3. Difficulty in Hydrolysis of the Ester

  • Question: I am having trouble completely hydrolyzing the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylate to the carboxylic acid. What are the common pitfalls?

  • Answer: Incomplete hydrolysis can be a frustrating issue. Here are some troubleshooting steps:

    • Insufficient Base or Reaction Time: Ensure that a sufficient excess of a strong base, such as sodium hydroxide, is used. The reaction mixture should be refluxed until the solid ester has completely dissolved.[3] Monitoring the reaction by TLC to confirm the disappearance of the starting ester is advisable.

    • Solubility Issues: The ester may have limited solubility in the aqueous base. Using a co-solvent like ethanol can improve solubility and facilitate hydrolysis.

4. Low Yield During Decarboxylation

  • Question: The decarboxylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid to 7-chloro-4-hydroxyquinoline is giving a low yield. What could be wrong?

  • Answer: Decarboxylation is typically achieved by heating the carboxylic acid in a high-boiling solvent.[5]

    • Decomposition: High temperatures required for decarboxylation can also lead to product degradation. It is crucial to heat the reaction for the minimum time necessary to achieve complete decarboxylation. The reaction should be monitored for the cessation of gas evolution (CO2).

    • Incomplete Reaction: If the temperature is too low or the heating time is too short, the decarboxylation will be incomplete.

5. Product Purification Challenges

  • Question: I am struggling to purify the final this compound to a high purity. What are the recommended methods?

  • Answer: Purification can be challenging due to the presence of the 5-chloro isomer and other byproducts.

    • Initial Workup: After cyclization, washing the crude product with a suitable solvent like Skellysolve B can help remove colored impurities.[3]

    • Recrystallization: Recrystallization is a key step for purifying the intermediate carboxylic acid. Acidifying the cooled saponification mixture will precipitate the carboxylic acid, which can then be collected by filtration and washed thoroughly with water.[3]

    • Separation of Isomers: Separating the 7-chloro and 5-chloro isomers can be difficult. Fractional crystallization may be attempted, taking advantage of potential differences in solubility in various solvents. In some cases, chromatographic methods may be necessary.

Data Presentation

Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization Yield

EntryTemperature (°C)Time (minutes)Yield of Ethyl 4-hydroxyquinoline-3-carboxylate (%)Reference
1250101
23001037
325030Low (not specified)
43003028
5300547

Note: These yields are for the synthesis of the parent ethyl 4-hydroxyquinoline-3-carboxylate and may vary for the 7-chloro derivative.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is adapted from a procedure for a similar compound and may require optimization.[3]

  • Condensation: In a round-bottomed flask, combine 1.0 mole of 3-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1 hour, allowing the ethanol formed to distill off. The resulting warm product, crude diethyl 2-((3-chlorophenylamino)methylene)malonate, is used directly in the next step.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to a vigorous boil (approximately 250-260 °C). Carefully and slowly add the crude product from the previous step into the boiling solvent. Continue heating for 1 hour. During this time, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration. Wash the filter cake with a non-polar solvent like Skellysolve B or hexane to remove residual high-boiling solvent and colored impurities.

Protocol 2: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid (Hydrolysis)

  • Saponification: Mix the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with a 10% aqueous solution of sodium hydroxide. Reflux the mixture vigorously until all the solid ester has dissolved (approximately 1 hour).[3]

  • Precipitation: Cool the saponification mixture. If any oil is present, separate the aqueous layer. Carefully acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid until it is acidic to Congo red paper. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate out.

  • Isolation and Purification: Collect the precipitated acid by filtration and wash it thoroughly with water. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Gould_Jacobs_Workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_hydrolysis Step 3: Hydrolysis cluster_decarboxylation Step 4: Decarboxylation (Optional) A 3-Chloroaniline C Diethyl 2-((3-chlorophenylamino)methylene)malonate A->C B Diethyl Ethoxymethylenemalonate B->C E Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C->E Heat D High Temperature (e.g., Dowtherm A) D->E G 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid E->G Saponification F NaOH, H2O Reflux F->G I 7-Chloro-4-hydroxyquinoline G->I Heat H High Temperature H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound Cause1 Incomplete Cyclization LowYield->Cause1 Cause2 Product Degradation LowYield->Cause2 Cause3 Isomer Formation (5-Chloro) LowYield->Cause3 Cause4 Incomplete Hydrolysis LowYield->Cause4 Solution1 Optimize Temp/Time Monitor with TLC/HPLC Cause1->Solution1 Solution2 Avoid Prolonged Heating Use Microwave Synthesis Cause2->Solution2 Solution3 Optimize Conditions Purification (Crystallization) Cause3->Solution3 Solution4 Ensure Excess Base Increase Reflux Time Cause4->Solution4

Caption: Troubleshooting guide for low yield in the synthesis.

References

Navigating Quinoline Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with quinoline derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during various quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in classical quinoline syntheses?

A1: The most prevalent side reactions depend on the specific synthesis method employed:

  • Skraup Synthesis: This reaction is notoriously exothermic and can lead to the formation of tarry, polymeric byproducts due to the harsh acidic and oxidizing conditions.[1][2][3]

  • Doebner-von Miller Synthesis: A significant side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[4]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of regioisomers is a common issue. The cyclization can occur on either side of the diketone, leading to a mixture of products.[5]

  • Conrad-Limpach-Knorr Synthesis: The primary challenge is controlling the reaction temperature to selectively obtain the desired isomer. At lower temperatures, the kinetic product (4-hydroxyquinoline) is favored, while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[6]

  • Friedländer Synthesis: A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[7] With unsymmetrical ketones, lack of regioselectivity can also be a problem, resulting in a mixture of quinoline isomers.[7]

Q2: How can I minimize tar formation in the Skraup synthesis?

A2: The Skraup reaction's violence and tar formation can be mitigated by:

  • Using a moderating agent: Adding ferrous sulfate or boric acid can help to control the reaction rate and reduce the exothermic nature of the synthesis.[1]

  • Careful temperature control: Gradual heating and maintaining the recommended temperature profile throughout the reaction is crucial.[8]

  • Using a less vigorous oxidizing agent: While nitrobenzene is traditionally used, arsenic acid has been reported to result in a less violent reaction.[3]

Q3: How can I prevent polymerization in the Doebner-von Miller reaction?

A3: Polymerization of the α,β-unsaturated carbonyl reactant is a major cause of low yields. To address this:

  • Employ a biphasic reaction medium: This approach can help to sequester the carbonyl compound and reduce its tendency to polymerize in the acidic aqueous phase.

  • Use a milder acid catalyst: While strong acids are often used, exploring weaker acids or Lewis acids may reduce polymerization.

  • Optimize reactant addition: Slow, controlled addition of the carbonyl compound to the reaction mixture can help to maintain a low concentration and minimize polymerization.

Q4: How can I control regioselectivity in the Combes and Friedländer syntheses?

A4: Controlling which regioisomer is formed is a key challenge. Here are some strategies:

  • In the Combes Synthesis:

    • Steric hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to the less hindered side.[5]

    • Electronic effects: The electronic nature of the substituents on the aniline ring can also influence the regioselectivity of the electrophilic aromatic substitution step.[5]

  • In the Friedländer Synthesis:

    • Choice of catalyst: The use of specific catalysts can influence the regioselectivity.

    • Introducing directing groups: Modifying the ketone substrate with a directing group can favor the formation of a single isomer.

Q5: What is the key to obtaining the desired isomer in the Conrad-Limpach-Knorr synthesis?

A5: The critical parameter is temperature . The reaction proceeds through two distinct pathways:

  • Kinetic Control (lower temperature, typically around room temperature): The aniline attacks the more reactive keto group of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline .[6]

  • Thermodynamic Control (higher temperature, approx. 140°C or higher): At elevated temperatures, the aniline attacks the less reactive ester group, forming a β-keto anilide. This intermediate then cyclizes to the more stable 2-hydroxyquinoline .[6]

Troubleshooting Guides

Skraup Synthesis: Uncontrolled Exotherm and Low Yield
Symptom Possible Cause Troubleshooting Steps
Reaction becomes uncontrollably violent and darkens significantly.The reaction is too exothermic.1. Add a moderating agent like ferrous sulfate or boric acid to the reaction mixture.[1]2. Ensure gradual and controlled heating.3. Consider using a less potent oxidizing agent if possible.[3]
Low yield of desired quinoline and significant amount of tarry residue.Polymerization and degradation of starting materials and products.1. Follow a well-established protocol with careful temperature control.[8]2. After the reaction, purify the product via steam distillation followed by vacuum distillation to separate it from non-volatile tars.[8]
Doebner-von Miller Synthesis: Polymer Formation
Symptom Possible Cause Troubleshooting Steps
A significant amount of insoluble, polymeric material is formed.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4]1. Switch to a biphasic solvent system to reduce the concentration of the carbonyl compound in the acidic phase.2. Experiment with milder acid catalysts (e.g., Lewis acids instead of strong Brønsted acids).3. Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the reaction mixture.
Low yield of the desired quinoline derivative.Loss of starting material to polymerization.Implement the troubleshooting steps for polymer formation.
Combes Synthesis: Formation of Regioisomer Mixture
Symptom Possible Cause Troubleshooting Steps
NMR or LC-MS analysis shows a mixture of two isomeric quinolines.Use of an unsymmetrical β-diketone leading to cyclization at two different positions.1. Modify the β-diketone to have substituents with significantly different steric bulk to favor cyclization at the less hindered position.[5]2. Alter the electronic properties of the aniline substituent to influence the electrophilic aromatic substitution step.[5]3. If separation is feasible, use column chromatography to isolate the desired isomer.
Conrad-Limpach-Knorr Synthesis: Incorrect Isomer Obtained
Symptom Possible Cause Troubleshooting Steps
Obtained 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline.The reaction was run at too high a temperature, favoring the thermodynamic product.[6]1. Lower the reaction temperature for the initial condensation step (typically to room temperature or slightly above) to favor the kinetic product.[6]2. For the cyclization step, use a high-boiling inert solvent and carefully control the temperature to the range that favors the desired isomer.
Obtained 4-hydroxyquinoline instead of the desired 2-hydroxyquinoline.The reaction temperature was too low, favoring the kinetic product.[6]1. Increase the temperature of the initial condensation step (around 140°C) to favor the formation of the β-keto anilide intermediate.[6]
Friedländer Synthesis: Aldol Condensation and Regioisomer Formation
Symptom Possible Cause Troubleshooting Steps
Formation of a significant amount of byproduct derived from the ketone starting material.Self-condensation of the ketone via an aldol reaction, especially under basic conditions.[7]1. If using basic catalysis, consider switching to an acidic catalyst.2. Use the imine analog of the o-aminoaryl aldehyde/ketone to avoid the conditions that promote aldol condensation.[7]
A mixture of quinoline isomers is obtained.Use of an unsymmetrical ketone leading to two possible cyclization pathways.[7]1. Explore different catalysts that may offer better regioselectivity.2. Modify the ketone with a directing group to favor one cyclization pathway.3. If separation is difficult, consider a different synthetic route that provides better regiocontrol.

Quantitative Data on Side Reactions

Table 1: Influence of Reaction Temperature on Isomer Formation in the Conrad-Limpach-Knorr Synthesis

Reaction TemperaturePredominant ProductRationale
Room Temperature4-HydroxyquinolineKinetic control: Aniline attacks the more reactive keto group.[6]
~140 °C or higher2-HydroxyquinolineThermodynamic control: Aniline attacks the ester group, leading to the more stable product.[6]

Note: Specific ratios of isomers are highly dependent on the substrates, solvent, and reaction time. The data above indicates the general trend.

Table 2: Factors Influencing Regioselectivity in the Combes Synthesis

FactorObservationExample
Steric Effects Increasing the bulk of the R group on the β-diketone favors the formation of the 2-substituted quinoline.[5]Using a bulky R group directs cyclization away from that group.
Electronic Effects Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[5]Electron-donating groups on the aniline can influence the position of electrophilic attack.
Electronic Effects Chloro- or fluoro-substituted anilines tend to favor the formation of 4-substituted quinolines.[5]Electron-withdrawing groups on the aniline can alter the preferred site of cyclization.

Experimental Protocols

Detailed Experimental Protocol for the Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic oxide (powdered)

  • Glycerol (U.S.P. grade)

  • Concentrated sulfuric acid

  • Concentrated ammonium hydroxide

  • Methanol

  • Ice

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.

  • Acid Addition: With vigorous stirring, slowly add 315 mL of concentrated sulfuric acid over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Remove the stirrer and dropping funnel. Insert a thermometer and connect one neck to a water aspirator through a trap. Heat the flask carefully in an oil bath to raise the internal temperature to 105-110°C until 235-285 g of water is removed.

  • Main Reaction: Re-attach the stirrer and dropping funnel. Carefully raise the internal temperature to 117-119°C and add 438 g of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature strictly in this range.

  • Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Workup: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.

  • Isolation and Purification:

    • Filter the resulting slurry and wash the precipitate with water.

    • Stir the precipitate with methanol and filter. Repeat this washing step.

    • The crude product can be further purified by recrystallization.

Safety Note: Skraup reactions can be highly exothermic and should be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing Reaction Pathways and Troubleshooting

Side_Reactions_Friedlander o-Aminoaryl Ketone o-Aminoaryl Ketone Desired Quinoline Desired Quinoline o-Aminoaryl Ketone->Desired Quinoline Reaction with Unsymmetrical Ketone Isomeric Quinoline Isomeric Quinoline o-Aminoaryl Ketone->Isomeric Quinoline Alternative Cyclization Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Desired Quinoline Unsymmetrical Ketone->Isomeric Quinoline Aldol Adduct Aldol Adduct Unsymmetrical Ketone->Aldol Adduct Self-Condensation (Side Reaction) Aldol Condensation Product Aldol Condensation Product Aldol Adduct->Aldol Condensation Product

Caption: Friedländer synthesis side reactions.

Troubleshooting_Skraup Start Skraup Synthesis Issue Issue1 Violent Exotherm? Start->Issue1 Solution1 Add Moderator (e.g., FeSO4) Issue1->Solution1 Yes Issue2 Low Yield / Tar? Issue1->Issue2 No Solution1->Issue2 Solution2 Control Temperature Carefully Issue2->Solution2 Yes End Improved Synthesis Issue2->End No Solution3 Purify via Steam Distillation Solution2->Solution3 Solution3->End

Caption: Troubleshooting workflow for the Skraup synthesis.

Conrad_Limpach_Knorr_Selectivity Aniline + β-Ketoester Aniline + β-Ketoester Low Temperature Low Temperature Aniline + β-Ketoester->Low Temperature Kinetic Control High Temperature High Temperature Aniline + β-Ketoester->High Temperature Thermodynamic Control 4-Hydroxyquinoline 4-Hydroxyquinoline Low Temperature->4-Hydroxyquinoline 2-Hydroxyquinoline 2-Hydroxyquinoline High Temperature->2-Hydroxyquinoline

Caption: Temperature control in Conrad-Limpach-Knorr synthesis.

References

Technical Support Center: 7-Chloroquinoline-4-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloroquinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is a widely used technique to purify solid compounds based on their differential solubility in a specific solvent at different temperatures.

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:

  • Unreacted starting materials from the synthesis, such as 3-chloroaniline.

  • Byproducts from the cyclization reaction, which can be isomers or polymeric materials.

  • Residual high-boiling solvents used in the synthesis, such as Dowtherm A or paraffin oil.[1]

Q3: My purified this compound is colored (e.g., yellow or brown). What can I do?

A3: Colored impurities are common. You can try the following:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.

  • Washing: Washing the crude solid with a non-polar solvent like hexanes or petroleum ether can remove some colored, non-polar impurities.[1][2]

  • Chromatography: If other methods fail, column chromatography can be effective in separating colored impurities.

Q4: I am having trouble getting my this compound to crystallize. What should I do?

A4: If crystallization is difficult, consider the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound if available.

  • Solvent System: You may be using a solvent in which the compound is too soluble. Try a different solvent or a solvent/anti-solvent system.

  • Concentration: The solution might be too dilute. Try to slowly evaporate some of the solvent.

  • Purity: The presence of significant impurities can inhibit crystallization. Consider an initial purification step like acid-base extraction.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Product does not dissolve in the hot solvent. The solvent is not suitable; the compound has low solubility even at high temperatures.- Try a more polar solvent (e.g., ethanol, methanol, or a mixture with water).- Increase the volume of the solvent.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product. The compound is too soluble in the chosen solvent.- Lower the temperature at which the solution becomes saturated.- Use a larger volume of solvent.- Switch to a solvent with a lower boiling point.- Try a solvent/anti-solvent recrystallization.
Poor recovery of the purified product. The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus to prevent premature crystallization.
Purity does not improve after recrystallization. The chosen solvent crystallizes out the impurities along with the product. The impurities have very similar solubility profiles to the product.- Try a different recrystallization solvent or a sequence of different solvents.- Consider an alternative purification method like column chromatography or acid-base extraction.
Acid-Base Extraction Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
An emulsion forms at the interface of the organic and aqueous layers. Vigorous shaking. High concentration of the dissolved compound.- Let the separatory funnel stand for a while.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution).
The product does not precipitate upon acidification of the aqueous layer. The aqueous layer is not acidic enough. The product is soluble in the acidic aqueous solution.- Check the pH with pH paper and add more acid if necessary to reach a pH of 1-2.- If the product is water-soluble, you will need to extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
Low recovery of the product. Incomplete extraction into the aqueous base. Incomplete precipitation upon acidification. The product has some solubility in the aqueous layer.- Perform multiple extractions with the basic solution.- Ensure complete acidification for precipitation.- If precipitation is incomplete, extract the acidic aqueous layer with an organic solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. Based on the polar nature of the molecule, polar solvents are a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetic acid, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous basic solution (e.g., 1M sodium hydroxide or 1M sodium bicarbonate)

  • Aqueous acidic solution (e.g., 1M hydrochloric acid)

  • Separatory funnel

  • Beakers and flasks

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M aqueous basic solution (e.g., NaOH). Stopper the funnel and shake, venting frequently. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl while stirring until the solution is acidic (pH 1-2, check with pH paper). A precipitate of the pure this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Estimated Solubility of this compound

SolventSolubility at 25°C (Estimated)Solubility at 78-100°C (Estimated)Notes
WaterSparingly solubleSlightly solubleSolubility is pH-dependent.[3]
EthanolSlightly solubleSolubleA potential recrystallization solvent.
MethanolSlightly solubleSolubleAnother potential recrystallization solvent.
Ethyl AcetateSparingly solubleSlightly solubleUseful for extraction and chromatography.
Hexane / Petroleum EtherInsolubleInsolubleUseful for washing to remove non-polar impurities.[1][2]
DichloromethaneSparingly solubleSlightly solubleCan be used for extraction.
AcetoneSlightly solubleSolubleMay be a suitable recrystallization solvent.
TolueneInsolubleSparingly solubleGenerally not a good solvent for this polar compound.
Dimethylformamide (DMF)SolubleVery SolubleHigh boiling point may make it difficult to remove.
Dimethyl sulfoxide (DMSO)SolubleVery SolubleHigh boiling point may make it difficult to remove.

Note: The solubility data is estimated based on the general properties of quinoline carboxylic acids and may need to be determined experimentally for precise applications.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Outcome start Crude this compound recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base chromatography Column Chromatography start->chromatography analysis Purity Check (TLC, HPLC, NMR, MP) recrystallization->analysis acid_base->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 95% further_purification Further Purification Required analysis->further_purification Purity < 95% further_purification->recrystallization further_purification->chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No solution1 Change solvent or use solvent/anti-solvent system oiling_out->solution1 Yes low_purity Purity Still Low? poor_recovery->low_purity No solution2 Use less solvent, ensure complete cooling poor_recovery->solution2 Yes success Successful Purification low_purity->success No solution3 Try a different solvent or another purification method low_purity->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for recrystallization issues.

References

Doebner Reaction Technical Support Center: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Doebner reaction conditions for quinoline synthesis. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction?

The Doebner reaction is a chemical process that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] It is a valuable alternative to the Pfitzinger reaction for creating substituted quinolines.[2]

Q2: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?

The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. The Doebner-von Miller reaction is a variation that reacts an aniline with α,β-unsaturated carbonyl compounds, leading to the formation of quinolines that can be substituted at various positions.[1][3][4]

Q3: What are the typical catalysts used in the Doebner reaction?

The reaction is often catalyzed by acids. Both Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) can be employed to facilitate the reaction.[4][5][6]

Q4: How do substituents on the aniline and aldehyde affect the reaction?

The electronic properties of the substituents can significantly impact the reaction outcome. Historically, anilines with electron-withdrawing groups have been reported to give low yields in the conventional Doebner reaction.[5][6] However, recent modifications, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields for these substrates.[5][6] Electron-donating groups on the aniline generally favor the reaction. The nature of the aldehyde also influences the final quinoline product.

Q5: What are common side reactions in the Doebner synthesis?

Side reactions can include the formation of undesired isomers or byproducts from competing reaction pathways. For instance, with certain substrates like 2-chloro-5-aminopyridine, cyclization may occur at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[2] Another potential side product is the reduced imine formed from the aniline and aldehyde.[5][6]

Troubleshooting Guide

Low or No Product Yield

Problem: My Doebner reaction is resulting in a very low yield or no desired product at all.

Possible CauseSuggested Solution
Incorrect Reaction Temperature The reaction temperature is a critical parameter. For some modified Doebner reactions, a temperature of at least 65°C is necessary for good yields.[6] Experiment with a temperature gradient to find the optimal condition for your specific substrates.
Suboptimal Catalyst The choice and amount of acid catalyst are crucial. For electron-deficient anilines, BF₃·THF has been shown to be an effective catalyst.[5][6] Consider screening different Lewis or Brønsted acids and optimizing the catalyst loading.
Inappropriate Solvent The solvent can significantly influence the reaction outcome. While ethanol is commonly used, other solvents like acetonitrile (MeCN) have been found to be superior in certain modified procedures, offering easier post-treatment.[6] Solvents like toluene, DCE, DMF, and DMSO have been reported to give lower yields in some cases.[6]
Decomposition of Pyruvic Acid Pyruvic acid can be unstable at higher temperatures. Adding the pyruvic acid dropwise to the heated reaction mixture can help suppress its decomposition and the formation of impurities, thereby improving the yield.[6]
Unfavorable Reactant Stoichiometry The ratio of aniline, aldehyde, and pyruvic acid can impact the yield. For instance, increasing the equivalents of aniline and aldehyde to provide a greater amount of the intermediate imine has been shown to improve the yield of the desired quinoline.[6]
Aniline with Strong Electron-Withdrawing Groups Anilines with strong electron-withdrawing groups are known to be less reactive in the conventional Doebner reaction.[5][6] Consider using a modified procedure, such as the Doebner hydrogen-transfer reaction, which is specifically designed to handle these substrates effectively.[5][6]
Formation of Impurities and Side Products

Problem: My reaction produces the desired quinoline, but it is contaminated with significant amounts of impurities.

Possible CauseSuggested Solution
Formation of Reduced Imine Byproduct The imine intermediate formed from the aniline and aldehyde can be reduced to a secondary amine, which is a common byproduct. Optimizing the reaction conditions, such as reactant stoichiometry and catalyst, can minimize the formation of this byproduct.[5][6]
Polymerization of Reactants Under harsh acidic conditions, the aldehyde or other reactants can polymerize. Using milder reaction conditions, such as a less concentrated acid or a lower temperature, may reduce polymerization.
Alternative Cyclization Pathways Depending on the substrate, cyclization can occur at different positions, leading to isomeric impurities. For example, certain substituted anilines might lead to undesired regioselectivity. Careful selection of starting materials and reaction conditions is key to controlling the cyclization.

Experimental Protocols

General Procedure for Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a study demonstrating high yields for a variety of anilines, including those with electron-withdrawing groups.[5][6]

  • Reactant Preparation: To a solution of the aniline (1.8 mmol) in acetonitrile (MeCN, 1.0 mL) in a reaction vessel, add the aldehyde (2.0 mmol) and the BF₃·THF catalyst (0.5 equiv).

  • Initial Reaction: Stir the mixture at 65°C for 1 hour.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in MeCN (1.67 mL). Add this solution dropwise to the reaction mixture.

  • Reaction Completion: Continue stirring the reaction mixture at 65°C for 20 hours.

  • Workup: After cooling to room temperature, the reaction mixture can be worked up. A common procedure involves inverse extraction, solidification, and filtration to isolate the quinoline-4-carboxylic acid product.[5][6]

Quantitative Data Summary

The following tables summarize optimized reaction conditions from a study on the Doebner hydrogen-transfer reaction, demonstrating the impact of various parameters on the yield of quinoline-4-carboxylic acid.[5][6]

Table 1: Optimization of Reaction Conditions

EntryAcid CatalystSolventAniline (equiv)Aldehyde (equiv)Pyruvic Acid (equiv)Temp (°C)Yield (%)
1-EtOH1.0510.5reflux15
2H₂NSO₃HH₂O1.01.01.0100<5
3BF₃·THFMeCN1.82.01.06584
4BF₃·Et₂OMeCN1.82.01.06586
5TsOHMeCN1.01.01.06525
6TfOHMeCN1.01.01.06530
7-Toluene1.82.01.065<5
8-DCE1.82.01.065<5
9-DMF1.82.01.065<5
10-DMSO1.82.01.065<5

Table 2: Effect of Reactant Stoichiometry and Temperature

EntryAniline (equiv)Aldehyde (equiv)Pyruvic Acid (equiv)Temp (°C)Yield (%)
11.01.01.06545
21.51.671.06575
31.82.01.06584
41.82.01.025<5
51.82.01.04535

Visualizations

Doebner_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Aniline Aniline Mixing Mixing and Heating Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Catalyst Acid Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Stirring Stirring at Optimal Temperature and Time Mixing->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Crystallization, Chromatography) Drying->Purification Product Quinoline Product Purification->Product

Caption: General experimental workflow for the Doebner quinoline synthesis.

Troubleshooting_Logic cluster_params Reaction Parameters cluster_procedure Procedural Steps cluster_substrate Substrate Reactivity Start Low Yield in Doebner Reaction Temp Is Temperature Optimized? (≥65°C) Start->Temp Check Catalyst Is Catalyst Type and Amount Correct? Temp->Catalyst Yes Solution Implement Modified Procedure / Optimize Conditions Temp->Solution No Solvent Is Solvent Appropriate? (e.g., MeCN) Catalyst->Solvent Yes Catalyst->Solution No Stoichiometry Is Reactant Ratio Optimized? Solvent->Stoichiometry Yes Solvent->Solution No Addition Is Pyruvic Acid Added Dropwise? Stoichiometry->Addition Yes Stoichiometry->Solution No Purity Are Starting Materials Pure? Addition->Purity Yes Addition->Solution No EWG Does Aniline have strong EWGs? Purity->EWG Yes Purity->Solution No EWG->Solution Yes, consider Doebner H-transfer

Caption: Troubleshooting logic for addressing low yields in the Doebner reaction.

References

Technical Support Center: Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the quinoline ring. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution on the quinoline ring giving low yields and poor regioselectivity?

A1: The quinoline ring system presents a significant challenge for electrophilic aromatic substitution due to the opposing electronic effects of its two fused rings. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack.[1][2] Conversely, the benzene ring is comparatively electron-rich and is the typical site for electrophilic substitution.[1][2][3]

  • Positional Reactivity: Electrophilic attack preferentially occurs at positions C5 and C8 of the benzene ring.[1][2][3][4] This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without involving the electron-deficient pyridine ring.[2][4]

  • Harsh Reaction Conditions: Due to the overall deactivation of the ring system compared to benzene, electrophilic substitutions on quinoline often require harsh reaction conditions (e.g., strong acids, high temperatures), which can lead to side reactions and degradation of starting materials, thus lowering yields.[5]

Troubleshooting:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, reaction time, and the concentration of reagents. Sometimes, milder conditions with a longer reaction time can improve yields and selectivity.

  • Choice of Reagents: Consider using more reactive electrophilic reagents or catalytic systems that can operate under milder conditions.

  • Protecting Groups: In some cases, using protecting groups on the nitrogen atom can modulate the electronic properties of the ring, although this adds extra steps to the synthesis.

Q2: I am struggling with nucleophilic aromatic substitution on my quinoline derivative. What are the common pitfalls?

A2: Nucleophilic aromatic substitution (SNA_r) on the quinoline ring is generally more facile than on a simple benzene ring, but it is highly regioselective and can be hampered by several factors.

  • Regioselectivity: Nucleophilic attack is strongly favored at the C2 and C4 positions of the pyridine ring.[1][6][7][8] This is due to the electron-withdrawing effect of the nitrogen atom, which makes these positions electron-deficient and able to stabilize the negative charge in the Meisenheimer-type intermediate.[6][9] The C4 position is often slightly more reactive than the C2 position.[6][9]

  • Leaving Group: A good leaving group (e.g., halide) is typically required at the C2 or C4 position for the reaction to proceed efficiently.[6] Reactions at other positions are much more difficult.

  • Reaction Conditions: While more reactive than benzene, quinolines still often require elevated temperatures for nucleophilic substitution, which can lead to side products.[6]

Troubleshooting:

  • Substrate Design: Ensure your substrate has a suitable leaving group at the C2 or C4 position. If you need to functionalize other positions, consider alternative strategies like C-H functionalization or building the quinoline ring from already functionalized precursors.

  • Reagent Choice: Use a sufficiently strong nucleophile. For weaker nucleophiles like water or alcohols, heating is generally required.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are often preferred as they can solvate the cation without deactivating the nucleophile.

Q3: How can I achieve C-H functionalization at a specific position on the quinoline ring?

A3: Direct C-H functionalization is a powerful tool, but achieving high regioselectivity on the quinoline ring is a primary challenge due to the presence of multiple, electronically distinct C-H bonds.[10] The outcome is highly dependent on the catalytic system and the directing group used.[5][11][12]

  • Common Strategies:

    • Transition Metal Catalysis: Catalysts based on palladium, rhodium, iridium, copper, and cobalt are widely used to direct C-H functionalization to specific positions.[5][10][11][13]

    • Directing Groups: A directing group on the nitrogen or another position can chelate to the metal catalyst, bringing it into close proximity to a specific C-H bond and ensuring selective activation.

    • Quinoline N-oxides: Oxidation of the quinoline nitrogen to an N-oxide is a very common and effective strategy.[14][15][16] The N-oxide group acts as an internal directing group, activating the C2 and C8 positions for functionalization.[11][14][16]

Troubleshooting:

  • Catalyst and Ligand Screening: The choice of metal catalyst and its coordinating ligands is crucial for controlling regioselectivity. A thorough screening of different catalytic systems is often necessary.

  • Use of Quinoline N-oxide: If targeting the C2 or C8 position, converting the starting quinoline to its N-oxide is a highly recommended first step.[5][11][14]

  • Steric and Electronic Effects: The inherent steric and electronic properties of your substrate will influence the outcome. For example, bulky substituents can hinder access to certain positions.[11]

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed C-8 Arylation of Quinoline N-oxide
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInefficient catalyst activation or decomposition.Ensure anhydrous and anaerobic conditions. Use fresh catalyst and high-purity solvents. Consider using a pre-catalyst that is more stable.
Formation of C-2 arylated byproductReaction conditions favor C-2 functionalization.The site selectivity between C2 and C8 can be influenced by the solvent and additives. For C8 selectivity, specific conditions like the use of certain acids or solvents might be required.[17]
Homocoupling of the aryl halideReductive elimination from the catalyst is faster than cross-coupling.Adjust the reaction temperature and concentration. The addition of specific ligands can sometimes suppress homocoupling.
Decomposition of the quinoline N-oxideReaction temperature is too high or reaction time is too long.Optimize the reaction temperature and monitor the reaction progress by TLC or GC-MS to avoid prolonged heating. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially reducing degradation.[17]
Problem 2: Poor Regioselectivity in Friedel-Crafts Acylation of Quinoline
Symptom Observed Products Possible Cause Suggested Solution
Mixture of isomers5-acyl and 8-acyl quinolinesElectrophilic attack is occurring at both C5 and C8, which have similar reactivity.[1]Modify the steric bulk of the acylating agent or the quinoline substrate to favor one position. Lowering the reaction temperature may also improve selectivity.
No reaction or very low yieldDeactivation of the quinoline ring and complexation of the Lewis acid with the nitrogen atom.Use a stronger Lewis acid or a higher reaction temperature. Alternatively, perform the reaction on a more electron-rich quinoline derivative (e.g., with an electron-donating group on the benzene ring).
Polymerization/tar formationHarsh reaction conditions.Use a milder Lewis acid or perform the reaction at a lower temperature. Ensure slow and controlled addition of the reagents.

Experimental Protocols

Key Experiment: Palladium-Catalyzed C-8 Selective Arylation of Quinoline N-Oxide

This protocol is based on methodologies that achieve high selectivity for the C8 position.[17]

Materials:

  • Quinoline N-oxide derivative (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add the quinoline N-oxide (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120-140 °C).

  • Stir the reaction mixture for the specified time (e.g., 16-24 hours), monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute it with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C8-arylated quinoline N-oxide.

Quantitative Data Example for C-8 Arylation:

Quinoline N-oxideAryl IodideCatalystSolventTemp (°C)Time (h)Yield (%)Ref.
Quinoline N-oxideIodobenzenePd(OAc)₂Toluene1401682[17]
2-Methylquinoline N-oxide4-IodotoluenePd(OAc)₂Toluene1401685[17]
6-Bromoquinoline N-oxide4-IodoanisolePd(OAc)₂Toluene1401678[17]

Visualizations

Electrophilic_Substitution_Pathway Quinoline Quinoline Intermediate_5 Carbocation Intermediate (Attack at C5) Quinoline->Intermediate_5 Attack at C5 Intermediate_8 Carbocation Intermediate (Attack at C8) Quinoline->Intermediate_8 Attack at C8 Electrophile Electrophile (E+) Product_5 5-Substituted Quinoline Intermediate_5->Product_5 -H+ Product_8 8-Substituted Quinoline Intermediate_8->Product_8 -H+

Caption: Pathway for electrophilic substitution on quinoline.

Nucleophilic_Substitution_Pathway Haloquinoline 2- or 4-Haloquinoline Meisenheimer Meisenheimer-type Intermediate Haloquinoline->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Product Substituted Quinoline Meisenheimer->Product Loss of Halide

Caption: General mechanism for nucleophilic substitution on a haloquinoline.

CH_Functionalization_Workflow Start Quinoline Substrate Step1 Choice of Strategy Start->Step1 N_Oxide N-Oxidation Step1->N_Oxide For C2/C8 Directing_Group Install Directing Group Step1->Directing_Group For other positions Direct_Method Direct C-H Activation Step1->Direct_Method If possible Step2 Reaction Setup N_Oxide->Step2 Directing_Group->Step2 Direct_Method->Step2 Catalyst Select Catalyst (Pd, Rh, Cu, etc.) Step2->Catalyst Coupling_Partner Select Coupling Partner Step2->Coupling_Partner Conditions Optimize Conditions (Solvent, Temp, etc.) Step2->Conditions Reaction Perform C-H Functionalization Catalyst->Reaction Coupling_Partner->Reaction Conditions->Reaction Step3 Workup & Purification Reaction->Step3 Removal Remove Directing Group (if applicable) Step3->Removal Final_Product Functionalized Quinoline Step3->Final_Product No DG Removal->Final_Product

Caption: Experimental workflow for regioselective C-H functionalization.

References

Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Chloroquinoline-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is chemically stable under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place.

Q2: I am observing variable results in my cell-based assays. Could the stability of this compound in my stock solution be a factor?

A2: Yes, the stability of this compound in solution can be a significant factor, particularly in certain organic solvents. Degradation of the compound can lead to a decrease in its effective concentration, resulting in poor reproducibility and inaccurate data. It is crucial to use freshly prepared solutions whenever possible and to be mindful of the solvent used for stock solutions.

Q3: Are there known incompatibilities with common laboratory reagents?

A3: While specific incompatibility data is limited, as a carboxylic acid, it may react with strong bases. Additionally, its stability is compromised in certain dipolar aprotic solvents like DMSO and DMF due to catalyzed hydrolysis.[1][2] Caution should be exercised when using it in combination with other reactive compounds.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Compound in Aqueous Buffer
  • Observation: The compound fails to dissolve completely or precipitates out of the aqueous buffer during the experiment.

  • Potential Cause: this compound is a carboxylic acid, and its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral pH, the carboxylic acid group is protonated, leading to lower solubility.

  • Troubleshooting Steps:

    • Adjust pH: Increase the pH of the buffer slightly to deprotonate the carboxylic acid group, which should enhance its aqueous solubility. A pH above its pKa will favor the more soluble carboxylate form.

    • Use a Co-solvent: If pH adjustment is not possible or sufficient, consider using a small percentage of a water-miscible organic co-solvent like ethanol in your final aqueous solution. However, ensure the co-solvent is compatible with your experimental system.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Warming: Gently warming the solution may temporarily increase solubility, but be cautious as this could also accelerate degradation, especially in certain solvents.

Issue 2: Loss of Compound Activity Over Time in a Stock Solution
  • Observation: A freshly prepared stock solution shows the expected biological activity, but its potency decreases significantly upon storage.

  • Potential Cause: The compound is degrading in the stock solution. This is a known issue, especially in dipolar aprotic solvents like DMSO and DMF, which can catalyze the hydrolysis of the chloro-group at the 4-position of the quinoline ring.[1][2]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh stock solutions immediately before each experiment.

    • Solvent Selection: Avoid long-term storage in DMSO or DMF.[1][2] If a stock solution is necessary, consider alternative solvents. See the "Solvent Stability Data" table below for guidance.

    • Storage Conditions: If a stock solution must be stored, aliquot it into small, single-use volumes and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Presentation

Solvent Stability Data
SolventStability ConcernRecommendation
DMSO (Dimethyl Sulfoxide) High risk of catalyzed hydrolysis.[1][2]Avoid for long-term storage. Prepare fresh solutions.
DMF (Dimethylformamide) High risk of catalyzed hydrolysis.[1][2]Avoid for long-term storage. Prepare fresh solutions.
Ethanol Generally a better choice for short-term storage.A suitable alternative to DMSO for stock solutions.
Aqueous Buffers (Basic pH) Increased solubility, but potential for hydrolysis over time.Prepare fresh and use promptly.
Protic Solvents (e.g., Sulfuric Acid) High stability has been reported in protic environments.[1]Not suitable for most biological experiments but indicates inherent stability in the absence of aprotic solvent catalysis.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.

  • Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -80°C.

Protocol for Preparing Working Solutions in Cell Culture Media
  • Thawing: If using a frozen stock, thaw it quickly at room temperature and place it on ice.

  • Dilution: Serially dilute the stock solution in your cell culture medium to the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: Use the prepared working solutions immediately in your experiments.

Mandatory Visualization

STAT3_Signaling_Pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 (inactive) jak->stat3_inactive phosphorylates stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active dimerizes nucleus Nucleus stat3_active->nucleus translocates to gene_expression Target Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates inhibitor Quinoline Carboxylic Acid Derivatives (Inhibitor) inhibitor->stat3_inactive prevents phosphorylation and dimerization

References

Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic acyl substitution reactions of carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield in Esterification (e.g., Fischer Esterification)

  • Question: My Fischer esterification reaction is giving a very low yield or isn't proceeding to completion. What are the common causes and how can I improve it?

  • Answer: Fischer esterification is a reversible reaction.[1][2][3][4] Low yields are often due to the presence of water, which can push the equilibrium back towards the reactants.[2][3][5][6] To drive the reaction forward, you can:

    • Use an excess of the alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product according to Le Châtelier's principle.[1][3][7] One study showed that increasing the excess of ethanol from 1:1 to 10:1 with acetic acid increased the ester yield from 65% to 97%.[3]

    • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus, which physically separates the water-toluene azeotrope that distills from the reaction mixture.[3] Alternatively, a drying agent can be used.

    • Ensure anhydrous conditions: All reagents and glassware should be thoroughly dried before use.

    • Check your catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is required.[1] Ensure it is fresh and added in the correct amount.

Issue 2: Low Yield in Amide Synthesis from an Acyl Chloride

  • Question: I am synthesizing an amide from an acyl chloride and an amine, but the yield is poor. What could be the problem?

  • Answer: Several factors can lead to low yields in this reaction:

    • Hydrolysis of the acyl chloride: Acyl chlorides are highly reactive and can be hydrolyzed by any moisture present in the reaction, forming the corresponding carboxylic acid.[8] It is crucial to use anhydrous solvents and reagents.

    • Protonation of the amine: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[9] To prevent this, a base such as triethylamine (TEA), pyridine, or aqueous NaOH is typically added to neutralize the HCl.[9][10][11][12]

    • Incomplete conversion of the carboxylic acid to the acyl chloride: If you are preparing the acyl chloride in situ from a carboxylic acid using reagents like thionyl chloride or oxalyl chloride, ensure this conversion is complete before adding the amine. Incomplete conversion can be a source of low yield.[13]

    • Steric hindrance: Bulky groups on either the acyl chloride or the amine can slow down the reaction.[14] In such cases, longer reaction times or heating might be necessary.

Issue 3: Unwanted Side Reactions with Acid Anhydrides

  • Question: I am using an acid anhydride for an acylation reaction, but I am observing the formation of a carboxylic acid byproduct. How can I minimize this?

  • Answer: The formation of a carboxylic acid is an inherent part of the reaction with acid anhydrides, as one equivalent of the carboxylate acts as the leaving group.[15][16] However, if you are observing excessive formation of the carboxylic acid at the expense of your desired product, it is likely due to:

    • Hydrolysis: Acid anhydrides are sensitive to water and will hydrolyze to form two equivalents of the corresponding carboxylic acid.[15][17][18][19] Always use anhydrous conditions.

    • Reaction with alcohol nucleophiles: When using an alcohol as a nucleophile, a carboxylic acid is formed as a byproduct along with the ester.[17] This is expected. To ensure the reaction goes to completion, a base like pyridine is often used to neutralize the carboxylic acid.[17]

Issue 4: Reaction Fails with a Carboxylic Acid as the Starting Material

  • Question: I am trying to react a carboxylic acid directly with a nucleophile (like an amine or alcohol) under neutral or basic conditions, but the reaction is not working. Why?

  • Answer: Direct reaction of a carboxylic acid with a nucleophile under basic or neutral conditions is generally unsuccessful. This is because the carboxylic acid will be deprotonated by the basic nucleophile (like an amine) or even a neutral one to some extent, forming a carboxylate.[20][21] This carboxylate is unreactive towards nucleophilic attack due to the negative charge.[3][20] To facilitate the reaction, the carboxylic acid must first be "activated" by converting it into a more reactive derivative, such as an acyl chloride, acid anhydride, or an active ester.[10] Alternatively, for esterification, the reaction can be carried out under acidic conditions (Fischer esterification).[1][3]

Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues in nucleophilic acyl substitution reactions.

TroubleshootingWorkflow Start Reaction Failed or Low Yield CheckReactivity Is the starting carboxylic acid derivative reactive enough? Start->CheckReactivity CheckConditions Are the reaction conditions appropriate? CheckReactivity->CheckConditions Yes ActivateAcid Activate carboxylic acid (e.g., convert to acyl chloride) CheckReactivity->ActivateAcid No (e.g., Carboxylic Acid) CheckPurity Are the starting materials pure and dry? CheckConditions->CheckPurity Yes UseCatalyst Add appropriate catalyst (acid or base) CheckConditions->UseCatalyst No (e.g., missing catalyst) ModifyConditions Modify conditions (e.g., temperature, time, remove water) CheckConditions->ModifyConditions No (e.g., equilibrium issue) CheckWorkup Is the workup procedure causing product loss? CheckPurity->CheckWorkup Yes PurifyReagents Purify and dry reagents and solvents CheckPurity->PurifyReagents No Success Problem Solved CheckWorkup->Success Yes OptimizeWorkup Optimize workup (e.g., pH adjustment, extraction) CheckWorkup->OptimizeWorkup No ActivateAcid->CheckConditions UseCatalyst->CheckPurity ModifyConditions->CheckPurity PurifyReagents->CheckWorkup OptimizeWorkup->Success

Caption: A flowchart for diagnosing and resolving common problems in nucleophilic acyl substitution reactions.

Quantitative Data

Table 1: Comparison of Yields in Fischer Esterification of Acetic Acid with Ethanol

Molar Ratio (Ethanol:Acetic Acid)CatalystTemperature (°C)Reaction TimeYield (%)Reference
1:1H₂SO₄RefluxEquilibrium65[3]
10:1H₂SO₄RefluxEquilibrium97[3]
100:1H₂SO₄RefluxEquilibrium99[3]

Table 2: Comparison of Catalysts for the Esterification of Vanillic Acid with Ethylene Glycol

CatalystConversion of -COOH groups (%)Intrinsic Viscosity of Polymer (dL/g)Reference
Titanium (IV) butoxide (TBT)80-850.27[22]
Titanium (IV) isopropoxide (TIS)80-850.29[22]
Antimony trioxide (Sb₂O₃)730.25[22]

Experimental Protocols

Protocol 1: Synthesis of an Amide from an Acyl Chloride (General Procedure)

  • To a stirred solution of the acyl chloride (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or Cyrene™) at 0 °C, add triethylamine (1.1 equivalents).[23]

  • Slowly add a solution of the primary or secondary amine (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[10][23] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fischer Esterification of Benzoic Acid with Methanol

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 15 mL of a 1 M solution of benzoic acid in methanol.[24]

  • Carefully add 0.5 mL of concentrated sulfuric acid to the flask.[24]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[24]

  • Allow the reaction to reflux for 30-60 minutes.[24] Monitor the reaction by TLC.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 25 mL of cold water.[24]

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.[24]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (2 x 15 mL).[24]

  • Wash the combined organic layers with 15 mL of saturated sodium chloride (brine) solution.[24]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • The product can be further purified by distillation.

Signaling Pathways and Logical Relationships

Reactivity of Carboxylic Acid Derivatives

The following diagram illustrates the relative reactivity of common carboxylic acid derivatives towards nucleophilic acyl substitution. A more reactive derivative can generally be converted to a less reactive one.

Reactivity AcylChloride Acyl Chloride (Most Reactive) AcidAnhydride Acid Anhydride AcylChloride->AcidAnhydride Ester Ester AcylChloride->Ester Amide Amide (Least Reactive) AcylChloride->Amide AcidAnhydride->Ester AcidAnhydride->Amide Ester->Amide

References

Technical Support Center: Regioselective Metalation of 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the regioselective metalation of 7-chloroquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of C6 and C8 metalated products. How can I improve C8 selectivity?

A1: Achieving high C8 selectivity over C6 is a common challenge. Several factors can be optimized:

  • Choice of Base: Sterically hindered bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or its magnesium and zinc derivatives (TMPMgCl·LiCl, TMP₂Mg·2LiCl), are generally more effective at directing metalation to the C8 position.[1][2][3] Lithium diisopropylamide (LDA) can lead to mixtures or favor C6 metalation under certain conditions.[4][5]

  • Reaction Temperature: Lower temperatures (e.g., -78°C to -70°C) often favor the kinetically controlled product, which may not always be the desired C8 isomer.[4][6][7][8][9][10] Exploring a range of temperatures is recommended to find the optimal conditions for C8 selectivity.

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium base.[11] Tetrahydrofuran (THF) and diethyl ether are commonly used.[11]

  • Directing Groups: While the chloro group at C7 and the quinoline nitrogen direct to C8, the presence of other directing groups can influence the outcome.[12][13][14]

Q2: My metalation reaction with LDA is giving low yields and poor regioselectivity. What could be the issue?

A2: While LDA is a common base, it may not be optimal for the C8 metalation of 7-chloroquinolines.[4][5]

  • Competitive Reactions: LDA can sometimes lead to nucleophilic addition to the quinoline ring, especially at higher temperatures.[11]

  • Anionic Fries Rearrangement: If a directing group like a carbamate is present, an anionic Fries rearrangement can occur, leading to undesired byproducts.[5][11]

  • Alternative Bases: Consider using TMP-based reagents (e.g., TMPMgCl·LiCl) which have shown superior performance for C8 functionalization of quinolines.[2][15][16]

Q3: What is the difference between kinetic and thermodynamic control in the metalation of 7-chloroquinolines?

A3: The concepts of kinetic and thermodynamic control are crucial for understanding the regioselectivity of this reaction.[6][7][8][9][10]

  • Kinetic Product: This is the product that forms the fastest, resulting from the reaction pathway with the lowest activation energy.[6][7][8][9][10] In the case of 7-chloroquinoline metalation, this might be the C6-lithiated species.

  • Thermodynamic Product: This is the most stable product. The C8-lithiated species is often considered the thermodynamically more stable product due to chelation with the quinoline nitrogen.[6][7][8][9][10]

  • Reaction Conditions: Low temperatures and short reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration and favor the formation of the thermodynamic product.[6][7][8][9][10]

Q4: Can I functionalize other positions on the 7-chloroquinoline ring using metalation?

A4: Yes, by carefully choosing the reagents and conditions, other positions can be functionalized.

  • C3-Position: Metalation at the C3 position can be achieved using LDA at -70°C.[1]

  • C2-Position: Using lithium-magnesium or lithium-zinc amide bases can lead to C2 functionalization.[1]

  • Multiple Functionalizations: A combination of Br/Mg exchange reactions and direct metalations with TMP-based reagents allows for the sequential functionalization of multiple positions on the quinoline ring.[2]

Data Presentation: Comparison of Metalating Agents

Metalating AgentTypical Position of MetalationTypical ConditionsYield (%)CommentsReference
LDAC3 or C6/C8 mixture-70°C, THF50-65%Can lead to mixtures and side reactions.[1][4][5][1][4][5]
TMPMgCl·LiClC8-20°C to 0°C, THF80-95%Excellent regioselectivity for C8.[2][16][2][16]
TMP₂Mg·2LiClC80°C, THF~81%A strong base for C8 deprotonation.[2][2]
i-PrMgCl·LiClHalogen-Metal Exchange-78°C, THF~92%Used for Br/Mg exchange, not direct C-H metalation.[2][2]

Experimental Protocols

General Protocol for C8-Magnesiation of 7-Chloroquinoline using TMPMgCl·LiCl

  • Preparation of TMPMgCl·LiCl: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF, add n-BuLi (1.1 equiv., 1.6 M in hexanes) dropwise at 0°C. Stir the resulting solution for 15 minutes. In a separate flask, add MgCl₂ (1.1 equiv.) and LiCl (1.1 equiv.) and dry under vacuum with heating. After cooling to room temperature, add anhydrous THF, followed by the dropwise addition of the freshly prepared LiTMP solution at 0°C. Stir for 1 hour to obtain a solution of TMPMgCl·LiCl.

  • Metalation: To a solution of 7-chloroquinoline (1.0 equiv.) in anhydrous THF, add the freshly prepared TMPMgCl·LiCl solution (1.1 equiv.) dropwise at -20°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 2 hours. The progress of the metalation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR or GC-MS.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, iodine) (1.2 equiv.) dropwise at -20°C.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Directed_Ortho_Metalation cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation cluster_2 Step 3: Electrophilic Quench 7-Chloroquinoline 7-Chloroquinoline Intermediate_1 Coordinated Complex 7-Chloroquinoline->Intermediate_1 Coordination of quinoline N and Cl to metal center Base R-Li/Mg Base->Intermediate_1 Intermediate_2 C8-Lithiated/Magnesiated Intermediate Intermediate_1->Intermediate_2 Proton abstraction at C8 Product C8-Functionalized 7-Chloroquinoline Intermediate_2->Product Electrophile E+ Electrophile->Product

Caption: Directed ortho-metalation workflow for 7-chloroquinolines.

Regioselectivity_Factors cluster_factors Influencing Factors 7-Chloroquinoline 7-Chloroquinoline Metalation Metalation 7-Chloroquinoline->Metalation C8_Product C8-Metalation (Thermodynamic) Metalation->C8_Product Higher Temp, Sterically Hindered Base (e.g., TMPMgCl·LiCl) C6_Product C6-Metalation (Kinetic) Metalation->C6_Product Lower Temp, Less Hindered Base (e.g., LDA) Base Base (LDA vs. TMP) Temperature Temperature (Kinetic vs. Thermodynamic Control) Solvent Solvent (e.g., THF)

Caption: Factors influencing regioselectivity in the metalation of 7-chloroquinoline.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving quinoline scaffolds. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guides & FAQs

This section is organized by the type of issue encountered during the experiment.

Category 1: Reaction Initiation and Catalyst Activity

Question 1: My reaction is not starting, or I am observing very low conversion of my haloquinoline starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Failure to initiate a palladium-catalyzed cross-coupling reaction with a quinoline substrate is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary suspect is the nitrogen atom of the quinoline ring, which can act as a ligand and poison the palladium catalyst.[1][2] Here is a step-by-step guide to troubleshoot this problem:

  • Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.

    • Solution: Employ bulky phosphine ligands. These ligands sterically shield the palladium center, preventing the coordination of the quinoline nitrogen.[3] Ligands such as XPhos, SPhos, or RuPhos are often effective.[4]

  • Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5][6] Alternatively, ensure your reaction conditions are conducive to the reduction of the Pd(II) pre-catalyst. The choice of base and solvent can influence this step.

  • Poor Quality of Reagents or Solvents: Impurities in reagents or solvents, particularly water or oxygen in anhydrous reactions, can deactivate the catalyst.

    • Solution: Use freshly distilled and degassed solvents. Ensure your haloquinoline, boronic acid/ester, amine, or alkene are of high purity. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[7]

  • Suboptimal Base: The choice and quality of the base are critical for the catalytic cycle, particularly for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4][8]

    • Solution: Screen different bases. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[4][9] Ensure the base is finely powdered and dry.

Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity. This is a common mode of catalyst deactivation.

  • Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the phosphine ligand and subsequent agglomeration of palladium atoms.

    • Solution: Increase the ligand-to-palladium ratio. Using a slight excess of the phosphine ligand can help to stabilize the catalytic species in solution. However, be aware that a very high ligand-to-palladium ratio can sometimes inhibit the reaction.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: Try running the reaction at a lower temperature. While this may decrease the reaction rate, it can improve catalyst stability and overall yield.

  • Inappropriate Ligand Choice: The chosen ligand may not be providing sufficient stabilization to the palladium center throughout the catalytic cycle.

    • Solution: Switch to a more robust ligand. Bidentate ligands like dppf or Xantphos can sometimes offer better catalyst stability compared to monodentate ligands.[8] For quinoline substrates, bulky biaryl phosphine ligands are generally recommended.

Category 2: Low Yields and Side Reactions

Question 3: My reaction is working, but I am consistently getting low yields of the desired cross-coupled quinoline product. How can I optimize the reaction for better yield?

Answer:

Low yields can be attributed to a variety of factors, including incomplete conversion, catalyst deactivation over the course of the reaction, or the formation of side products.

  • Suboptimal Reaction Parameters: The choice of ligand, base, solvent, and temperature all play a crucial role in the efficiency of the reaction.

    • Solution: A systematic optimization of reaction conditions is recommended. Screen a panel of ligands, bases, and solvents. See the data tables below for guidance on how these parameters can affect the yield. Microwave heating can sometimes improve yields and reduce reaction times.[6]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the product. Common side reactions include:

    • Protodeboronation (Suzuki-Miyaura): The boronic acid can be cleaved by residual water or base before it undergoes transmetalation.

    • Homocoupling: The boronic acid (in Suzuki-Miyaura) or the haloquinoline can couple with themselves.

    • Hydrodehalogenation: The haloquinoline can be reduced to the corresponding quinoline.

    • Solution: To minimize protodeboronation, use anhydrous conditions and a non-aqueous base if possible. To reduce homocoupling, ensure a slow addition of the boronic acid or use a slightly substoichiometric amount. Hydrodehalogenation can be suppressed by using a well-defined catalyst system and avoiding excessively high temperatures.

Question 4: I am observing significant amounts of homocoupled biaryl or homocoupled quinoline byproducts in my Suzuki-Miyaura reaction. What can I do to minimize these?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings.

  • Oxygen Contamination: Traces of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling.

    • Solution: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium pre-catalysts and ligands is advisable.

  • Reaction Conditions: The reaction temperature and the rate of addition of the boronic acid can affect the relative rates of cross-coupling and homocoupling.

    • Solution: Try lowering the reaction temperature. Adding the boronic acid solution slowly over a period of time can also help to maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring the homocoupling reaction.

II. Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of palladium-catalyzed cross-coupling reactions of quinolines.

Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 4,6-dibromo-2-(trifluoromethyl)quinoline with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventYield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄ (2.6)Toluene56
2Pd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (2.6)Toluene78
3Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃ (2.6)Toluene50
4Pd(OAc)₂ (5)PCy₃ (10)K₃PO₄ (2.6)1,4-Dioxane46

Data adapted from a study on the functionalization of dihalogenated quinolines.[10]

Table 2: Optimization of Buchwald-Hartwig Amination of Chlorobenzene with Aniline (Model for Haloquinoline Amination)

EntryCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
10.1t-BuONa8085
20.07t-BuONa8092
30.05t-BuONa8088
40.07K₂CO₃8065
50.07Cs₂CO₃8072
60.07t-BuONa10090
70.07t-BuONa7085

Data from a study on Buchwald-Hartwig amination, providing insights into base and temperature effects.[11][12]

Table 3: Effect of Temperature and Base on the Heck Reaction of Iodobenzene with Styrene (Model for Haloquinoline Alkenylation)

EntryBaseTemperature (°C)Conversion (%)Yield of Stilbene (%)
1KOAc623 K (350 °C)--
2KOAc650 K (377 °C)>95~80
3KOAc673 K (400 °C)~90~70
4K₂CO₃650 K (377 °C)~90~65
5NaOH650 K (377 °C)~80~20

Data adapted from a study on the Heck reaction, illustrating the impact of temperature and base strength.[13][14]

III. Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of a Haloquinoline

To an oven-dried Schlenk tube is added the haloquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if separate) are then added under a positive flow of argon. Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5][7][15]

General Experimental Protocol for Buchwald-Hartwig Amination of a Haloquinoline

An oven-dried Schlenk tube is charged with the haloquinoline (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.). The tube is sealed, evacuated, and backfilled with argon. The amine (1.1-1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[4][6][8][9]

General Experimental Protocol for the Heck Reaction of a Haloquinoline

To a flask are added the haloquinoline (1.0 mmol, 1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.10 equiv.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.). The flask is flushed with an inert gas, and a suitable solvent (e.g., DMF, acetonitrile, or toluene, 5 mL) is added. The mixture is heated to the reaction temperature (typically 80-140 °C) and stirred for the required time. After completion, the mixture is cooled, filtered to remove any inorganic salts, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water, and purified by column chromatography.[16][17][18][19]

IV. Mandatory Visualizations

The following diagrams illustrate a logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions of quinolines.

Troubleshooting_Workflow Start Reaction Start Issue Low or No Conversion? Start->Issue CheckCatalyst Check Catalyst System: - Catalyst Source (Pd(0) vs Pd(II)) - Ligand Choice (Bulky Phosphines) - Catalyst Loading Issue->CheckCatalyst Yes LowYield Low Yield? Issue->LowYield No CheckReagents Check Reagents & Conditions: - Purity of Starting Materials - Anhydrous/Degassed Solvents? - Base Choice and Quality - Temperature CheckCatalyst->CheckReagents Optimize Systematically Optimize Conditions: - Screen Ligands, Bases, Solvents - Adjust Temperature - Modify Reagent Stoichiometry CheckReagents->Optimize SideReactions Analyze for Side Reactions: - Homocoupling - Protodeboronation - Hydrodehalogenation LowYield->SideReactions Yes LowYield->Optimize No SideReactions->Optimize Success Reaction Successful Optimize->Success

Caption: A workflow for troubleshooting low or no conversion in quinoline cross-coupling reactions.

Optimization_Logic cluster_Initial_Screen Initial Parameter Screen cluster_Refinement Condition Refinement Ligand Ligand Screening (e.g., XPhos, SPhos, RuPhos) Base Base Screening (e.g., K2CO3, Cs2CO3, NaOtBu) Ligand->Base Solvent Solvent Screening (e.g., Toluene, Dioxane, DMF) Base->Solvent Analysis Analyze Yield and Purity Solvent->Analysis Temperature Temperature Optimization (e.g., 80°C, 100°C, 120°C) Concentration Concentration Adjustment Temperature->Concentration Final Optimized Protocol Concentration->Final Analysis->Temperature If yield < desired

Caption: A logical relationship diagram for optimizing reaction conditions for quinoline cross-coupling.

References

Technical Support Center: Enhancing Electrophile Reactivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the reactivity of electrophiles in various quinoline synthesis methodologies.

Troubleshooting Guides

This section provides solutions to common problems encountered during quinoline synthesis, with a focus on issues related to electrophile reactivity.

Issue 1: Low or no product yield in Friedländer Synthesis.

  • Possible Cause: Poor reactivity of the carbonyl electrophile (ketone or aldehyde).

  • Troubleshooting Steps:

    • Catalyst Addition/Optimization: The Friedländer synthesis is often catalyzed by acids or bases.[1][2][3]

      • Acid Catalysis: Introduce a Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., tin tetrachloride, scandium(III) triflate) to protonate the carbonyl group, thereby increasing its electrophilicity.[2][4] Molecular iodine can also serve as an efficient catalyst.[5]

      • Base Catalysis: A base can deprotonate the α-methylene group of the ketone, facilitating the initial aldol condensation.[3]

      • Solid Acid Catalysts: Consider using reusable solid acid catalysts like Nafion NR50, especially under microwave conditions for an environmentally friendly approach.[6]

    • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents are often suitable for acidic conditions.[3]

    • Temperature Adjustment: Increasing the reaction temperature can often overcome activation energy barriers, but be cautious of potential side reactions.[3] Traditional methods often require high temperatures.[3]

Issue 2: Violent and difficult-to-control reaction in Skraup Synthesis.

  • Possible Cause: The reaction is inherently exothermic, particularly the dehydration of glycerol to the highly reactive electrophile, acrolein.[7][8][9]

  • Troubleshooting Steps:

    • Moderating Agents: Add ferrous sulfate or boric acid to make the reaction less violent.

    • Gradual Addition of Reagents: Instead of mixing all reactants at once, add the sulfuric acid or the aniline-glycerol mixture portion-wise to control the rate of heat generation.

    • Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath) to dissipate the heat generated.

Issue 3: Poor regioselectivity in Doebner-von Miller and Combes Syntheses.

  • Possible Cause: When using unsymmetrical ketones or substituted anilines, multiple cyclization pathways are possible, leading to a mixture of regioisomers.[7]

  • Troubleshooting Steps:

    • Steric Hindrance: In the Combes synthesis, the steric bulk of substituents on the aniline and the β-diketone can direct the cyclization.[10][11] Larger groups tend to favor the formation of the less sterically hindered product.

    • Electronic Effects: The electronic properties of substituents on the aniline ring influence the nucleophilicity of the ortho-positions, thereby directing the electrophilic aromatic substitution step.[10]

    • Catalyst Choice: The choice of acid catalyst can sometimes influence the regiochemical outcome. Experiment with different Brønsted or Lewis acids.

Frequently Asked Questions (FAQs)

Q1: How can I activate the carbonyl group in the Friedländer synthesis to improve my yield?

A1: Activation of the carbonyl electrophile is crucial for a successful Friedländer synthesis. The most common method is through the use of catalysts. Acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, or various Lewis acids, protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enamine intermediate.[2][3][5] Alternatively, base catalysis can be employed to facilitate the initial condensation step.[3] Recent advancements also include the use of nanocatalysts and ionic liquids to promote the reaction under milder conditions.[1][12]

Q2: What is the role of the oxidizing agent in the Skraup synthesis, and how does it relate to the electrophile?

A2: In the Skraup synthesis, glycerol is first dehydrated by sulfuric acid to form acrolein, which is the key α,β-unsaturated electrophile.[9][13][14] This electrophile then undergoes a conjugate addition with aniline. The resulting intermediate cyclizes and is subsequently oxidized to form the aromatic quinoline ring. The oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is essential for this final aromatization step.[13][14] Without it, a non-aromatic dihydroquinoline would be the final product.

Q3: Can I use α,β-unsaturated aldehydes or ketones directly in the Doebner-von Miller reaction?

A3: Yes, the Doebner-von Miller reaction is the reaction of an aniline with α,β-unsaturated carbonyl compounds to form quinolines.[4] In many procedures, the α,β-unsaturated carbonyl is generated in situ from the aldol condensation of two carbonyl compounds.[4] Using the pre-formed α,β-unsaturated electrophile directly is a valid and often-used approach. The reaction is typically catalyzed by Brønsted or Lewis acids.[4]

Q4: In the Combes synthesis, what is the rate-determining step and how does it involve an electrophile?

A4: The rate-determining step in the Combes quinoline synthesis is the acid-catalyzed annulation (ring closure) of the enamine intermediate.[10] This step is an intramolecular electrophilic aromatic substitution, where the protonated enamine acts as an electrophile and attacks the electron-rich aromatic ring of the aniline moiety.[10][11] The reactivity is therefore dependent on the electrophilicity of the enamine and the nucleophilicity of the aniline ring.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on quinoline synthesis, highlighting conditions that enhance electrophile reactivity.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluene sulphonic acid 2-aminoaryl ketones + carbonyl compoundsSolvent-free (Microwave)-0.08-0.17High[5]
Molecular Iodine 2-aminoaryl ketones + carbonyl compounds---High[5][15]
Nafion NR50 2-aminoaryl ketones + α-methylene carbonylsEthanol (Microwave)--Good to Excellent[6]
Neodymium(III) Nitrate Hexahydrate o-amino aldehydes/ketones + carbonyls---High[15]
Silica Nanoparticles 2-aminoaryl ketones + carbonyl compounds- (Microwave)100-up to 93[1]

Table 2: Conditions for Electrophilic Cyclization in Quinoline Synthesis

ElectrophileSubstrateBase/CatalystSolventTemperature (°C)Yield (%)Reference
ICl N-(2-alkynyl)anilinesNaHCO₃MeCNRoom TempGood[16]
I₂ N-(2-alkynyl)anilines---Moderate to Good[16]
Br₂ N-(2-alkynyl)anilines---Moderate to Good[16]
PhSeBr N-(2-alkynyl)anilinesNaHCO₃--74[16]
Hg(OTf)₂ N-(2-alkynyl)anilines---Moderate to Good[16]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Quinoline Synthesis

This protocol is adapted from studies demonstrating the high efficiency of molecular iodine as a catalyst.[5][15]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol) and the α-methylene carbonyl compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%).

  • Reaction Conditions: Heat the mixture at an appropriate temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Electrophilic Cyclization of N-(2-Alkynyl)anilines using ICl

This protocol is based on the method for synthesizing 3-haloquinolines.[16]

  • Reactant Preparation: To a solution of the N-(2-alkynyl)aniline (0.30 mmol) in acetonitrile (MeCN) (3 mL), add sodium bicarbonate (NaHCO₃) (2 equivalents).

  • Electrophile Addition: Add a solution of iodine monochloride (ICl) (2 equivalents) in MeCN dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Friedlander_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Electrophile Activation & Cyclization cluster_step3 Step 3: Dehydration & Aromatization A 2-Aminoaryl Ketone C Enamine Intermediate A->C Condensation B Ketone B->C G Cyclized Intermediate C->G Intramolecular Attack D Carbonyl Group F Activated Electrophile D->F Protonation E Acid Catalyst (H+) H Quinoline Product G->H - H2O

Caption: Mechanism of Acid-Catalyzed Friedländer Synthesis.

Skraup_Workflow A Glycerol C Acrolein (Electrophile) A->C Dehydration B H2SO4 (conc.) E Conjugate Addition Product C->E D Aniline D->E 1,4-Addition F Cyclized Dihydroquinoline E->F Acid-catalyzed Cyclization H Quinoline F->H Oxidation G Oxidizing Agent (e.g., Nitrobenzene)

Caption: Key Steps in the Skraup Quinoline Synthesis.

References

Technical Support Center: Carboxylic Acid Derivative Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving carboxylic acid derivatives by effectively managing chemical equilibrium.

Frequently Asked Questions (FAQs) - General Principles

Q1: What is the fundamental principle for adjusting equilibrium in carboxylic acid derivative reactions?

A1: The primary principle is Le Châtelier's Principle, which states that if a change of condition (like concentration, temperature, or pressure) is applied to a system in equilibrium, the system will shift in a direction that counteracts the change to establish a new equilibrium. In the context of synthesizing esters, amides, or anhydrides, this means we can manipulate reaction conditions to favor the formation of the desired product.[1][2]

Q2: What are the most common strategies to shift the equilibrium towards the product side?

A2: There are two main strategies derived from Le Châtelier's Principle:

  • Increasing Reactant Concentration: Using a large excess of one of the starting materials (often the less expensive one) will push the reaction forward to consume the excess reactant and produce more product.[2][3][4]

  • Removing a Product: Continuously removing one of the products as it forms prevents the reverse reaction from occurring, thus driving the equilibrium towards the product side.[2][3][5] For many of these reactions, the byproduct is water, which can be removed physically or chemically.[3][6]

Troubleshooting Guide: Esterification (Fischer Esterification)

Q1: My Fischer esterification reaction is giving a very low yield. How can I improve it?

A1: Low yields in Fischer esterification are common because the reaction is reversible and often has an equilibrium constant close to 1.[2][6] To improve the yield, you must shift the equilibrium to favor the ester. You can achieve this by:

  • Using an excess of the alcohol: Since alcohols are often inexpensive and can serve as the solvent, using them in large excess is a cost-effective way to drive the reaction forward.[3][4][7]

  • Removing water as it forms: This is a highly effective method to prevent the reverse reaction (ester hydrolysis).[3][5][6] This can be done using a Dean-Stark apparatus, which physically separates water via azeotropic distillation, or by using a dehydrating agent like molecular sieves.[3][5][8] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[8]

Q2: What is a Dean-Stark apparatus and how does it work to improve ester yield?

A2: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[9] It is used in combination with a reflux condenser.[10] In esterification, a solvent that forms an azeotrope (a mixture with a constant boiling point) with water, such as toluene, is used.[3] This azeotrope boils and the vapor enters the condenser. Upon cooling, the condensed liquid drops into the Dean-Stark trap. Since water is immiscible with and denser than toluene, it sinks to the bottom of the graduated trap, where it can be collected and removed.[3] The toluene overflows and returns to the reaction flask. By continuously removing the water, the equilibrium is shifted in favor of ester formation.[3][9]

Q3: The reaction is proceeding too slowly. What can I do to increase the reaction rate?

A3: To increase the rate of reaction:

  • Increase the temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy and speeds up the reaction.[8][11]

  • Use an acid catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are essential catalysts.[3][5] They work by protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon much more electrophilic and susceptible to attack by the alcohol.[5][12]

Data Presentation: Effect of Reactant Ratio on Ester Yield

The table below illustrates how using an excess of a reactant (in this case, ethanol) can significantly shift the equilibrium and increase the product yield in a typical Fischer esterification reaction.

Molar Ratio (Acetic Acid:Ethanol)Ester Yield at Equilibrium
1:1~65%[3]
1:10~97%[3]
1:100~99%[3]

Troubleshooting Guide: Amide & Acid Anhydride Synthesis

Q1: I am trying to synthesize an amide directly from a carboxylic acid and an amine, but the yield is poor. Why is this happening and what is the solution?

A1: The direct reaction is often inefficient because carboxylic acids are acidic and amines are basic. They undergo a rapid acid-base reaction to form a stable ammonium carboxylate salt, which does not readily proceed to the amide without strong heating.[13][14] To overcome this, you should first "activate" the carboxylic acid by converting it to a more reactive derivative, such as:

  • An Acyl Chloride: This is the most common method. The acyl chloride is highly reactive and readily reacts with a primary or secondary amine to form the amide. A base (like pyridine or a tertiary amine) is typically added to neutralize the HCl byproduct, which drives the reaction to completion.[13]

  • An Acid Anhydride: Anhydrides also react with amines to form amides. Similar to the acyl chloride method, a base is required to drive the equilibrium.[13]

Q2: How can I drive the formation of an acid anhydride from a carboxylic acid?

A2: The formation of an acid anhydride from two carboxylic acid molecules involves the removal of a molecule of water.[15][16] Because this is an unfavorable equilibrium, it requires forcing conditions:

  • Strong Heating: Extremely high temperatures (e.g., 800°C) can be used to drive off water and form the anhydride.[17][18]

  • Powerful Dehydrating Agents: A more practical laboratory method is to use a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[15][19] P₂O₅ is highly effective because it reacts readily and irreversibly with the water produced.[20]

Data Presentation: Relative Reactivity of Carboxylic Acid Derivatives

The ease of interconversion depends on the reactivity of the derivative, which is related to the stability of the leaving group. More reactive derivatives can be converted to less reactive ones.

Carboxylic Acid DerivativeLeaving GrouppKa of Conjugate Acid (HY)Reactivity
Acyl Chloride Cl⁻-7Highest
Acid Anhydride RCOO⁻~4.8High
Ester RO⁻~16Moderate
Amide R₂N⁻~38Low

Table adapted from general organic chemistry principles.

Visualizations

Logical Workflow for Shifting Equilibrium

LeChatelier_Logic Start Reaction at Equilibrium A + B <=> C + D Goal Increase Yield of Products (C + D) Start->Goal Strategy1 Add Excess Reactant (Increase [A] or [B]) Goal->Strategy1 How? Strategy2 Remove Product (Decrease [C] or [D]) Goal->Strategy2 How? Result Equilibrium Shifts Right (Towards Products) Strategy1->Result Outcome Strategy2->Result Outcome

Caption: Applying Le Châtelier's Principle to maximize product yield.

Experimental Workflow: Fischer Esterification with Dean-Stark Trap

DeanStark_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Separation cluster_completion Workup A 1. Combine Carboxylic Acid, Excess Alcohol, Toluene, & Acid Catalyst in Flask B 2. Assemble Dean-Stark Apparatus & Condenser A->B C 3. Heat Mixture to Reflux B->C D 4. Water-Toluene Azeotrope Vaporizes & Condenses C->D E 5. Water Separates in Dean-Stark Trap D->E F 6. Monitor Reaction (e.g., by TLC) E->F G 7. Cool, Quench, & Extract Ester Product F->G

Caption: Workflow for removing water via azeotropic distillation.

Interconversion of Carboxylic Acid Derivatives

Reactivity_Pyramid node_chloride Acyl Chloride (Most Reactive) node_anhydride Acid Anhydride node_chloride->node_anhydride + RCOO⁻ node_ester Ester node_chloride->node_ester + R'OH node_amide Amide (Least Reactive) node_chloride->node_amide + R'₂NH node_anhydride->node_ester + R'OH node_anhydride->node_amide + R'₂NH node_ester->node_amide + R'₂NH (requires heat)

Caption: Reactivity hierarchy and common interconversions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isopentyl Acetate (Banana Oil) via Fischer Esterification

This protocol details the synthesis of an ester using an excess of one reactant and an acid catalyst, followed by purification.

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Setup: To a dry 100 mL round-bottom flask, add 15.0 mL of isopentyl alcohol and 20.0 mL of glacial acetic acid.

  • Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated H₂SO₄ to the mixture while swirling.

  • Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture under reflux for 1 hour using a heating mantle.[4]

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the mixture with 50 mL of cold water to remove the bulk of the excess acetic acid and sulfuric acid.

    • Carefully wash with 25 mL portions of 5% sodium bicarbonate solution until CO₂ evolution ceases. This neutralizes any remaining acid. Vent the separatory funnel frequently.

    • Wash with 25 mL of saturated NaCl solution (brine) to aid in separating the organic and aqueous layers.

  • Drying: Drain the organic layer (top layer) into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Isolation: Decant or filter the dried liquid into a distillation apparatus and perform a simple distillation to purify the isopentyl acetate product.

Protocol 2: Synthesis of an Amide from an Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the formation of N-benzylaniline from benzoyl chloride and benzylamine.

Materials:

  • Benzylamine

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Erlenmeyer flask, separatory funnel, standard glassware

Procedure:

  • Reactant Setup: In a 125 mL Erlenmeyer flask, dissolve 2.0 mL of benzylamine in 25 mL of 10% NaOH solution.

  • Acyl Chloride Addition: While vigorously stirring the solution, add 2.5 mL of benzoyl chloride dropwise over approximately 10 minutes. A white solid should precipitate.[13]

  • Reaction Completion: Continue stirring for an additional 10-15 minutes to ensure the reaction is complete.

  • Isolation:

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-benzylaniline. The base (NaOH) is crucial as it neutralizes the HCl byproduct, preventing it from protonating the amine starting material and driving the reaction to completion.[13]

References

Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your acid chloride reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Issue 1: Low yield of desired ester/amide with significant carboxylic acid byproduct detected.

Possible Cause Solution
Presence of water in reagents or solvent. Acid chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.[1][2] Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.
Inadequate neutralization of HCl byproduct. The HCl generated can protonate the alcohol or amine nucleophile, reducing its nucleophilicity. For reactions with alcohols or amines, add a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl.[3][4]
Atmospheric moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from moisture in the air.

Issue 2: Formation of an anhydride byproduct.

Possible Cause Solution
Presence of unreacted carboxylic acid. If the starting material for the acid chloride synthesis (the carboxylic acid) is not fully consumed, it can react with the acid chloride product to form an anhydride.[5] Ensure the chlorination reaction goes to completion.
Hydrolysis of the acid chloride. If some of the acid chloride hydrolyzes to the carboxylic acid due to trace moisture, this can then react with the remaining acid chloride.
Purification of the acid chloride. Purify the crude acid chloride by fractional distillation to remove any residual carboxylic acid before using it in the subsequent reaction.[6][7][8][9][10][11]

Issue 3: Formation of an ammonium salt precipitate and low amide yield.

Possible Cause Solution
Insufficient amine. The reaction of an acid chloride with a primary or secondary amine produces one equivalent of HCl, which reacts with the amine to form an unreactive ammonium salt.[9][12][13]
Use of a stoichiometric amount of amine. To neutralize the HCl byproduct and ensure the amine remains available as a nucleophile, use at least two equivalents of the amine. Alternatively, use one equivalent of the desired amine and one equivalent of a non-nucleophilic tertiary amine like triethylamine or pyridine.[4][13][14]

Issue 4: Formation of ketene dimers or other unexpected byproducts when using a bulky base.

Possible Cause Solution
Deprotonation at the α-carbon. For acid chlorides with α-protons, a strong, non-nucleophilic base (like triethylamine) can remove a proton, leading to the formation of a highly reactive ketene intermediate.[15][16] Ketenes can then dimerize or react with other species in the mixture.[15]
Reaction conditions. To suppress ketene formation, consider using a less hindered base, such as pyridine. Alternatively, add the acid chloride slowly to the reaction mixture at a low temperature to keep the concentration of the ketene intermediate low.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in acid chloride reactions and how can I avoid it?

A1: The most common byproduct is the corresponding carboxylic acid, formed by the hydrolysis of the acid chloride with water.[1] To avoid this, it is crucial to work under anhydrous conditions. This includes using oven- or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere of nitrogen or argon.

Q2: I am performing an amidation reaction. Should I use two equivalents of my amine or one equivalent with another base?

A2: The choice depends on the availability and cost of your amine. Using two equivalents of the amine is a common and effective method, where one equivalent acts as the nucleophile and the second acts as a base to neutralize the HCl byproduct.[9][13] If your amine is precious or expensive, it is more economical to use one equivalent of your amine and one equivalent of an inexpensive, non-nucleophilic base like triethylamine or pyridine.[4]

Q3: What are Schotten-Baumann conditions and when should I use them?

A3: Schotten-Baumann conditions refer to the use of a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like sodium hydroxide), for the acylation of amines or alcohols.[3][17][18] The base in the aqueous phase neutralizes the HCl byproduct, preventing it from protonating the nucleophile and driving the reaction to completion.[1][12][18] These conditions are particularly useful for minimizing hydrolysis of the acid chloride, as the acid chloride remains primarily in the organic phase while the base is in the aqueous phase.[18]

Q4: How can I purify my acid chloride before use?

A4: The most common method for purifying liquid acid chlorides is fractional distillation.[6][7][8][9][10][11] This is effective at removing less volatile impurities like the parent carboxylic acid and more volatile impurities. For solid acid chlorides, recrystallization from a non-reactive, anhydrous solvent is a suitable method.[8]

Q5: Which chlorinating agent is best for preparing my acid chloride?

A5: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most commonly used and effective reagents.[19][20][21] Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture.[9][20] Oxalyl chloride is also very effective and produces gaseous byproducts (CO, CO₂, and HCl); it is sometimes considered milder and more selective than thionyl chloride.[19][21]

Data Presentation

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

Chlorinating AgentReaction ConditionsYield (%)Reference(s)
Phosphorus PentachlorideNeat, gentle warming~90[7]
Thionyl ChlorideNeat or with a catalyst (e.g., DMF)High[8]
Oxalyl ChlorideWith sodium benzoate in benzene, gentle heating97[7]
BenzotrichlorideWith FeCl₃ catalyst at 150-160°C~90[22]

Table 2: Yields of Amides from Acid Chlorides and Amines in Cyrene™

Acid ChlorideAmineWork-up/PurificationYield (%)Reference(s)
4-Fluorobenzoyl chloridePyrrolidineAqueous work-up; column chromatography91[23]
4-Fluorobenzoyl chloridePyrrolidineDirect chromatography75[23]
4-Fluorobenzoyl chlorideAnilinePrecipitation72[23]
4-Fluorobenzoyl chlorideBenzylaminePrecipitation81[23]
3,5-Dimethoxybenzoyl chlorideAnilinePrecipitation92[23]
3,5-Dimethoxybenzoyl chlorideBenzylaminePrecipitation94[23]

Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Benzoylation of Aniline

  • In a 100 mL Erlenmeyer flask, combine 2.5 mL (2.6 g) of aniline and 25 mL of 10% aqueous sodium hydroxide solution.

  • While vigorously shaking the flask, add 3.5 mL (4.3 g) of benzoyl chloride dropwise. Shake for 1 minute after each addition.

  • After the complete addition of benzoyl chloride, stopper the flask and shake vigorously for 15 minutes.

  • The product, benzanilide, should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis of an Acid Chloride using Oxalyl Chloride under Anhydrous Conditions

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • To the flask, add the carboxylic acid (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM).

  • Add oxalyl chloride (1.3 equivalents) dropwise via a syringe through a septum.[24]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).[24]

  • Stir the reaction mixture at room temperature for 1.5 hours.[24]

  • Remove the solvent and excess oxalyl chloride by rotary evaporation.[24]

  • The crude acid chloride can then be used directly in the next step or purified by distillation.

Protocol 3: Fractional Distillation of Benzoyl Chloride

  • Set up a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., packed with glass helices), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the distilling flask with the crude benzoyl chloride.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of benzoyl chloride (197 °C at atmospheric pressure). For purification under reduced pressure, a fraction at 90-120 °C is collected at 20-50 mmHg.[8]

  • It is recommended to wash a solution of crude benzoyl chloride in benzene with cold 5% sodium bicarbonate solution, dry the organic layer, and then distill.[6][25]

Visualizations

Hydrolysis_Byproduct cluster_conditions Conditions AcidChloride Acid Chloride (R-COCl) CarboxylicAcid Carboxylic Acid (R-COOH) (Byproduct) AcidChloride->CarboxylicAcid Hydrolysis Water Water (H₂O) Trace moisture in reagents/solvents Trace moisture in reagents/solvents Atmospheric humidity Atmospheric humidity

Caption: Formation of carboxylic acid byproduct via hydrolysis.

Amidation_Byproduct AcidChloride Acid Chloride (R-COCl) Amide Amide (R-CONH-R') (Desired Product) AcidChloride->Amide Amine Amine (R'-NH₂) (1 equivalent) Amine->Amide HCl HCl AmmoniumSalt Ammonium Salt (R'-NH₃⁺Cl⁻) (Byproduct) HCl->AmmoniumSalt Amine2 Amine (R'-NH₂) (Excess) Amine2->AmmoniumSalt

Caption: Formation of ammonium salt byproduct in amidation.

Anhydrous_Setup Experimental Workflow: Reaction Under Inert Atmosphere cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Flame-dry glassware under vacuum or oven-dry. B Assemble reaction apparatus (flask, condenser, etc.) while hot. A->B C Cool to room temperature under a stream of inert gas (N₂ or Ar). B->C D Add anhydrous solvents and reagents via syringe through a septum. C->D E Maintain a positive pressure of inert gas throughout the reaction. D->E F Monitor reaction progress (e.g., by TLC). E->F G Quench the reaction with appropriate reagent. F->G H Perform extraction and purification. G->H

Caption: Workflow for setting up an anhydrous reaction.

References

Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 7-chloroquinoline-4-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

I. Synthesis Pathway Overview

The primary and most direct route for the synthesis of this compound is the Pfitzinger reaction. This method involves the condensation of 5-chloroisatin with a suitable carbonyl compound containing an α-methylene group, in the presence of a base. The reaction proceeds through the opening of the isatin ring followed by cyclization and dehydration to form the quinoline ring system.

A common variation involves the reaction of 5-chloroisatin with pyruvic acid, which can lead to the formation of 7-chloroquinoline-2,4-dicarboxylic acid. Subsequent selective decarboxylation at the 2-position yields the desired this compound.

Synthesis_Pathway cluster_Pfitzinger Pfitzinger Reaction cluster_Decarboxylation Decarboxylation 5-Chloroisatin 5-Chloroisatin Intermediate 7-Chloroquinoline-2,4-dicarboxylic acid 5-Chloroisatin->Intermediate + Pyruvic Acid, Base Pyruvic_Acid Pyruvic_Acid Final_Product This compound Intermediate->Final_Product Heat

Caption: Synthesis of this compound via the Pfitzinger reaction.

II. Experimental Protocols

Protocol 1: Two-Step Synthesis via Pfitzinger Reaction with Pyruvic Acid

This protocol details the synthesis of this compound from 5-chloroisatin and pyruvic acid, proceeding through a dicarboxylic acid intermediate.

Step 1: Synthesis of 7-Chloroquinoline-2,4-dicarboxylic acid

  • Reagents and Setup:

    • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of potassium hydroxide (or sodium hydroxide) in ethanol and water.

    • Add 5-chloroisatin to the basic solution.

  • Reaction:

    • Heat the mixture to reflux for 1-2 hours to ensure complete opening of the isatin ring.

    • Cool the reaction mixture slightly and add pyruvic acid dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain crude 7-chloroquinoline-2,4-dicarboxylic acid.

Step 2: Decarboxylation to this compound

  • Reagents and Setup:

    • Place the dried 7-chloroquinoline-2,4-dicarboxylic acid in a suitable high-boiling point solvent such as nitrobenzene in a reaction vessel equipped for high-temperature reactions.

  • Reaction:

    • Heat the mixture to 200-210 °C. Gas evolution (CO2) should be observed.

    • Maintain this temperature for 45-60 minutes until the gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solid impurities.

    • The filtrate can be treated with a sodium hydroxide solution to form the sodium salt of the carboxylic acid, which can then be extracted.

    • The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the final product.

    • Filter the precipitate, wash with water, and dry under vacuum.

III. Troubleshooting Guide

This guide addresses potential issues that may arise during the scale-up of the synthesis.

Issue Potential Cause Recommended Solution
Low yield of 7-chloroquinoline-2,4-dicarboxylic acid Incomplete hydrolysis of 5-chloroisatin.Increase the initial reflux time with the base before adding pyruvic acid. Ensure the strength of the base is adequate.
Incomplete reaction with pyruvic acid.Extend the reflux time after the addition of pyruvic acid. Monitor the reaction by TLC until the starting material is consumed.
Product loss during work-up.Ensure the pH is sufficiently low during precipitation. Use minimal amounts of cold solvents for washing the precipitate.
Incomplete decarboxylation Insufficient temperature or reaction time.Ensure the reaction temperature reaches and is maintained at 200-210 °C. Monitor for the cessation of gas evolution.
Impurities in the starting dicarboxylic acid.Purify the intermediate product before the decarboxylation step if significant impurities are present.
Formation of byproducts Side reactions of pyruvic acid (e.g., self-condensation).Add the pyruvic acid slowly and maintain a controlled temperature.
Formation of isomers.While less common in the Pfitzinger reaction with isatins, ensure the starting 5-chloroisatin is pure.
Purification challenges Product is contaminated with starting materials or byproducts.Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is a common purification method.
Dark coloration of the final product.Treatment with activated carbon during the work-up of the sodium salt solution can help remove colored impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Pfitzinger reaction?

A1: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used. KOH is often preferred for its higher solubility in ethanolic solutions, which can lead to a more homogeneous reaction mixture and potentially better yields.

Q2: How can I monitor the progress of the Pfitzinger reaction?

A2: Thin Layer Chromatography (TLC) is an effective method. You can use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to track the disappearance of the 5-chloroisatin and the appearance of the product spot.

Q3: What are the key safety precautions for this synthesis?

A3: 5-Chloroisatin can be an irritant. It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] The use of high temperatures and strong acids and bases also requires careful handling and appropriate safety measures.

Q4: Can the decarboxylation step be performed without a high-boiling solvent?

A4: While high-boiling solvents like nitrobenzene are effective, thermal decarboxylation can sometimes be achieved by heating the solid dicarboxylic acid directly, though this can be less efficient and harder to control on a large scale. The use of a solvent ensures even heat distribution.

Q5: What is a typical yield for the synthesis of this compound?

A5: The overall yield can vary depending on the specific conditions and scale. The initial condensation to the dicarboxylic acid can have yields in the range of 70-90%. The subsequent decarboxylation step typically proceeds with good efficiency.

V. Data Presentation

Table 1: Reagent Quantities and Yields for a Laboratory Scale Synthesis

StepReagentMolar Ratio (to 5-chloroisatin)Quantity (for 10g 5-chloroisatin)Expected Yield
1 5-Chloroisatin110.0 g-
Potassium Hydroxide3-4~10 g-
Pyruvic Acid1.1 - 1.2~5.5 g12-15 g (crude)
2 7-Chloroquinoline-2,4-dicarboxylic acid110.0 g7-8 g
Nitrobenzene-50-100 mL-

VI. Mandatory Visualizations

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield e.g., Low Mass IncompleteReaction Incomplete Reaction Problem->IncompleteReaction e.g., Starting Material on TLC Byproducts Byproduct Formation Problem->Byproducts e.g., Extra Spots on TLC PurificationIssue Purification Issues Problem->PurificationIssue e.g., Oily Product, Color CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents OptimizeWorkup Optimize Work-up & Isolation LowYield->OptimizeWorkup IncompleteReaction->CheckReagents ModifyConditions Modify Reaction Conditions (Time, Temp) IncompleteReaction->ModifyConditions Byproducts->ModifyConditions Recrystallize Recrystallization / Chromatography Byproducts->Recrystallize PurificationIssue->OptimizeWorkup PurificationIssue->Recrystallize CheckReagents->ModifyConditions End Problem Resolved ModifyConditions->End OptimizeWorkup->End Recrystallize->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 7-Chloroquinoline-4-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives, particularly those with a carboxylic acid moiety at the 4-position, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of 7-chloroquinoline-4-carboxylic acid and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this field.

Comparative Bioactivity Data

The bioactivity of 7-chloroquinoline derivatives has been extensively studied against various cancer cell lines, bacteria, and inflammatory markers. The following tables summarize the quantitative data from these studies, offering a clear comparison of their potency.

Anticancer Activity

The antiproliferative effects of 7-chloroquinoline derivatives are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaInduces 35.1% apoptosis
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Results in 82.9% reduction in cellular growth
7-chloroquinoline-benzimidazole hybrid 5d CCRF-CEM0.6[1]
7-chloroquinoline-benzimidazole hybrid 12d CCRF-CEM1.1[1]
MBHA/7-chloroquinoline hybrid 14 MCF-74.60[2]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 CCRF-CEM0.55 - 2.74[3][4]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 63 CCRF-CEM0.55 - 2.74[3][4]

MBHA: Morita-Baylis-Hillman adduct CCRF-CEM: Human acute lymphoblastic leukemia; MCF-7: Human breast adenocarcinoma; HeLa: Human cervical adenocarcinoma.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssay SystemActivityReference
1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5) LPS-stimulated RAW 264.7 cellsShowed the highest NO inhibitory activity among tested derivatives. Also inhibited iNOS, COX-2, IL-6, IL-1β, and TNF-α gene expression.[5]
Substituted quinoline carboxylic acid CL 306 ,293 Adjuvant arthritis in ratsSuppressed inflammation and joint destruction at 1.5-3.0 mg/kg daily oral dose.[6]
Quinoline-4-carboxylic acidLPS-stimulated RAW 264.7 cellsExerted "impressively appreciable" anti-inflammatory affinities without cytotoxicity.[7][8]
7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analoguesMouse modelsExhibited antinociceptive and anti-inflammatory effects. In silico analysis suggested higher affinity for COX-2 over COX-1.[9]
Antimicrobial Activity

The efficacy of these compounds against microbial pathogens is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-chloro-4-arylhydrazonequinoline 4a (R = 2-F)Candida albicans25[10]
7-chloro-4-arylhydrazonequinoline 4o Rhodutorula glutinis32[10]
1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid (22) Gram-negative bacteria & S. aureusComparable to N-ethyl derivatives[11]
2-phenyl-quinoline-4-carboxylic acid derivative 5a4 Staphylococcus aureus64[12]
2-phenyl-quinoline-4-carboxylic acid derivative 5a7 Escherichia coli128[12]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of bioactivity.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a desired period (e.g., 24, 48, or 72 hours).[15] Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO₂.[14] During this time, purple formazan crystals will become visible within the cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13][14] Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[14][16] A reference wavelength of 630 nm can be used to correct for background absorbance.[16]

  • Data Analysis: Subtract the background absorbance from the readings. Cell viability is typically expressed as a percentage of the untreated control. The IC₅₀ value is then calculated from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[17][18]

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of a test compound in a broth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19] Results can also be read using a plate reader.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Add Test Compounds & Controls seed->treat incubate_cells Incubate Cells (e.g., 24-72h) treat->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 Value read->analyze

Caption: Workflow of the MTT cell viability assay.

Many quinoline derivatives exert their anticancer effects by interfering with key signaling pathways that regulate cell survival and proliferation.[20] The PI3K/Akt/mTOR pathway is a critical cascade that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTORC1 inhibit

References

Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the relationship between the chemical structure of these compounds and their resulting biological function is paramount for the rational design of new and more effective therapeutic agents. This guide provides a comparative overview of the structure-activity relationships (SAR) of quinoline carboxylic acids across anticancer, antibacterial, antiviral, and anti-inflammatory applications, supported by experimental data and detailed methodologies.

Key Structure-Activity Relationship Insights

The biological activity of quinoline carboxylic acids can be significantly modulated by the nature and position of substituents on the quinoline ring system. Key positions that influence activity include C2, C3, C4, C6, C7, and C8.

For Anticancer Activity: A critical determinant of anticancer efficacy is the substitution pattern around the quinoline core, which influences the mechanism of action.

  • C2 Position: Bulky, hydrophobic substituents at the C2 position are often necessary for potent activity, particularly for inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[1][2]

  • C4 Position: A carboxylic acid group at the C4 position is frequently a strict requirement for anticancer activity, especially for DHODH inhibitors.[1][3]

  • Benzo Ring (C5-C8): Substitutions on the benzo portion of the quinoline ring can significantly impact potency. For instance, electron-withdrawing groups like fluoro, chloro, or nitro can enhance activity compared to electron-donating groups such as methyl or methoxy.[4]

  • Other Mechanisms: Besides DHODH inhibition, quinoline carboxylic acid derivatives have been shown to exert anticancer effects by inhibiting tubulin polymerization and acting as topoisomerase inhibitors.[5][6]

For Antibacterial Activity: The development of quinolone antibiotics has highlighted crucial SAR principles for antibacterial agents.

  • C3 Position: The carboxylic acid at C3 is a hallmark of the quinolone class of antibiotics and is essential for their activity.

  • C7 Position: Substituents at the C7 position, often a piperazinyl or a related heterocyclic moiety, play a significant role in determining the antibacterial spectrum and potency. The order of in vitro activity enhancement against Gram-negative organisms by different side chains has been reported as 3-aminopyrrolidinyl > 3-(aminomethyl)pyrrolidinyl > piperazinyl.[7]

  • C8 Position: The nature of the substituent at C8 influences antibacterial activity, with the order of potency being F > Cl > H.[7] The introduction of a fluorine atom at this position generally enhances activity.

For Antiviral and Anti-inflammatory Activity:

  • Antiviral: 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have demonstrated activity against various viruses, including orthopoxviruses, Dengue virus, and SARS-CoV-2.[8][9][10] Potent DHODH inhibitors have also shown significant antiviral effects.[3]

  • Anti-inflammatory: Both quinoline-3-carboxylic and quinoline-4-carboxylic acid derivatives have exhibited notable anti-inflammatory properties, suggesting the position of the carboxylic acid group is a key determinant of this activity.[11][12]

Comparative Data on Biological Activity

The following table summarizes the biological activity of representative quinoline carboxylic acid derivatives, highlighting the impact of structural modifications.

Compound/Derivative Class Target/Activity Key Structural Features Reported Activity (IC₅₀/MIC/EC₅₀) Reference(s)
Brequinar Analogue (C44)Antiviral (VSV, Influenza), Anticancer (DHODH inhibitor)6-fluoro, 2-(biaryl ether) at C2, 4-carboxylic acidDHODH IC₅₀ = 1 nM, VSV EC₅₀ = 2 nM, Influenza EC₅₀ = 41 nM[3]
2-Arylquinoline-4-carboxylic acidsAnticancer (MRP2 inhibitors)Varied aryl groups at C2, 4-carboxylic acidVaries with substitution[13]
1-Cyclopropyl-6-fluoro-quinoline-3-carboxylic acidsAntibacterialVaried substituents at C7 and C8, 3-carboxylic acidMICs vary based on C7 and C8 substituents[7]
Quinoline-Sulfonamide HybridsAntibacterial (against resistant strains)Hybrid structureQS-3 MIC against P. aeruginosa = 64 μg/mL[14]
2-(1,1'-biphenyl-4-yl)quinoline-4-carboxylic acidAntiviral (Orthopoxviruses)Biphenyl group at C2, 4-carboxylic acidHigh activity reported[8]
Quinoline-3-carboxylic acidAnti-inflammatory3-carboxylic acidAppreciable anti-inflammatory affinity[11]
Quinoline-4-carboxylic acidAnti-inflammatory4-carboxylic acidAppreciable anti-inflammatory affinity[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common experimental protocols used in the evaluation of quinoline carboxylic acids.

Synthesis of 2-Arylquinoline-4-Carboxylic Acids (Doebner Reaction)[13]
  • Reaction Setup: A mixture of an appropriately substituted aminobenzophenone (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) is prepared in acetic acid.

  • Reaction Condition: The reaction mixture is refluxed.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated in vacuo. Water is added to the residue.

  • Purification: The product is collected by filtration and dried to yield the pure 2-arylquinoline-4-carboxylic acid.

Anticancer Activity Assessment (MTT Assay)[13][15]
  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5.0 x 10³ cells per well.

  • Incubation: The plates are incubated overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or a reference drug (e.g., cisplatin).

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Antibacterial Activity Assessment (Agar Well Diffusion Method)[16]
  • Media Preparation: Mueller-Hinton Agar is prepared and sterilized.

  • Inoculation: The agar is inoculated with a standardized suspension of the test bacterium.

  • Plate Preparation: The inoculated agar is poured into sterile petri dishes and allowed to solidify.

  • Well Creation: Wells are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_anticancer Anticancer Assay cluster_antibacterial Antibacterial Assay start Starting Materials (e.g., Aminobenzophenone, Benzaldehyde, Pyruvic Acid) reaction Doebner Reaction (Reflux in Acetic Acid) start->reaction purification Purification (Filtration, Drying) reaction->purification product Quinoline Carboxylic Acid Derivative purification->product product2 Test Compound treatment Compound Treatment product2->treatment application Compound Application product2->application cell_culture Cancer Cell Culture cell_culture->treatment incubation Incubation treatment->incubation assay MTT or SRB Assay incubation->assay data Data Analysis (IC50 Determination) assay->data bacterial_culture Bacterial Culture plate_prep Agar Plate Preparation bacterial_culture->plate_prep plate_prep->application incubation2 Incubation application->incubation2 measurement Zone of Inhibition Measurement incubation2->measurement

Caption: General experimental workflow for the synthesis and biological evaluation of quinoline carboxylic acids.

DHODH_inhibition_pathway DHO Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate Product QuinolineCA Quinoline Carboxylic Acid (e.g., Brequinar) QuinolineCA->DHODH Inhibition CellProliferation Cancer Cell Proliferation Pyrimidine->CellProliferation

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline carboxylic acid-based DHODH inhibitors.

References

A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the classical and modern methods of synthesizing the quinoline scaffold, a crucial pharmacophore in drug discovery. This report details and contrasts the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Gould-Jacobs syntheses, alongside modern advancements, with a focus on experimental data and practical application.

The quinoline ring system is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence in antimalarial, antibacterial, anticancer, and anti-inflammatory agents underscores the enduring importance of efficient and versatile synthetic routes to this privileged scaffold. This guide provides a comparative analysis of the most prominent methods for quinoline synthesis, offering researchers, scientists, and drug development professionals a clear overview of their respective advantages, limitations, and practical considerations. We present a detailed examination of classical named reactions and explore the impact of modern techniques, such as microwave-assisted synthesis, on improving reaction efficiency and yields.

Comparative Overview of Classical Quinoline Synthesis Methods

The following table summarizes the key quantitative parameters of the principal classical methods for quinoline synthesis, providing a snapshot for easy comparison of their typical performance.

Synthesis MethodKey ReagentsTypical ProductReaction Temperature (°C)Reaction TimeTypical Yield (%)
Skraup Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines110 - 1700.75 - 6 h14 - 47
Doebner-von Miller Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolines8015 - 17 h18 - 37
Combes Aniline, β-diketone, acid catalyst2,4-Disubstituted quinolines60 - 105VariesModerate to Good
Conrad-Limpach-Knorr Aniline, β-ketoester4-Hydroxyquinolines (Conrad-Limpach) or 2-Hydroxyquinolines (Knorr)Room Temp to 250VariesUp to 95
Friedländer 2-Aminoaryl aldehyde/ketone, compound with α-methylene groupPolysubstituted quinolines60 - 1600.5 - 24 h88 - 99
Gould-Jacobs Aniline, diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylates70 - 3000.08 - 4 h37 - 76

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of the key quinoline synthesis methods.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ H2SO4->Glycerol Acrolein->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: The Skraup synthesis of quinoline.

Doebner_von_Miller_Synthesis Aniline Aniline Conjugate_Addition Conjugate Addition Aniline->Conjugate_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Conjugate_Addition Amino_Ketone Amino Ketone Conjugate_Addition->Amino_Ketone Cyclization Cyclization & Dehydration Amino_Ketone->Cyclization Dihydroquinoline Dihydroquinoline Derivative Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Substituted_Quinoline Substituted Quinoline Oxidation->Substituted_Quinoline

Caption: The Doebner-von Miller synthesis of quinolines.

Combes_Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation Beta_Diketone β-Diketone Beta_Diketone->Condensation Enaminone Enaminone Condensation->Enaminone Acid_Catalysis Acid-Catalyzed Cyclization Enaminone->Acid_Catalysis Quinoline 2,4-Disubstituted Quinoline Acid_Catalysis->Quinoline

Caption: The Combes synthesis of 2,4-disubstituted quinolines.

Conrad_Limpach_Knorr_Synthesis Aniline Aniline Low_Temp Low Temperature (Kinetic Control) Aniline->Low_Temp High_Temp High Temperature (Thermodynamic Control) Aniline->High_Temp Beta_Ketoester β-Ketoester Beta_Ketoester->Low_Temp Beta_Ketoester->High_Temp Aminoacrylate β-Aminoacrylate Low_Temp->Aminoacrylate Ketoanilide β-Ketoanilide High_Temp->Ketoanilide Cyclization_CL Cyclization Aminoacrylate->Cyclization_CL Cyclization_K Cyclization Ketoanilide->Cyclization_K Hydroxyquinoline4 4-Hydroxyquinoline (Conrad-Limpach) Cyclization_CL->Hydroxyquinoline4 Hydroxyquinoline2 2-Hydroxyquinoline (Knorr) Cyclization_K->Hydroxyquinoline2

Caption: The Conrad-Limpach-Knorr synthesis pathways.

Friedlander_Synthesis Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde/Ketone Condensation Aldol/Knoevenagel Condensation Aminoaryl_Carbonyl->Condensation Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Condensation Intermediate Unsaturated Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Quinoline Polysubstituted Quinoline Cyclization->Quinoline

Caption: The Friedländer synthesis of polysubstituted quinolines.

Gould_Jacobs_Synthesis Aniline Aniline Condensation Condensation Aniline->Condensation Malonic_Ester Diethyl Ethoxymethylenemalonate Malonic_Ester->Condensation Anilidomethylenemalonate Anilidomethylenemalonate Condensation->Anilidomethylenemalonate Cyclization Thermal Cyclization Anilidomethylenemalonate->Cyclization Hydroxyquinoline_Ester 4-Hydroxyquinoline- 3-carboxylate Cyclization->Hydroxyquinoline_Ester

Caption: The Gould-Jacobs synthesis of 4-hydroxyquinolines.

Detailed Experimental Protocols

The following are representative experimental protocols for the key quinoline synthesis methods, providing a practical guide for laboratory implementation.

Skraup Synthesis of Quinoline

Procedure: In a fume hood, a mixture of aniline (24.6 g, 0.26 mol), glycerol (57.6 g, 0.63 mol), and nitrobenzene (19.7 g, 0.16 mol) is prepared in a round-bottom flask. Concentrated sulfuric acid (40 mL) is added cautiously with cooling. Ferrous sulfate heptahydrate (1.5 g) is added to moderate the reaction. The mixture is heated to 130-140°C for 3-4 hours. After cooling, the reaction mixture is diluted with water and steam distilled to remove unreacted nitrobenzene. The solution is then made alkaline with sodium hydroxide and steam distilled again to isolate the quinoline. The distillate is extracted with ether, and the ether is evaporated. The crude quinoline is purified by distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

Procedure: A mixture of aniline (9.3 g, 0.1 mol) and concentrated hydrochloric acid (20 mL) is placed in a round-bottom flask. Crotonaldehyde (7.0 g, 0.1 mol) is added dropwise with stirring and cooling. The mixture is then heated under reflux for 3 hours. After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution. The resulting mixture is steam distilled. The distillate, containing 2-methylquinoline, is extracted with ether. The ether extract is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is purified by vacuum distillation.

Combes Synthesis of 2,4-Dimethylquinoline

Procedure: Aniline (9.3 g, 0.1 mol) and pentane-2,4-dione (10.0 g, 0.1 mol) are mixed in a round-bottom flask. Concentrated sulfuric acid (20 mL) is added slowly with cooling. The mixture is then heated on a water bath at 100°C for 30 minutes. The reaction mixture is poured onto crushed ice and made alkaline with a concentrated sodium hydroxide solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2,4-dimethylquinoline.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Procedure: A mixture of aniline (9.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) is heated at 140-150°C for 1 hour. The resulting ethyl β-anilinocrotonate is then added dropwise to vigorously stirred, preheated paraffin oil at 250-260°C. The heating is continued for 15-20 minutes. After cooling, the solidified mass is triturated with petroleum ether to remove the paraffin oil. The solid product is then recrystallized from ethanol to yield 4-hydroxy-2-methylquinoline.[1]

Friedländer Synthesis of 2-Phenylquinoline

Procedure: A mixture of 2-aminobenzophenone (1.97 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and potassium hydroxide (0.84 g, 15 mmol) in ethanol (20 mL) is heated under reflux for 4 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give 2-phenylquinoline.

Gould-Jacobs Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate

Procedure: A mixture of aniline (9.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) is heated at 100°C for 1 hour. The intermediate, diethyl anilinomethylenemalonate, is then added to a preheated high-boiling solvent such as diphenyl ether at 250°C. The mixture is heated for 30 minutes. Upon cooling, the product crystallizes out. The solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to yield ethyl 4-hydroxyquinoline-3-carboxylate.[2]

Modern Approaches: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[3][4] This is particularly evident in the synthesis of quinolines.

Comparative Data: Conventional vs. Microwave-Assisted Friedländer Synthesis [5]

MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventional Acetic AcidOrganic SolventRefluxSeveral DaysVery Poor
Microwave Acetic AcidAcetic Acid1605 minExcellent

As the data illustrates, microwave-assisted synthesis can transform a slow and low-yielding reaction into a rapid and highly efficient process. This is a common trend observed across various quinoline synthesis methods.[5][6]

Catalytic Innovations in Quinoline Synthesis

The development of novel catalysts has also significantly advanced the field of quinoline synthesis. A wide range of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, have been employed to enhance reaction efficiency, selectivity, and sustainability.[7][8] For instance, the Friedländer synthesis has been successfully catalyzed by various agents, leading to high yields under milder conditions.[8]

Examples of Catalysts in Friedländer Synthesis [8]

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Zr(OTf)₄ | Ethanol/Water | 60 | 0.5 - 2 h | >88 | | Choline-based DES | - | Varies | 15 - 30 min | 90 - 92 | | SBA-15/APS | Toluene | 90 | 3 h | 86 |

These examples highlight the move towards more environmentally friendly and efficient catalytic systems, a key trend in modern organic synthesis.

Conclusion

The synthesis of quinolines remains a cornerstone of medicinal and materials chemistry. While the classical named reactions developed over a century ago are still in use, modern advancements have provided chemists with a more powerful and versatile toolkit. The adoption of techniques like microwave-assisted synthesis and the development of novel catalytic systems have addressed many of the limitations of traditional methods, such as harsh reaction conditions, long reaction times, and low yields. For researchers and professionals in drug development, a thorough understanding of this spectrum of synthetic methodologies is crucial for the efficient and effective design and production of novel quinoline-based compounds with therapeutic potential. This guide provides a foundational comparison to aid in the selection of the most appropriate synthetic strategy based on the desired substitution pattern, available starting materials, and desired reaction efficiency.

References

A Comparative Guide to the Purity Validation of 7-Chloroquinoline-4-carboxylic Acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 7-Chloroquinoline-4-carboxylic acid is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose, offering high resolution and sensitivity.[1] However, a comprehensive analytical strategy often involves orthogonal methods to ensure all potential impurities are detected and accurately quantified. This guide provides a detailed comparison of HPLC with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC): The Primary Method

HPLC is the most common technique for purity analysis in the pharmaceutical industry due to its versatility in handling non-volatile and thermally unstable compounds.[2] A properly developed and validated HPLC method can separate the main component from its impurities with high resolution, allowing for accurate quantification.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of this compound and quantify any related impurities using a gradient Reverse-Phase HPLC (RP-HPLC) method with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-36 min: Return to 95% A, 5% B

    • 36-45 min: Equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a mixture of acetonitrile and water (50:50 v/v) as the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.

Alternative Analytical Techniques

To ensure a comprehensive purity profile, orthogonal methods that separate compounds based on different chemical and physical principles are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Principle: The sample is vaporized and separated in a gaseous mobile phase based on boiling point and interaction with the stationary phase. The mass spectrometer provides mass information for identification.[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the impurities.[4][5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6]

Principle: The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.[5]

Comparative Analysis of Methods

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.

ParameterHPLC-UVGC-MS (with Derivatization)qNMR
Principle Partitioning between liquid mobile and solid stationary phases.[2]Partitioning between gaseous mobile and liquid/solid stationary phases.[3]Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.[6]
Analyte Volatility Not required.[7]Required (derivatization needed for non-volatile compounds).[7]Not required.
Sensitivity High (ppm to ppb range).[3]Very high (ppb to ppt range).[3]Moderate (requires higher sample concentration).
Selectivity High, dependent on column and mobile phase.Very high, based on both retention time and mass spectrum.High, based on unique chemical shifts of protons.
Quantification Relative (area percent) or absolute (with reference standards).Relative or absolute (with reference standards).Absolute (with a certified internal standard).[5]
Impurity Identification Tentative, based on retention time and UV spectrum.Confident, based on mass spectral library matching.Structural information can be inferred from the spectrum.
Speed Moderate (20-60 minutes per sample).[7]Moderate to fast (15-45 minutes per sample).Fast data acquisition, longer sample preparation.
Sample Preparation Simple dissolution.Can be complex (requires derivatization).[3]Requires accurate weighing and use of an internal standard.[8]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.

experimental_workflow cluster_sample Sample Receipt & Preparation cluster_hplc Primary Analysis: HPLC cluster_orthogonal Orthogonal Methods cluster_gcms GC-MS cluster_qnmr qNMR cluster_reporting Final Reporting Sample 7-Chloroquinoline- 4-carboxylic acid Batch Prep Accurate Weighing & Dissolution Sample->Prep HPLC RP-HPLC Analysis Prep->HPLC Deriv Derivatization Prep->Deriv qNMR_Prep Preparation with Internal Standard Prep->qNMR_Prep HPLC_Data Chromatogram (Purity by Area %) HPLC->HPLC_Data Report Comprehensive Purity Report (Certificate of Analysis) HPLC_Data->Report GCMS GC-MS Analysis Deriv->GCMS GCMS_Data Impurity ID by Mass Spectrum GCMS->GCMS_Data GCMS_Data->Report qNMR 1H-NMR Acquisition qNMR_Prep->qNMR qNMR_Data Absolute Purity Calculation qNMR->qNMR_Data qNMR_Data->Report

Purity validation workflow for this compound.

Conclusion

The purity validation of this compound is most robustly achieved through a combination of analytical techniques. While HPLC serves as the primary method for routine quality control due to its high resolving power and sensitivity for non-volatile compounds, orthogonal methods like GC-MS and qNMR provide invaluable complementary information. GC-MS is superior for the identification of volatile or derivatizable impurities, while qNMR offers an absolute measure of purity without the need for impurity reference standards. By employing a multi-faceted analytical approach, researchers and drug developers can ensure the highest quality and safety of their pharmaceutical intermediates.

References

7-Chloroquinoline-4-carboxylic Acid in the Landscape of SIRT3 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its role in various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, has made it a compelling target for therapeutic intervention. Consequently, the development of potent and selective SIRT3 inhibitors is an area of intense research. This guide provides a comparative analysis of various SIRT3 inhibitors, with a special focus on the quinoline scaffold, including the context of 7-Chloroquinoline-4-carboxylic acid.

While the quinoline core is present in some compounds with demonstrated SIRT3 inhibitory activity, it is crucial to note that, to date, there is a lack of publicly available experimental data demonstrating the direct inhibitory effect of this compound on SIRT3. However, the exploration of other quinoline-based structures provides valuable insights into the potential for this scaffold in designing novel SIRT3 modulators. This guide will objectively compare the performance of established SIRT3 inhibitors, presenting supporting experimental data where available, to serve as a valuable resource for the research community.

Comparative Analysis of SIRT3 Inhibitors

The efficacy of a SIRT3 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms, particularly SIRT1 and SIRT2, which share structural similarities in their catalytic domains. The following table summarizes the quantitative data for a selection of known SIRT3 inhibitors.

CompoundChemical ScaffoldSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity for SIRT3
P6 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative7.2[1][2]32.6[1][2]33.5[1][2]~4.5-fold vs SIRT1, ~4.6-fold vs SIRT2
SJ-106C Thio-myristoyl-lysine derivative0.49[3]0.590.12Non-selective
YC8-02 Thio-myristoyl-lysine derivative1.44[4]--Data not available
Tenovin-6 Thiophene derivative67[4][5][6]21[4][5]10[4][5]Non-selective
3-TYP 1,2,3-triazol-4-yl)pyridine derivative0.016 (16 nM)[7][8]0.088 (88 nM)0.092 (92 nM)~5.5-fold vs SIRT1, ~5.75-fold vs SIRT2
Suramin Polysulfonated naphthylureaData not available for direct SIRT3 IC50, potent inhibitor of SIRT1 (0.297 µM) and SIRT2 (1.15 µM)[9]0.297[9]1.15[9]Likely non-selective

SIRT3 Signaling Pathway

SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating and thereby activating a plethora of mitochondrial proteins. These proteins are involved in diverse pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, oxidative phosphorylation, and antioxidant defense. Inhibition of SIRT3 leads to hyperacetylation of its target proteins, resulting in mitochondrial dysfunction and cellular stress.

SIRT3_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Metabolism Metabolic Enzymes cluster_Antioxidant Antioxidant Defense cluster_OXPHOS OXPHOS SIRT3 SIRT3 NAM Nicotinamide SIRT3->NAM ACSS2 ACSS2 SIRT3->ACSS2 deacetylates GDH GDH SIRT3->GDH deacetylates LCAD LCAD SIRT3->LCAD deacetylates IDH2 IDH2 SIRT3->IDH2 deacetylates SOD2 SOD2 SIRT3->SOD2 deacetylates CAT Catalase SIRT3->CAT deacetylates ComplexI Complex I SIRT3->ComplexI deacetylates ComplexII Complex II SIRT3->ComplexII deacetylates NAD NAD+ NAD->SIRT3 Inhibitors SIRT3 Inhibitors Inhibitors->SIRT3 inhibit AcetylCoA Acetyl-CoA ACSS2->AcetylCoA produces TCA_Cycle TCA_Cycle GDH->TCA_Cycle fuels FAO Fatty Acid Oxidation LCAD->FAO regulates NADPH NADPH IDH2->NADPH produces ROS_Scavenging ROS Scavenging SOD2->ROS_Scavenging promotes CAT->ROS_Scavenging promotes ATP_Production ATP Production ComplexI->ATP_Production contributes to ComplexII->ATP_Production contributes to CETSA_Workflow cluster_Analysis Analysis start Start: Cultured Cells treat Treat cells with Compound or Vehicle start->treat harvest Harvest and Lyse Cells treat->harvest heat Heat Aliquots to Varying Temperatures harvest->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Western Blot (anti-SIRT3) sds_page->western_blot quantify Quantify Band Intensity western_blot->quantify plot Plot Melting Curve quantify->plot end End: Target Engagement Confirmed plot->end

References

A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quinoline-4-carboxylic acid derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. The inhibition of DHODH is a validated therapeutic strategy for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. This document summarizes key experimental data, details the methodologies used for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

The Role of DHODH in Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2]

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (dCTP, dTTP, UTP) UMP->Pyrimidine_Nucleotides inv1 inv2 DHODH_Inhibitors Quinoline-4-Carboxylic Acid Derivatives DHODH_Inhibitors->Orotate Inhibition Workflow cluster_Discovery Discovery Phase cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization Compound_Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Compound_Design->Synthesis DHODH_Assay In vitro DHODH Inhibition Assay Synthesis->DHODH_Assay Cytotoxicity_Assay In vitro Cytotoxicity (e.g., MTT Assay) DHODH_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Improvement In_Vivo_Studies In vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies SAR Core Quinoline-4-Carboxylic Acid Scaffold C4 C4-Carboxylic Acid: Essential for binding to Arg136 in the active site. Core->C4 C2 C2-Substituent: Large, hydrophobic groups enhance potency. Core->C2 Quinoline_Ring Quinoline Ring Substituents: Electron-withdrawing groups (e.g., -F, -CF3) can improve activity. Core->Quinoline_Ring Potency High DHODH Inhibitory Potency C4->Potency C2->Potency Quinoline_Ring->Potency

References

Comparative Analysis of the Antioxidant Potential of Hydroxyquinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of degenerative diseases. This has spurred significant research into the discovery and development of novel antioxidant compounds. Among these, hydroxyquinoline derivatives have emerged as a promising class of therapeutic agents due to their ability to scavenge free radicals and chelate metal ions.[1][2] This guide provides a comparative analysis of the antioxidant potential of various hydroxyquinoline-4-carboxylic acid derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of candidates for further development.

Mechanisms of Antioxidant Action

The antioxidant activity of hydroxyquinoline derivatives is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The stability of the resulting phenoxy radical is a key determinant of the compound's antioxidant efficacy.[3] Theoretical studies suggest that the main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the hydroxyl group to a free radical. This is generally favored in the gas phase.[3]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant molecule first donates an electron to the radical, forming a radical cation, which then deprotonates.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the radical. This pathway is more favored in polar solvents.[3]

Furthermore, the quinoline structure is a potent metal chelator, particularly for transition metals like iron and copper.[2][4] By sequestering these metal ions, hydroxyquinolines can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.

Antioxidant_Mechanisms cluster_0 Radical Scavenging cluster_1 Metal Chelation HQ_OH Hydroxyquinoline (HQ-OH) HQ_O Phenoxy Radical (HQ-O•) HQ_OH->HQ_O H• donation (HAT) Radical Free Radical (R•) RH Neutralized Radical (RH) Radical->RH H• acceptance HQ_OH2 Hydroxyquinoline Chelate HQ-Metal Complex HQ_OH2->Chelate Metal Metal Ion (Fe²⁺) Metal->Chelate Fenton Fenton Reaction Chelate->Fenton Inhibits

Caption: General antioxidant mechanisms of hydroxyquinoline derivatives.

Comparative Antioxidant Activity

The antioxidant potential of hydroxyquinoline-4-carboxylic acid derivatives has been evaluated using various in vitro assays. The data below summarizes the performance of several synthesized compounds compared to standards.

Compound/DerivativeAssayConcentrationActivity (% Inhibition)IC50 (µM)Reference
2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivatives ABTS100 µg/mL[5]
Compound 14 (with benzimidazolyl ring)ABTS100 µg/mL82.3 ± 0.9N/A[5]
3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivatives ABTS100 µg/mL[5]
Compound 21a (with benzimidazolyl ring)ABTS100 µg/mL80.5 ± 0.8N/A[5]
Compound 21b (with benzimidazolyl ring)ABTS100 µg/mL81.6 ± 1.1N/A[5]
Ascorbic Acid (Standard)ABTS100 µg/mL99.4 ± 0.1N/A[5]
2-Substituted-quinoline-4-carboxylic acid derivatives DPPH5 mg/L[6][7]
2-methylquinoline-4-carboxylic acidDPPH5 mg/L30.25N/A[6][7]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L40.43N/A[6][7]
7-Substituted-4-hydroxyquinoline-3-carboxylic acids AAPHN/AN/A[8]
7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA)AAPHN/AN/A19.8[8]
7-chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA)AAPHN/AN/A27.6[8]

N/A: Not Applicable or Not Reported

Analysis of Structure-Activity Relationship (SAR):

From the compiled data, several structural insights can be drawn:

  • Influence of Heterocyclic Rings: The introduction of a benzimidazolyl moiety at the C4 position appears to confer good antioxidant activity, as seen in compounds 14, 21a, and 21b, which showed over 80% inhibition in the ABTS assay.[5]

  • Effect of Aromatic Substituents: The presence of an additional aromatic ring at the C2 position, as in 2-(4-methylphenyl)quinoline-4-carboxylic acid, resulted in higher DPPH radical scavenging activity (40.43%) compared to a simple methyl group (30.25%).[6][7] This suggests that extended conjugation can better stabilize the resulting radical.[7]

  • Impact of Electron-Withdrawing Groups: In a study on related 4-hydroxyquinoline-3-carboxylic acids, the 7-fluoro derivative (FQCA) showed a lower IC50 value (higher potency) than the 7-chloro derivative (CQCA) in an AAPH-induced hemolysis assay, indicating that the nature of the halogen substituent influences antioxidant capacity.[8] Other research has noted that the introduction of electron-donating groups can sometimes decrease antioxidant activity in certain hydroxyquinoline series.[9]

Experimental Protocols

Detailed and standardized methodologies are critical for the reliable comparison of antioxidant activities. The following are protocols for the most commonly cited assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

Methodology:

  • Reagent Preparation: A solution of DPPH (e.g., 0.4 mg in 100 mL ethanol) is prepared.[7]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., ethanol) to create several concentration variants (e.g., 1-5 mg/L).[7]

  • Reaction: 2 mL of the sample solution is mixed with 2 mL of the DPPH solution.[7]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[7]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically ~517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.

DPPH_Workflow prep_dpph Prepare DPPH Solution (Violet) mix Mix DPPH and Test Compound prep_dpph->mix prep_sample Prepare Test Compound Solutions (Various Conc.) prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance (~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is intensely colored. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form. The change in absorbance is proportional to the antioxidant concentration. This method is applicable to both hydrophilic and lipophilic compounds.[5]

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is pre-generated by reacting an aqueous ABTS solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound (at a set concentration, e.g., 100 µg/mL) is added to a larger volume of the diluted ABTS•+ solution.[5]

  • Incubation: The reaction mixture is incubated for a short period (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage inhibition is calculated using the same formula as in the DPPH assay.

Conclusion

The available data indicates that hydroxyquinoline-4-carboxylic acid derivatives are a versatile scaffold for the development of potent antioxidants. Specifically, derivatives featuring a benzimidazolyl moiety or an extended aromatic system at the C2 position show promising radical scavenging capabilities.[5][7] The antioxidant activity is highly dependent on the substitution pattern around the core structure, highlighting the importance of systematic SAR studies. Future research should focus on synthesizing and testing a wider array of derivatives to further elucidate these relationships, employing multiple antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) to provide a comprehensive profile of their activity, and transitioning to cellular models to assess their protective effects against oxidative stress in a biological context.

References

A Comparative Docking Analysis of Quinoline-Based Inhibitors Across Various Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the In Silico Performance of Quinoline Derivatives

Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-HIV, and antimalarial properties.[1][2] Molecular docking, a powerful computational tool, plays a pivotal role in the rational design and discovery of novel quinoline-based inhibitors by predicting their binding affinities and interaction patterns with specific biological targets.[3][4] This guide provides a comparative overview of docking studies performed on various quinoline inhibitors, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Docking Scores and Biological Activity

The following table summarizes the docking scores and, where available, the corresponding biological activities (IC50 values) of various quinoline derivatives against different protein targets. This allows for a direct comparison of the in silico predictions with experimental outcomes.

Target Protein (PDB ID)Quinoline DerivativeDocking Score (kcal/mol)Binding Affinity (IC50)Reference
HIV Reverse Transcriptase (4I2P) Compound 4 (pyrimidine-containing)-10.67-[5]
Compound 5 (pyrimidine-containing)-10.38-[5]
Compound 7 (pyrimidine-containing)-10.23-[5]
Elvitegravir (Standard)-8.57-[5]
Rilpivirine (Standard)-8.56-[5]
EGFR/HER-2 Compound III-71 nM (EGFR), 31 nM (HER-2)[6]
Compound 5a-37 nM (GI50)[6]
Erlotinib (Standard)-40 nM (MCF-7)[6]
EGFR Compound 4f-0.015 µM[7]
STK10 (6I2Y) Designed Ligand 7-7.9-[4]
Designed Ligand 3-7.5-[4]
Template 22c-4.3-[4]
Anticancer Peptide (2IGR) Compound 4 (thiopyrano[2,3-b]quinoline)-6.1-[8][9]
Compound 1 (thiopyrano[2,3-b]quinoline)-5.3-[8][9]
Tyrosine protein kinase SRC 2,4 Dihydroxy quinoline-6.3-[1]

Experimental Protocols: A Look into the Methodologies

The methodologies employed in molecular docking studies are critical for the reproducibility and reliability of the results. Below are the detailed protocols from the cited studies.

Study 1: Quinoline Derivatives as HIV Reverse Transcriptase Inhibitors[5]
  • Software: Maestro module (Schrödinger Inc.)

  • Protein Preparation: The crystal structure of HIV reverse transcriptase (PDB ID: 4I2P) was used. The protein was prepared using the Protein Preparation Wizard in Maestro.

  • Ligand Preparation: The 3D structures of the quinoline derivatives were generated and optimized.

  • Docking Mode: Extra Precision (XP) mode was utilized for the docking calculations.

  • Analysis: Binding energies were calculated in kcal/mol, and the interactions were visualized using the XP Visualizer.

Study 2: Quinoline Derivatives as Anticancer Agents against STK10[4]
  • Software: Discovery Studio 2016 and AutoDock software (MGLTools 1.5.6).

  • Protein Preparation: The 3D crystal structure of serine/threonine protein kinase (STK10) was obtained from the Protein Data Bank (PDB ID: 6I2Y).

  • Ligand Preparation: The structures of the designed quinoline derivatives were sketched and optimized.

  • Docking Procedure: Molecular docking was performed to predict the binding affinity and interaction modes. Each compound generated nine distinct poses.

  • Analysis: The binding affinity values were reported in kcal/mol.

Study 3: Thiopyrano[2,3-b]quinoline Derivatives against Anticancer Peptide CB1a[8][9]
  • Software: AutoDock Vina 4 and Discovery Studio.

  • Protein Preparation: The structure of the anticancer peptide CB1a (PDB ID: 2IGR) was utilized.

  • Pharmacophore Generation: Pharmacophore models were generated using AutoDock Vina 4.

  • Docking Analysis: The "protein-ligand interaction profiler" was used to calculate the binding affinity of the ligands in stable complexes.

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a comparative molecular docking study, from target selection to the final analysis of results.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison A Target Protein Selection (e.g., from PDB) C Protein Preparation Wizard (Add Hydrogens, Remove Water, etc.) A->C B Ligand Library Preparation (Quinoline Derivatives & Standards) D Ligand Preparation (Energy Minimization) B->D E Grid Generation (Define Binding Site) C->E D->E F Molecular Docking (e.g., AutoDock, Glide) E->F G Pose Generation & Scoring (Binding Energy Calculation) F->G H Comparative Analysis (Rank Ligands by Score) G->H I Interaction Visualization (2D & 3D Diagrams) H->I

Caption: General workflow for comparative molecular docking studies.

References

Benchmarking new quinolone antibiotics against existing treatments

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of quinolone antibiotics is emerging, offering potential advantages over established treatments in the ongoing battle against bacterial infections. This guide provides a comprehensive benchmark of these novel agents against existing therapies, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation.

Performance Benchmarking: A Quantitative Comparison

The following table summarizes the in vitro activity of several new quinolone antibiotics compared to established agents against a range of common bacterial pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlight the potency of these new drugs, particularly against resistant strains.

AntibioticStreptococcus pneumoniae (MIC90, μg/mL)Staphylococcus aureus (MRSA) (MIC90, μg/mL)Pseudomonas aeruginosa (MIC90, μg/mL)Gram-Negative ActivityGram-Positive ActivityAnaerobic Activity
New Quinolones
Delafloxacin0.0160.25 - 1>4[1]++++++
Sitafloxacin0.120.51+++++++
Zabofloxacin0.060.128+++++
Gemifloxacin0.030.1232+++++[2][3]+
Existing Quinolones
Ciprofloxacin1-220.5++++-
Levofloxacin122++++-
Moxifloxacin0.2528+++++++

Key: +++ Excellent, ++ Good, + Moderate, - Poor/None. MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Data is compiled from multiple sources.

Mechanism of Action: Targeting Bacterial Replication

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones introduce double-strand DNA breaks, leading to bacterial cell death.[4][5] Newer quinolones, such as delafloxacin, exhibit a dual-targeting mechanism with nearly equal affinity for both DNA gyrase and topoisomerase IV, which may contribute to a lower probability of resistance development.[7]

Resistance to quinolones can arise through several mechanisms, most commonly through mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduces the binding affinity of the drug.[8][9] Other mechanisms include the upregulation of efflux pumps that actively remove the antibiotic from the bacterial cell and plasmid-mediated resistance.[4][8]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Topo_IV->DNA Acts on Replication DNA Replication & Repair DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to Antibiotic_Susceptibility_Workflow A Prepare Antibiotic Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35-37°C for 16-20 hours D->E F Read MIC Results E->F Antibiotic_Selection_Framework Start Suspected Bacterial Infection Identify_Pathogen Identify Pathogen & Determine Susceptibility (MIC) Start->Identify_Pathogen Assess_Patient Assess Patient Factors (e.g., allergies, comorbidities) Start->Assess_Patient Compare_Options Compare Quinolone Options: Efficacy, Safety, Resistance Profile Identify_Pathogen->Compare_Options Assess_Patient->Compare_Options Select_Antibiotic Select Optimal Quinolone Compare_Options->Select_Antibiotic Monitor_Treatment Monitor Treatment Response Select_Antibiotic->Monitor_Treatment

References

Quinoline-Chalcone Hybrids as Anticancer Agents: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into Structure, Activity, and Mechanism

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the potential of hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. Among these, quinoline-chalcone hybrids have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of various quinoline-chalcone derivatives, summarizing their anticancer performance based on experimental data from recent studies. We delve into their structure-activity relationships, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Data Presentation: A Comparative Look at Anticancer Activity

The anticancer efficacy of quinoline-chalcone hybrids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of representative quinoline-chalcone derivatives against various human cancer cell lines, compiled from several key studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data provides valuable insights into the relative potency and selectivity of these compounds.

Compound/SeriesMGC-803 (Gastric) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
Series 12 [1][2]
12a8.5615.2113.55[1][2]
12b6.2311.4510.98[1][2]
12e1.385.345.21[1][2]
12f2.547.896.43[1]
5-FU (Control) 6.2210.411.1[1]
Compound/SeriesA549 (Lung) IC50 (µM)K-562 (Leukemia) IC50 (µM)Reference
Series 9 [3]
9i3.911.91[3]
9j5.292.67[3]
Cisplatin (Control) -2.71[3]
Compound/SeriesHuh-7 (Liver) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Reference
Series 4 [4]
4a10.22.5>50[4]
4b15.85.1>50[4]
Lapatinib (Control) 8.73.2-[4]

Structure-Activity Relationship (SAR)

The anticancer activity of quinoline-chalcone hybrids is significantly influenced by the nature and position of substituents on both the quinoline and chalcone moieties. The following diagram illustrates the key structural features that modulate their cytotoxic effects.

SAR cluster_quinoline Quinoline Moiety cluster_chalcone Chalcone Moiety Quinoline Quinoline Core Linker α,β-Unsaturated Carbonyl Linker Quinoline->Linker A_Ring Ring A B_Ring Ring B Linker->A_Ring Linker->B_Ring Increased_Activity Increased Activity Decreased_Activity Decreased Activity EDG_B Electron-Donating Groups (e.g., -OCH3, -CH3) on Ring B EDG_B->Increased_Activity EWG_A Electron-Withdrawing Groups (e.g., -Cl, -F) on Ring A EWG_A->Increased_Activity EWG_B Electron-Withdrawing Groups on Ring B EWG_B->Decreased_Activity

Caption: Structure-Activity Relationship of Quinoline-Chalcone Hybrids.

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

Quinoline-chalcone hybrids exert their anticancer effects through multiple mechanisms, often targeting key cellular processes involved in proliferation and survival. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Apoptosis Induction and Cell Cycle Arrest

Many potent quinoline-chalcone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often accompanied by an arrest of the cell cycle at the G2/M phase, preventing the cells from dividing.[2][5] The following diagram illustrates the signaling pathway leading to apoptosis and cell cycle arrest initiated by a representative quinoline-chalcone hybrid.

Apoptosis_Pathway QC_Hybrid Quinoline-Chalcone Hybrid ROS Increased ROS Generation QC_Hybrid->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest QC_Hybrid->G2M_Arrest Caspase_Activation Activation of Caspase-3/9 ROS->Caspase_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis PARP_Cleavage Cleavage of PARP Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Signaling Pathway of Quinoline-Chalcone Induced Apoptosis.

Experimental Protocols

The evaluation of the anticancer potential of quinoline-chalcone hybrids involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_compound Add varying concentrations of quinoline-chalcone hybrids seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-chalcone hybrids and incubated for 48 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compounds on the cell cycle distribution.

Protocol:

  • Cell Treatment: Cells are treated with the quinoline-chalcone hybrid at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis for Apoptosis-Related Proteins

This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins such as Caspase-3, Caspase-9, and PARP.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS within the cells upon treatment with the compounds.

Protocol:

  • Cell Treatment: Cells are treated with the quinoline-chalcone hybrid for a specific period.

  • Staining: The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or a flow cytometer.

Conclusion

Quinoline-chalcone hybrids represent a versatile and potent class of anticancer agents. The comparative data and structure-activity relationships presented in this guide highlight the significant potential for developing novel therapeutics by modifying their chemical structures. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, underscore their promise in overcoming cancer cell resistance. Further in-vivo studies are warranted to translate the in-vitro efficacy of these promising compounds into clinical applications.

References

Safety Operating Guide

Proper Disposal of 7-Chloroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Chloroquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage this chemical waste stream effectively and in compliance with regulations.

Pre-Disposal and Handling

Before beginning the disposal process, it is crucial to handle and store this compound appropriately to minimize risks.

Storage: Keep the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][3][4] Store it away from incompatible materials such as strong oxidizing agents, strong bases, and amines.

Personal Protective Equipment (PPE): When handling this compound for disposal, personnel must wear appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.[1]

Disposal Procedure

This compound and its containers must be treated as hazardous waste. Disposal should always be conducted in accordance with all applicable federal, state, and local environmental regulations.[3][5]

Step 1: Waste Classification Consult your institution's Environmental Health and Safety (EHS) department to ensure the waste is classified correctly according to hazardous waste regulations. This will determine the specific disposal pathway.

Step 2: Packaging

  • Ensure the waste is in a sealed, leak-proof container that is compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

Step 3: Collection and Removal

  • Arrange for a licensed hazardous waste disposal company to collect the material. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3][5]

  • The primary recommended method of disposal for this type of chemical waste is incineration at an approved hazardous waste disposal plant.[1][2][3][6][7]

In Case of a Spill:

  • Evacuate the area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material.[1][2][3][6]

  • Place the spilled material into a suitable, sealed container for disposal as hazardous waste.[1][2][3][6]

  • Clean the spill area thoroughly.

Quantitative Data Summary

ParameterValueSource
Hazard Class Varies by specific derivative; generally considered hazardous.Safety Data Sheets
Oral Toxicity Harmful if swallowed (for some quinoline derivatives).Safety Data Sheets
Environmental Hazard Avoid release to the environment.Safety Data Sheets

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Pre-Disposal cluster_disposal Disposal Process cluster_spill Spill Contingency start Start: Have 7-Chloroquinoline- 4-carboxylic acid waste ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe spill Accidental Spill Occurs start->spill storage Ensure Proper Storage: - Tightly sealed container - Cool, dry, well-ventilated area ppe->storage classify Classify as Hazardous Waste (Consult EHS) storage->classify package Package for Disposal: - Sealed, compatible container - Label as 'Hazardous Waste' classify->package contact_vendor Contact Licensed Hazardous Waste Disposal Company package->contact_vendor incineration Dispose via Approved Facility (e.g., Incineration) contact_vendor->incineration contain Contain Spill & Wear PPE spill->contain Yes collect Sweep up and collect in a sealed container contain->collect spill_dispose Dispose of as Hazardous Waste collect->spill_dispose spill_dispose->package

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 7-Chloroquinoline-4-carboxylic acid in a laboratory setting. The following procedures are critical for the safety of all personnel and to ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) must be worn.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter.[2] A NIOSH/MSHA approved respirator is recommended.[3][4]
Hand Protection Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Handle in a well-ventilated place.

  • Avoid dust formation.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store locked up.[2]

  • Keep away from strong oxidizing agents.[4]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3][5] Get medical attention if symptoms occur.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2][4]
Ingestion Rinse mouth with water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[6]

Spill and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination and further exposure.

Spill Cleanup:

  • Evacuate and Secure: Evacuate personnel from the spill area and ensure adequate ventilation.[7] Remove all sources of ignition.

  • Personal Protection: Wear appropriate PPE as detailed in Section 1 before approaching the spill.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. For solid spills, cover with a plastic sheet or tarp to minimize spreading.[3] For liquid spills, create a dike around the spill with absorbent material.[8]

  • Cleanup:

    • Solid Spill: Use dry clean-up procedures and avoid generating dust.[9] Sweep up, shovel up, or use a HEPA-filtered vacuum to collect the material.[7][9]

    • Liquid Spill: Absorb with an inert material such as sand, vermiculite, or a spill pillow.[10] Work from the outside of the spill towards the center.[10]

  • Collection and Disposal: Collect the spilled material and any contaminated absorbents into a suitable, closed, and labeled container for disposal.[3][11]

  • Decontamination: Clean the contaminated surface thoroughly with soap and water.[3][7]

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[2]

  • Do not let the chemical enter drains. Discharge into the environment must be avoided.

  • All used sorbents and contaminated materials should be disposed of as hazardous waste.[10][11]

Handling and Emergency Workflow

cluster_spill Spill Response cluster_exposure Exposure Response start Handling 7-Chloroquinoline- 4-carboxylic acid ppe Wear Appropriate PPE: - Safety Goggles - Impervious Clothing - Chemical-Resistant Gloves - Respirator (if needed) start->ppe Step 1 handling Safe Handling Procedures: - Well-ventilated area - Avoid dust formation - No eating/drinking/smoking ppe->handling Step 2 storage Proper Storage: - Tightly closed container - Dry, cool, well-ventilated area - Store locked up handling->storage Step 3 spill_event Spill Occurs handling->spill_event exposure_event Exposure Occurs handling->exposure_event end End of Procedure storage->end Routine Operation evacuate Evacuate and Secure Area spill_event->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill (Absorb/Sweep) contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->end first_aid Administer First Aid (Based on exposure route) exposure_event->first_aid medical_attention Seek Medical Attention first_aid->medical_attention medical_attention->end

Caption: Workflow for handling and responding to emergencies with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloroquinoline-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。